molecular formula C4H4O2 B050738 Methyl propiolate CAS No. 922-67-8

Methyl propiolate

Cat. No.: B050738
CAS No.: 922-67-8
M. Wt: 84.07 g/mol
InChI Key: IMAKHNTVDGLIRY-UHFFFAOYSA-N
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Description

Methyl propiolate is a highly versatile and valuable building block in organic synthesis and materials science, characterized by its terminal alkyne and ester functionalities. Its primary research value lies in its role as an excellent dienophile and dipolarophile in cycloaddition reactions, particularly in Huisgen 1,3-dipolar cycloadditions with azides (a cornerstone of "click chemistry") to form stable 1,2,3-triazoles. This reaction is extensively utilized for the bioconjugation of biomolecules, polymer modification, and the development of pharmaceutical scaffolds and combinatorial libraries. Furthermore, this compound serves as a key Michael acceptor in nucleophilic addition reactions, enabling the synthesis of various substituted acrylates. Its mechanism of action in these contexts involves the high reactivity of the electron-deficient triple bond, which readily undergoes addition reactions. Researchers also employ it in the synthesis of heterocycles, dendrimers, and advanced materials. This product is provided as a high-purity reagent to ensure consistent and reliable performance in these sophisticated research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl prop-2-ynoate
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InChI

InChI=1S/C4H4O2/c1-3-4(5)6-2/h1H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAKHNTVDGLIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2
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Related CAS

27342-21-8
Record name 2-Propynoic acid, methyl ester, homopolymer
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DSSTOX Substance ID

DTXSID60238923
Record name Propiolic acid, methyl ester
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Molecular Weight

84.07 g/mol
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CAS No.

922-67-8
Record name Methyl propiolate
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Record name Methyl propynoate
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Record name METHYL PROPIOLATE
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Record name Propiolic acid, methyl ester
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Record name Methyl propiolate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl Propiolate: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propiolate (IUPAC name: methyl prop-2-ynoate) is the methyl ester of propiolic acid, the simplest acetylenic carboxylic acid.[1] It is a versatile and highly reactive organic compound, serving as a fundamental building block in a wide array of chemical syntheses. Its chemical formula is HC₂CO₂CH₃.[1] As a colorless liquid miscible with most organic solvents, this compound is distinguished by its electrophilic alkyne group, which makes it a potent reagent in various addition and cycloaddition reactions.[1][2] This reactivity profile has established this compound as a valuable tool in the synthesis of complex organic molecules, heterocycles, and as a key intermediate in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, reactivity, and key experimental applications.

Chemical Structure and Identification

This compound possesses a linear alkyne functional group conjugated with a methyl ester. This arrangement dictates its high reactivity as a Michael acceptor and a dienophile.

Caption: Chemical structure of this compound (HC≡CCO₂CH₃).

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name Methyl prop-2-ynoate[1]
Synonyms Methyl acetylenecarboxylate, Methyl propynoate[1]
CAS Number 922-67-8[1]
Molecular Formula C₄H₄O₂[1]
Molecular Weight 84.07 g/mol [1]
Canonical SMILES COC(=O)C#C[1]
InChI Key IMAKHNTVDGLIRY-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid.[2] It is known to be a lachrymatory agent, necessitating careful handling in a well-ventilated fume hood.[2]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Colorless liquid[1]
Boiling Point 103-105 °C[1]
Density 0.945 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.408
Flash Point 10 °C (50 °F)
Solubility Miscible with organic solvents, not miscible in water.
Stability Stable under normal conditions. Incompatible with strong oxidizing agents, acids, and bases.

Table 3: Spectroscopic Data for this compound

Spectrum TypePeak AssignmentChemical Shift / Wavenumber
¹H NMR (CDCl₃) ≡C-H (s)~2.9 ppm
O-CH₃ (s)~3.7 ppm[4]
¹³C NMR (CDCl₃) C ≡CH~75.0 ppm[5]
C≡C H~77.5 ppm[5]
O-C H₃~52.5 ppm[5]
C =O~152.0 ppm[5]
Infrared (IR) ≡C-H stretch~3300 cm⁻¹
C≡C stretch~2100-2200 cm⁻¹[6]
C=O stretch~1720-1740 cm⁻¹
C-O stretch~1200-1250 cm⁻¹[6]

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound is the Fischer esterification of propiolic acid with methanol, typically catalyzed by a strong acid like sulfuric acid.

Synthesis_Methyl_Propiolate reagents Propiolic Acid (HC≡CCOOH) + Methanol (CH₃OH) product This compound (HC≡CCOOCH₃) + Water (H₂O) reagents->product H₂SO₄ (cat.) Heat Michael_Addition cluster_reactants Reactants cluster_mechanism Mechanism MP This compound step1 1. Nucleophilic attack at β-carbon MP->step1 Nu Nucleophile (Nu-H) Nu->step1 intermediate Vinyl Anion Intermediate step1->intermediate Forms C-Nu bond step2 2. Protonation intermediate->step2 product Adduct step2->product Forms C-H bond Dipolar_Cycloaddition cluster_reactants Reactants MP This compound (Dipolarophile) TS Concerted [3+2] Transition State MP->TS Azide Organic Azide (R-N₃) (1,3-Dipole) Azide->TS Product 1,2,3-Triazole Product TS->Product Forms 5-membered ring Diels_Alder cluster_reactants Reactants Diene Diene (e.g., Furan) TS Concerted [4+2] Transition State Diene->TS MP This compound (Dienophile) MP->TS Product Bicyclic Adduct TS->Product Forms 6-membered ring Safety_Workflow storage Store in Flammables Cabinet (+4°C) Keep container tightly closed handling Handle in Fume Hood Wear PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat storage->handling Before Use procedure Use Spark-Proof Tools Ground and bond containers Ensure adequate ventilation handling->procedure During Use spill Spill Response - Absorb with inert material - Remove ignition sources - Ventilate area handling->spill disposal Dispose as Hazardous Waste Follow local regulations procedure->disposal After Use

References

Synthesis of Methyl Propiolate from Propiolic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl propiolate from propiolic acid, a critical process for obtaining a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals. This document details two primary synthetic methodologies: the classic Fischer-Speier Esterification and the milder Steglich Esterification. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows.

Introduction

This compound (HC≡CCO₂CH₃) is the methyl ester of propiolic acid, the simplest acetylenic carboxylic acid. Its high reactivity, owing to the electrophilic nature of the alkyne group, makes it a valuable reagent in a variety of chemical transformations. These include Diels-Alder reactions, 1,3-dipolar cycloadditions, and Michael additions, rendering it a key precursor for the synthesis of diverse heterocyclic compounds and other complex organic molecules. This guide focuses on the direct esterification of propiolic acid with methanol (B129727) as a straightforward and efficient route to this important synthetic intermediate.

Synthetic Methodologies

Two principal methods for the esterification of propiolic acid are presented: Fischer Esterification, which is an acid-catalyzed equilibrium-driven process, and Steglich Esterification, which utilizes a coupling agent for activation under milder conditions.

Fischer-Speier Esterification

Fischer esterification is a widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is reversible and is driven to completion by using an excess of the alcohol or by removing water as it is formed.

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.

Diagram: Fischer Esterification Signaling Pathway

Fischer_Esterification Propiolic_Acid Propiolic Acid Protonated_Carbonyl Protonated Carbonyl Intermediate Propiolic_Acid->Protonated_Carbonyl Protonation H_plus H+ H_plus->Protonated_Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Methanol Methanol Methanol->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Water Elimination Proton_Transfer->Water_Elimination Methyl_Propiolate This compound Water_Elimination->Methyl_Propiolate Water Water Water_Elimination->Water Methyl_Propiolate->H_plus Deprotonation (catalyst regeneration)

Caption: Fischer Esterification Mechanism.

This protocol is a representative procedure adapted from general Fischer esterification methods.

Materials:

  • Propiolic Acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate (B1210297)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propiolic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, caution: CO₂ evolution), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional distillation.

ParameterValue/ConditionReference
Reactants
Propiolic Acid1.0 eq
Methanol10-20 eq (solvent)
Catalyst
Conc. H₂SO₄0.1-0.2 eq
Reaction Conditions
TemperatureReflux (~65 °C)
Time2-4 hours
Work-up
NeutralizationSat. NaHCO₃
Yield >90% (typical for Fischer esterification)
Steglich Esterification

The Steglich esterification is a milder method for forming esters, which is particularly useful for substrates that are sensitive to acidic conditions. This method employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).

The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an N-acylpyridinium salt, which is subsequently attacked by the alcohol to yield the desired ester and regenerate the DMAP catalyst. The DCC is consumed in the reaction, forming a urea (B33335) byproduct (dicyclohexylurea, DCU), which is insoluble in most organic solvents and can be removed by filtration.

Diagram: Steglich Esterification Signaling Pathway

Steglich_Esterification Propiolic_Acid Propiolic Acid O_Acylisourea O-Acylisourea Intermediate Propiolic_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Activation N_Acylpyridinium N-Acylpyridinium Salt O_Acylisourea->N_Acylpyridinium DCU DCU (byproduct) O_Acylisourea->DCU DMAP DMAP DMAP->N_Acylpyridinium Acyl Transfer Methyl_Propiolate This compound N_Acylpyridinium->Methyl_Propiolate Nucleophilic Attack DMAP_regen DMAP (regenerated) N_Acylpyridinium->DMAP_regen Methanol Methanol Methanol->Methyl_Propiolate

Caption: Steglich Esterification Mechanism.

This protocol is adapted from a procedure for the esterification of propiolic acid with other alcohols.

Materials:

  • Propiolic Acid

  • Methanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (B109758) (DCM, anhydrous)

Procedure:

  • Dissolve propiolic acid (1.0 eq) and methanol (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous dichloromethane.

  • Slowly add the DCC solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours. The reaction progress can be monitored by TLC.

  • Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is then washed sequentially with dilute HCl (e.g., 0.5 M), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

ParameterValue/ConditionReference
Reactants
Propiolic Acid1.0 eq
Methanol1.1 eq
Reagents
DCC1.1 eq
DMAP0.1 eq
Reaction Conditions
SolventAnhydrous DCM
Temperature0 °C to room temp.
Time3-5 hours
Work-up
Byproduct RemovalFiltration of DCU
Yield High (typically >80%)

Purification of this compound

The final and crucial step in the synthesis is the purification of this compound. Due to its volatility, fractional distillation is the most common and effective method.

Fractional Distillation Protocol
  • Assemble a fractional distillation apparatus. A Vigreux column is suitable for this purpose.

  • Place the crude this compound in the distillation flask with a few boiling chips.

  • Heat the flask gently. The vapor will rise through the fractionating column, and a temperature gradient will be established.

  • Collect the fraction that distills at the boiling point of this compound, which is 103-105 °C at atmospheric pressure. It is advisable to discard the initial lower-boiling fraction and stop the distillation before higher-boiling impurities distill over.

Diagram: General Experimental Workflow

Workflow Start Start Reagents Combine Propiolic Acid, Methanol, and Catalyst/Reagent Start->Reagents Reaction Reaction under Controlled Temperature and Time Reagents->Reaction Workup Aqueous Work-up (Neutralization and Extraction) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Fractional Distillation Concentration->Purification Analysis Product Characterization (NMR, IR, GC-MS) Purification->Analysis End Pure this compound Analysis->End

Physical properties of methyl propiolate boiling point density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of methyl propiolate, specifically its boiling point and density. The information is compiled from various chemical data sources and is intended to serve as a valuable resource for laboratory and development work.

Core Physical Properties

This compound (HC≡CCO₂CH₃) is the methyl ester of propiolic acid. It is a colorless liquid utilized as a reagent and building block in the synthesis of various organic compounds.[1] An accurate understanding of its physical properties is essential for its proper handling, use in reactions, and for the purification of its products.

Data Summary

The boiling point and density of this compound have been reported across several chemical literature and supplier databases. While there is general agreement, minor variations in the reported values exist, which can be attributed to differences in measurement techniques and sample purity. The following table summarizes the available quantitative data.

Physical PropertyValueConditionsSource(s)
Boiling Point 103–105 °Cat 1 atm[1][2][3]
98–101 °Cat 1 atm
104.05 °Cat 1 atm
Density 0.945 g/mLat 25 °C[1][2][3]
0.94 g/mLNot Specified
1.016 g/mLNot Specified
0.95 g/cm³Not Specified

Experimental Protocols

Determination of Boiling Point by the Thiele Tube Method

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of liquid.

Apparatus and Materials:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (e.g., Bunsen burner or hot plate)

  • Sample of this compound

Procedure:

  • A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid in the test tube.

  • The test tube is securely attached to the thermometer. The bottom of the test tube should be level with the thermometer bulb.

  • The Thiele tube is filled with mineral oil to a level above the side arm.

  • The thermometer and test tube assembly is immersed in the oil in the Thiele tube. The oil level should be such that the this compound sample is completely submerged.

  • The side arm of the Thiele tube is gently heated. This design promotes convection currents, ensuring uniform heating of the oil bath.

  • As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

  • When the boiling point of the this compound is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

  • The heating is then discontinued. As the apparatus cools, the bubbling will slow down and eventually stop.

  • The boiling point is recorded as the temperature at which the liquid is drawn back into the capillary tube. This occurs when the vapor pressure of the substance equals the atmospheric pressure.

Determination of Density using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used for measuring the density of a liquid.

Apparatus and Materials:

  • Pycnometer (e.g., 10 mL or 25 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Constant temperature water bath

  • Sample of this compound

  • Distilled water

  • Acetone (for cleaning and drying)

Procedure:

  • The pycnometer is thoroughly cleaned with distilled water and then acetone, and dried completely.

  • The mass of the empty, dry pycnometer is accurately measured on the analytical balance (m₁).

  • The pycnometer is filled with distilled water and placed in a constant temperature water bath set to a specific temperature (e.g., 25 °C) until thermal equilibrium is reached.

  • The volume of the pycnometer is calibrated by ensuring the water level is precisely at the mark. Any excess water is removed.

  • The mass of the pycnometer filled with water is measured (m₂).

  • The pycnometer is emptied and thoroughly dried.

  • The pycnometer is then filled with this compound and allowed to reach thermal equilibrium in the constant temperature water bath at the same temperature.

  • The mass of the pycnometer filled with this compound is measured (m₃).

  • The density of the this compound is calculated using the following formula:

    • Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] × Density of water at the measurement temperature.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the boiling point of this compound using the Thiele tube method.

BoilingPointDetermination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result A Place this compound in Test Tube B Insert Inverted Capillary Tube A->B C Attach Test Tube to Thermometer D Immerse in Thiele Tube Oil Bath C->D E Gently Heat Side Arm F Observe Continuous Stream of Bubbles E->F G Remove Heat and Allow to Cool F->G H Record Temperature at Liquid Re-entry G->H I Boiling Point Determined H->I

Caption: Workflow for Boiling Point Determination.

References

Spectroscopic Data and Experimental Protocols for Methyl Propiolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for methyl propiolate (C₄H₄O₂), a valuable reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural characterization of this compound is robustly supported by a combination of spectroscopic techniques. The data presented in the following tables provide key identifiers for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.89Singlet1HAcetylenic Proton (≡C-H)
3.75Singlet3HMethyl Protons (-OCH₃)

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Carbon AtomChemical Shift (δ) ppm
C1 (≡C-H)75.84
C2 (-C≡)74.31
C3 (C=O)152.91
C4 (-OCH₃)52.40
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound [2]

Wavenumber (cm⁻¹)IntensityAssignment
~3330Strong, Sharp≡C-H Stretch
~2130Medium, SharpC≡C Stretch
~1720Strong, SharpC=O Stretch (Ester)
~1250StrongC-O Stretch (Ester)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
84High[M]⁺ (Molecular Ion)
59Moderate[M - C₂H]⁺
53High[M - OCH₃]⁺
29Moderate[CHO]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), within a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition:

    • The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

    • The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.

    • A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR spectrum is acquired.

    • Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) is required compared to ¹H NMR.

    • The spectral width is set to approximately 200-220 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A single drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: A FT-IR spectrometer equipped with an ATR accessory is utilized.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental absorptions.

    • The sample spectrum is then acquired by pressing the sample firmly against the crystal to ensure good contact.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer. For a volatile liquid like this compound, this is typically done via direct injection into a heated inlet or through a gas chromatography (GC) column.

  • Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

  • Ionization: In the EI source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV). This results in the formation of a molecular ion ([M]⁺) and various fragment ions.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, and the resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Structure Structural Elucidation NMR NMR Spectroscopy NMR_info Proton & Carbon Environments Connectivity NMR->NMR_info Provides data on IR IR Spectroscopy IR_info Functional Groups (C≡C, C=O, ≡C-H) IR->IR_info Provides data on MS Mass Spectrometry MS_info Molecular Weight Fragmentation Pattern MS->MS_info Provides data on Structure This compound Structure NMR_info->Structure Confirms IR_info->Structure Confirms MS_info->Structure Confirms

Caption: Logical workflow for the structural elucidation of this compound using NMR, IR, and MS.

References

The Alkyne Moiety of Methyl Propiolate: A Hub of Reactivity for Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Methyl propiolate, the methyl ester of the simplest acetylenic carboxylic acid, is a versatile and highly reactive building block in organic synthesis. Its electrophilic alkyne group, activated by the adjacent electron-withdrawing ester functionality, readily participates in a diverse array of chemical transformations. This reactivity profile makes it a valuable tool for researchers, scientists, and drug development professionals in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and for bioconjugation applications.[1][2][3] This technical guide provides a comprehensive overview of the core reactivity of the alkyne group in this compound, focusing on cycloaddition reactions, nucleophilic additions, and interactions with organometallic reagents.

Cycloaddition Reactions: Building Rings with Precision

The electron-deficient nature of the alkyne in this compound makes it an excellent dienophile and dipolarophile in cycloaddition reactions, providing efficient routes to a variety of cyclic and heterocyclic systems.[3]

[4+2] Cycloaddition (Diels-Alder Reaction)

This compound is a potent dienophile in Diels-Alder reactions, reacting with conjugated dienes to form substituted cyclohexene (B86901) derivatives.[3] The reaction proceeds in a concerted fashion, and its rate is significantly enhanced by the presence of the electron-withdrawing ester group. Lewis acid catalysis can also be employed to further promote the reaction, particularly with less reactive dienes.

Experimental Protocol: Diels-Alder Reaction of Furan (B31954) with Ethyl Propiolate (Illustrative Example)

While a specific protocol for this compound was not detailed in the provided search results, a representative procedure for a similar propiolate ester, ethyl propiolate, with furan is described. This reaction can be adapted for this compound.

Thermal Reaction:

  • A mixture of furan and ethyl propiolate is heated at 130°C for 20 hours.

  • The reaction is slow and may result in low yields of the Diels-Alder adduct.[4]

Lewis Acid-Catalyzed Reaction:

  • To a solution of furan and ethyl propiolate in a suitable solvent (e.g., CH₂Cl₂), a Lewis acid such as aluminum chloride (AlCl₃) is added.

  • The reaction is typically carried out at temperatures ranging from -10°C to 27°C.

  • The reaction is monitored for completion, and the product is isolated after an appropriate workup procedure. The use of a Lewis acid can significantly alter the product distribution, sometimes favoring diadducts over the initial monoadduct.[4]

Logical Relationship: Diels-Alder Reaction

Diels_Alder Diels-Alder Reaction Diene Diene TransitionState [4+2] Pericyclic Transition State Diene->TransitionState Dienophile This compound (Dienophile) Dienophile->TransitionState Product Cyclohexene Derivative TransitionState->Product Concerted [4+2] Cycloaddition

Caption: General workflow of a Diels-Alder reaction.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition)

This compound is widely employed as a dipolarophile in 1,3-dipolar cycloadditions to synthesize five-membered heterocycles.[3][5] A prominent example is the Huisgen cycloaddition with organic azides to form 1,2,3-triazoles.[5] These reactions can be performed under thermal conditions or catalyzed by various metals, with copper(I) catalysis being a hallmark of "click chemistry" due to its high efficiency and regioselectivity.

The reaction of aryl azides with this compound typically yields a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole.[6] The regioselectivity can be influenced by the reaction conditions and the electronic properties of the substituents on the aryl azide (B81097).

Experimental Protocol: 1,3-Dipolar Cycloaddition of Aryl Azides with this compound

General Procedure (Thermal):

  • A solution of the aryl azide (5.0 mmol) and this compound (0.43 g, 5.0 mmol) in dry carbon tetrachloride (25 mL) is refluxed.

  • The reaction time varies depending on the specific aryl azide used (see Table 1).

  • After the reaction is complete, the solvent is evaporated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica (B1680970) gel (e.g., using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent) to separate the two regioisomers.

Aqueous Conditions:

  • A mixture of the aryl azide and this compound is heated at 90°C in water in the presence of a phase-transfer catalyst such as tetrahexylammonium (B1222370) chloride (THAC).[6]

  • This method is presented as an environmentally friendly alternative to traditional organic solvents.[6]

Quantitative Data: Regioselectivity of Aryl Azide Cycloaddition to this compound

Aryl Azide Substituent (R)Reaction Time (h) in CCl₄Total Yield (%)1,4-isomer : 1,5-isomer RatioReference
H488580 : 20
CH₃409270 : 30
OCH₃369572 : 28
F488885 : 15
Cl548288 : 12
NO₂249865 : 35
Aryl Azide Substituent (R)Reaction Time (min) in H₂OTotal Yield (%)1,4-isomer : 1,5-isomer RatioReference
H609282 : 18[6]
CH₃40>9575 : 25[6]

Reaction Mechanism: 1,3-Dipolar Cycloaddition

Dipolar_Cycloaddition 1,3-Dipolar Cycloaddition Mechanism Dipole 1,3-Dipole (e.g., Aryl Azide) TransitionState Concerted Transition State Dipole->TransitionState Dipolarophile This compound (Dipolarophile) Dipolarophile->TransitionState Product Five-membered Heterocycle (e.g., 1,2,3-Triazole) TransitionState->Product

Caption: General mechanism of a 1,3-dipolar cycloaddition.

Nucleophilic Addition Reactions: The Michael Addition

The electrophilic β-carbon of the alkyne in this compound is highly susceptible to attack by nucleophiles in a conjugate addition reaction, commonly known as the Michael addition.[7] A wide range of soft nucleophiles, including thiols, amines, and alcohols, can participate in this reaction.

Thiol-Michael Addition (Thiol-yne Reaction)

The addition of thiols to this compound is a highly efficient and often stereoselective reaction, typically proceeding to give the (Z)-isomer as the major product.[8] This reaction, often referred to as a "thiol-yne" reaction, has gained significant attention as a "click" reaction due to its high yields, mild reaction conditions, and tolerance to various functional groups and solvents, including water.[7] The reaction can be performed without a catalyst or can be promoted by bases or nucleophiles.[7]

Experimental Protocol: Thiol-Michael Addition to Propiolates

General Uncatalyzed Procedure:

  • An equimolar mixture of the thiol and the propiolate ester is stirred in a suitable solvent at ambient temperature.[7]

  • The choice of solvent can significantly impact the reaction rate and stereoselectivity. Polar solvents generally accelerate the reaction.[7]

Base-Catalyzed Procedure:

  • The thiol and the propiolate ester are dissolved in a solvent.

  • A catalytic amount of a base, such as triethylamine, is added to the mixture.

  • The reaction is typically stirred at room temperature and monitored for completion.[7]

Quantitative Data: Solvent Effects on the Thiol-Michael Addition of Thiophenol to Ethyl Propiolate

SolventDielectric ConstantConversion (%) after 1 hE/Z RatioReference
Benzene2.32598/2[7]
Toluene2.42097/3[7]
Diethyl ether4.33090/10[7]
THF7.64585/15[7]
Acetone20.710040/60[7]
Acetonitrile37.510030/70[7]
DMF38.310025/75[7]
DMSO46.710022/78[7]

Reaction Mechanism: Base-Catalyzed Thiol-Michael Addition

Thiol_Michael Base-Catalyzed Thiol-Michael Addition Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Base Base (B:) Base->Thiolate Enolate Enolate Intermediate Thiolate->Enolate Nucleophilic Attack ProtonatedBase Protonated Base (BH⁺) Product Adduct (Thioether) ProtonatedBase->Product MethylPropiolate This compound MethylPropiolate->Enolate Enolate->Product Protonation

Caption: Mechanism of base-catalyzed Thiol-Michael addition.

Reactions with Organometallic Reagents

The reaction of this compound with hard nucleophiles, such as Grignard reagents and organolithium compounds, can proceed via different pathways, including addition to the alkyne and attack at the ester carbonyl group.

Grignard Reagents

The reaction of Grignard reagents with this compound is complex. While 1,4-conjugate addition to the alkyne can occur, especially in the presence of copper salts, the predominant pathway often involves initial attack at the ester carbonyl group.[9] This is followed by a second addition of the Grignard reagent to the resulting ketone intermediate, ultimately leading to a tertiary alcohol after acidic workup.[10] However, for propiolic esters, other reaction pathways can also be observed.

Experimental Protocol: Reaction of a Grignard Reagent with an Ester (General Procedure)

  • Preparation of the Grignard Reagent: Anhydrous conditions are crucial. Magnesium turnings are placed in a flame-dried flask under an inert atmosphere. A solution of an alkyl or aryl halide in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to initiate the reaction. The mixture is often gently heated to maintain a steady reflux until the magnesium is consumed.

  • Reaction with the Ester: The Grignard reagent solution is cooled in an ice bath. A solution of the ester (e.g., this compound) in an anhydrous ether is added dropwise. The reaction is typically exothermic and the addition rate should be controlled to maintain a low temperature.

  • Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by carefully pouring it into a mixture of ice and a dilute acid (e.g., sulfuric acid or hydrochloric acid).

  • Isolation: The product is extracted from the aqueous layer with an organic solvent. The organic extracts are combined, washed, dried, and the solvent is removed to yield the crude product, which can be further purified by distillation or chromatography.

Reaction Pathway: Grignard Reagent with an Ester

Grignard_Ester Reaction of Grignard Reagent with an Ester Ester Ester (e.g., this compound) Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 Grignard1 Grignard Reagent (R-MgX) Grignard1->Tetrahedral1 1st Addition Ketone Ketone Intermediate Tetrahedral1->Ketone Collapse Alkoxide Tertiary Alkoxide Ketone->Alkoxide Grignard2 Grignard Reagent (R-MgX) Grignard2->Alkoxide 2nd Addition TertiaryAlcohol Tertiary Alcohol Alkoxide->TertiaryAlcohol AcidWorkup Acidic Workup (H₃O⁺) AcidWorkup->TertiaryAlcohol Protonation

Caption: General pathway for the reaction of a Grignard reagent with an ester.

Conclusion

The alkyne group in this compound is a versatile functional handle that enables a wide range of chemical transformations. Its electrophilic character drives its participation in cycloadditions, nucleophilic additions, and reactions with organometallic reagents, providing access to a diverse array of molecular structures. For researchers in drug development and organic synthesis, a thorough understanding of the reactivity of this compound is essential for the rational design of synthetic routes to novel compounds with potential therapeutic applications. The ability to control the chemo-, regio-, and stereoselectivity of these reactions through careful selection of reaction partners and conditions underscores the importance of this simple yet powerful building block.

References

An In-depth Technical Guide to the Stability and Storage of Methyl Propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl propiolate, a valuable reagent in organic synthesis, is recognized for its reactivity and utility as a building block in the creation of complex molecules. However, its inherent reactivity also necessitates a thorough understanding of its stability and the proper conditions for its storage to ensure its purity and prevent hazardous situations. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, supported by available data, experimental protocols, and safety considerations.

Chemical Stability and Reactivity Overview

This compound is a colorless, flammable liquid that is generally stable under normal temperatures and pressures when stored correctly.[1] However, its stability can be compromised by several factors, including exposure to heat, light, incompatible materials, and the absence of appropriate inhibitors. The high reactivity of this compound stems from the electrophilicity of its alkyne group, making it susceptible to various reactions, including cycloadditions, Michael additions, and reactions with nucleophiles.[2][3]

Key Stability Considerations:

  • Thermal Stability: While generally stable at ambient temperatures, this compound is a flammable liquid with a low flash point and should be protected from heat and ignition sources.[1] At elevated temperatures, the risk of decomposition and hazardous reactions increases.

  • Photostability: Exposure to light, particularly UV radiation, can induce photoisomerization of this compound.[4] It is therefore recommended to store the compound in light-resistant containers.

  • Reactivity with Incompatibles: this compound is incompatible with strong oxidizing agents, acids, and bases.[1][2] Contact with these substances can lead to vigorous and potentially hazardous reactions.

  • Polymerization: While safety data sheets often state that hazardous polymerization has not been reported, the highly reactive nature of the molecule suggests a potential for polymerization, especially in the absence of inhibitors or under improper storage conditions.[1]

  • Peroxide Formation: Like other compounds containing reactive C-H bonds adjacent to an oxygen atom, there is a potential for peroxide formation upon exposure to air. It is crucial to monitor for and manage this risk.

Quantitative Stability Data

Quantitative data on the long-term stability of this compound under various storage conditions is not extensively available in peer-reviewed literature. The primary information comes from safety data sheets and supplier recommendations, which are qualitative in nature.

One study investigated the kinetics of hydrolysis and decarboxylation of this compound under high-temperature (150-210°C) and high-pressure (275 bar) hydrothermal conditions. While not directly applicable to standard storage, these findings provide insight into potential degradation pathways.

ParameterValueConditionsReference
Arrhenius Parameters for High-Temperature Decomposition
Hydrolysis (rate-determining step)Ea = 84.2 kJ/mol, ln(A) = 17.5 s⁻¹160-210°C, 275 bar[5]
DecarboxylationEa = 58.5 kJ/mol, ln(A) = 17.1 L mol⁻¹ s⁻¹160-210°C, 275 bar[5]

Note: This data represents behavior under extreme conditions and should not be used to predict shelf life under normal storage.

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers:

ParameterRecommendation
Temperature Store in a cool, dry, well-ventilated area. Refrigeration at 2-8°C is often recommended.[2] Keep away from heat, sparks, and open flames.[1]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and peroxide formation.[6]
Container Keep in a tightly closed, light-resistant container.[1]
Incompatibilities Store away from strong oxidizing agents, acids, and bases.[1][2]
Inhibitors While specific inhibitors for this compound are not widely documented in publicly available literature, for monomers susceptible to polymerization, inhibitors such as hydroquinone (B1673460) or 4-methoxyphenol (B1676288) (MEHQ) are often used. If purchasing uninhibited this compound, the addition of a suitable inhibitor should be considered for long-term storage.

Degradation Pathways and Polymerization

The primary degradation pathways for this compound under improper storage are likely to include hydrolysis, oxidation (peroxide formation), and polymerization.

Hydrolysis and Decarboxylation

As indicated by high-temperature studies, this compound can undergo hydrolysis to propiolic acid and methanol. The resulting propiolic acid can then decarboxylate, especially at elevated temperatures.[5]

MP This compound PA Propiolic Acid MP->PA Hydrolysis (+H2O) MeOH Methanol CO2 Carbon Dioxide PA->CO2 Decarboxylation Acetylene Acetylene

Figure 1. Hydrolysis and decarboxylation pathway of this compound.
Peroxide Formation

In the presence of oxygen, ethers and other susceptible compounds can form peroxides, which are unstable and can be explosive. While not explicitly documented for this compound in the searched literature, its structure suggests a potential for this reaction.

MP This compound Radical This compound Radical MP->Radical Initiation (light, heat) PeroxyRadical Peroxy Radical Radical->PeroxyRadical + O2 Hydroperoxide Hydroperoxide PeroxyRadical->Hydroperoxide + R-H

Figure 2. General mechanism for peroxide formation.
Polymerization

The highly activated triple bond in this compound makes it susceptible to polymerization, which can be initiated by radicals, heat, or certain impurities. The exact mechanism and the structure of the resulting polymer are not well-documented in the available literature but would likely involve the reaction of the alkyne functionality. The addition of radical inhibitors is a common strategy to prevent unwanted polymerization of reactive monomers.

Experimental Protocols

Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of this compound and identify potential volatile impurities or degradation products.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (GC-FID) is suitable for this analysis.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms) is recommended.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector and Detector Temperatures: Typically set around 250°C.

  • Oven Temperature Program: An initial temperature of 50-60°C, held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of 200-250°C. The exact program should be optimized based on the specific instrument and column.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate). An internal standard can be used for quantitative analysis.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks.

start Prepare Sample (Dilute in Solvent) inject Inject into GC start->inject separate Separation in Capillary Column inject->separate detect Detection by FID separate->detect analyze Analyze Chromatogram (Peak Area %) detect->analyze

Figure 3. General workflow for GC analysis of this compound.
Stability Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To monitor the degradation of this compound over time by observing changes in its NMR spectrum.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. An internal standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene) should be added for quantitative analysis (qNMR).

  • Data Acquisition: Acquire a ¹H NMR spectrum. Key signals for this compound are the acetylenic proton and the methyl ester protons.

  • Analysis: Integrate the signals of this compound and the internal standard. The ratio of these integrals can be used to calculate the concentration of this compound at each time point. The appearance of new signals can indicate the formation of degradation products.

Synthesis and Purification

Synthesis: this compound can be synthesized via the esterification of propiolic acid with methanol, typically in the presence of an acid catalyst.

Purification: Fractional distillation is the recommended method for purifying this compound.[7]

Procedure Outline:

  • Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask.

  • Distillation: Heat the crude this compound in the distillation flask. The vapor will rise through the fractionating column, and the component with the lower boiling point (this compound) will preferentially move up the column.

  • Collection: The purified this compound vapor will condense in the condenser and be collected in the receiving flask. The boiling point should be monitored to ensure the purity of the collected fraction (boiling point of this compound is approximately 103-105°C at atmospheric pressure).

start Crude this compound in Distillation Flask heat Heating start->heat vapor Vapor Rises through Fractionating Column heat->vapor condense Condensation vapor->condense collect Collect Purified This compound condense->collect

Figure 4. Workflow for purification by fractional distillation.

Safety Precautions

  • Flammability: this compound is highly flammable. All handling should be done in a well-ventilated area, away from ignition sources. Use spark-proof tools and ground equipment.[8]

  • Toxicity and Irritation: It is irritating to the eyes, skin, and respiratory system.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

  • Handling: Avoid inhalation of vapors. Work in a fume hood.

  • Spills: In case of a spill, remove all ignition sources and absorb the spill with an inert material.

Conclusion

The stability of this compound is crucial for its effective use in research and development. While it is stable under recommended storage conditions, its reactivity necessitates careful handling and storage to prevent degradation and hazardous situations. Key factors for maintaining stability include storage at cool temperatures, under an inert atmosphere, and in the dark. It is also vital to avoid contact with incompatible materials. The use of analytical techniques such as GC and NMR is essential for monitoring the purity and stability of this compound over time. Further quantitative studies on its long-term stability under various conditions would be beneficial to the scientific community.

References

An In-depth Technical Guide on the Discovery and History of Methyl Propiolate in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Methyl propiolate (HC≡CCO₂CH₃), the methyl ester of the simplest acetylenic carboxylic acid, propiolic acid, is a versatile and highly reactive building block in organic synthesis. Its history is intertwined with the development of acetylene (B1199291) chemistry in the late 19th and early 20th centuries. While a definitive first synthesis remains to be pinpointed in readily available literature, the work of pioneering chemists in the field of acetylenic compounds, such as French chemist Charles Moureu, laid the essential groundwork for its eventual characterization and utilization. This guide delves into the historical context of its discovery, early synthetic methods, and the evolution of its use as a key reagent in the construction of complex organic molecules.

Historical Context and Discovery

The discovery of this compound is not explicitly documented with a singular date or discoverer in the readily accessible historical chemical literature. Its emergence is a logical progression from the study of acetylene and its derivatives, a field that gained significant traction in the latter half of the 19th century.

The parent compound, propiolic acid (HC≡CCO₂H) , was known and studied before its methyl ester. The German chemist Adolf von Baeyer made significant contributions to the understanding of polyacetylenic compounds in the late 19th century, which indirectly paved the way for the exploration of their esters.

While a primary source for the first synthesis of this compound is not definitively identified in the conducted research, the extensive work of French chemist Charles Moureu at the turn of the 20th century on acetylenic compounds and their esters is of paramount importance. Moureu's investigations into the synthesis and reactivity of various acetylenic derivatives likely encompassed the preparation of simple esters like this compound. His publications in journals such as the Bulletin de la Société Chimique de France during this period are critical to understanding the early landscape of acetylene chemistry.

The development of efficient esterification methods for acetylenic acids was a key enabler for the availability and subsequent study of compounds like this compound. Early methods likely involved the direct esterification of propiolic acid with methanol (B129727), catalyzed by a strong mineral acid such as sulfuric acid.

Physicochemical Properties

This compound is a colorless liquid with a pungent odor. It is a highly reactive and versatile reagent due to the electrophilic nature of its carbon-carbon triple bond, which is further activated by the adjacent electron-withdrawing methyl ester group.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₄O₂[1][2]
Molecular Weight 84.07 g/mol [1][2]
Boiling Point 103-105 °C[2]
Density 0.945 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.408[2]
Solubility Miscible with most organic solvents.General Knowledge
Stability Can be unstable; may polymerize.General Knowledge

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features and Assignments
¹H NMR δ (ppm): ~3.7 (s, 3H, -OCH₃), ~2.9 (s, 1H, ≡C-H)
¹³C NMR δ (ppm): ~152 (C=O), ~78 (≡C-CO), ~75 (≡C-H), ~52 (-OCH₃)
Infrared (IR) ν (cm⁻¹): ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1720 (C=O stretch), ~1250 (C-O stretch)
Mass Spectrometry (MS) m/z: 84 (M⁺), 59, 53

Early Synthetic Methodologies

The primary and most straightforward method for the synthesis of this compound, likely employed in its early preparations, is the Fischer esterification of propiolic acid.

Experimental Protocol: Fischer Esterification of Propiolic Acid

This generalized protocol is based on established methods for the esterification of carboxylic acids.

Objective: To synthesize this compound from propiolic acid and methanol using an acid catalyst.

Materials:

  • Propiolic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve propiolic acid in a large excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while cooling the flask in an ice bath.

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted propiolic acid), and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude this compound by distillation under reduced pressure to obtain the pure product.

Logical Workflow for Fischer Esterification:

Fischer_Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Propiolic_Acid Propiolic Acid Reflux Reflux Propiolic_Acid->Reflux Methanol Methanol Methanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Evaporation1 Remove Excess Methanol Reflux->Evaporation1 Extraction Extraction with Ether Evaporation1->Extraction Wash_H2O Wash with H₂O Extraction->Wash_H2O Wash_NaHCO3 Wash with NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry with MgSO₄ Wash_Brine->Drying Evaporation2 Solvent Evaporation Drying->Evaporation2 Distillation Distillation Evaporation2->Distillation Methyl_Propiolate Pure Methyl Propiolate Distillation->Methyl_Propiolate

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Evolution of Synthetic Applications

The synthetic utility of this compound has expanded significantly since its initial discovery. Its high reactivity makes it a valuable precursor in a multitude of organic transformations.

Key Reaction Pathways

This compound is a prominent reagent in several classes of organic reactions:

  • Michael Additions: The electron-deficient alkyne readily undergoes Michael additions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reaction is fundamental for the construction of various substituted alkenes.

  • Cycloaddition Reactions: As a potent dienophile and dipolarophile, this compound participates in [4+2] (Diels-Alder) and [3+2] cycloaddition reactions, providing access to a diverse array of cyclic and heterocyclic scaffolds.[3]

  • Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst, a key method for forming carbon-carbon bonds.

  • Multi-component Reactions: this compound is frequently employed in one-pot, multi-component reactions to generate complex molecular architectures with high efficiency.

Signaling Pathway Diagram of Key Reactions:

Methyl_Propiolate_Reactions cluster_michael Michael Addition cluster_cycloaddition Cycloaddition Reactions cluster_coupling Sonogashira Coupling MP This compound Nucleophiles Nucleophiles (Amines, Thiols, etc.) MP->Nucleophiles Diene Diene MP->Diene Dipole 1,3-Dipole MP->Dipole Aryl_Halide Aryl/Vinyl Halide MP->Aryl_Halide Substituted_Alkenes Substituted Alkenes Nucleophiles->Substituted_Alkenes Cyclic_Compounds Cyclic & Heterocyclic Compounds Diene->Cyclic_Compounds [4+2] Dipole->Cyclic_Compounds [3+2] Coupled_Products Coupled Products Aryl_Halide->Coupled_Products Pd_Catalyst Pd Catalyst Pd_Catalyst->Coupled_Products

Caption: Key reaction pathways involving this compound in organic synthesis.

Conclusion

From its probable origins in the late 19th or early 20th century as a subject of academic curiosity, this compound has evolved into an indispensable tool for synthetic organic chemists. Its unique electronic properties and high reactivity have secured its place in the canon of essential building blocks for the construction of complex organic molecules, with applications ranging from natural product synthesis to the development of novel pharmaceuticals and materials. The foundational work on acetylenic chemistry provided the crucial first steps for the journey of this small yet powerful molecule.

References

Methodological & Application

Methyl Propiolate as a Dienophile in Diels-Alder Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methyl propiolate as a dienophile in Diels-Alder reactions. The information is intended to guide researchers in the synthesis of a variety of cyclic compounds, which are valuable intermediates in drug development and materials science.

Introduction

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. This compound, an activated alkyne, serves as a potent dienophile due to the electron-withdrawing nature of the ester group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the reaction with a wide range of electron-rich dienes. This document outlines the reaction of this compound with various dienes, including furan (B31954), cyclopentadiene (B3395910), and anthracene (B1667546), under both thermal and Lewis acid-catalyzed conditions.

Reaction Principles

The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by the electronic and steric properties of both the diene and the dienophile. In the context of this compound, an unsymmetrical dienophile, the regioselectivity is predicted by the alignment of the atoms with the largest coefficients in the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. The stereoselectivity, particularly the preference for the endo or exo product in reactions with cyclic dienes, is influenced by secondary orbital interactions.

Molecular Orbital Interactions

The "signaling pathway" that dictates the outcome of the Diels-Alder reaction can be visualized through the interaction of the frontier molecular orbitals of the diene and this compound. The primary interaction is between the HOMO of the diene and the LUMO of the dienophile.

HOMO_LUMO_Interaction cluster_diene Diene cluster_dienophile Dienophile (this compound) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Primary Interaction (Normal Electron Demand) LUMO_diene LUMO HOMO_dienophile HOMO HOMO_dienophile->LUMO_diene Secondary Interaction (less significant)

Caption: Frontier Molecular Orbital (HOMO-LUMO) interactions in a normal electron demand Diels-Alder reaction.

Applications in Synthesis

The Diels-Alder reaction with this compound provides access to a variety of functionalized cyclic and bicyclic structures that are precursors to complex molecules.

  • With Furan and its Derivatives: The reaction with furan can lead to oxanorbornadiene derivatives, which are versatile intermediates. However, the initial adducts are often prone to rearrangement or further reactions. Lewis acid catalysis can promote the formation of diadducts.[1][2]

  • With Cyclopentadiene: This reaction is a classic example demonstrating the stereoselectivity of the Diels-Alder reaction, typically favoring the endo adduct. The resulting bicyclo[2.2.1]heptadiene derivative is a valuable building block.

  • With Anthracene: The reaction with anthracene occurs at the central ring, leading to a triptycene-like scaffold. This reaction often requires thermal conditions to overcome the aromatic stabilization of the anthracene.

Quantitative Data Summary

The following tables summarize quantitative data for the Diels-Alder reaction of this compound and its close analog, ethyl propiolate, with various dienes under different reaction conditions.

DieneDienophileConditionsProduct(s)Yield (%)Endo:Exo RatioReference
2-Methylfuran (B129897)Ethyl PropiolateAlCl₃, CH₂Cl₂, 20°C, 30 minEthyl 5-hydroxy-2-methylbenzoate (rearranged)~30N/A[1]
2-PhenylfuranEthyl PropiolateAlCl₃, CH₂Cl₂, 20°C, 30 minEthyl 5-hydroxy-2-phenylbenzoate (rearranged)N/AN/A[1]
FuranEthyl Propiolate130°C, 20 h2,6-dicarbethoxy-9-oxatetracyclo[3.2.1.13,8.02,4]non-6-ene9N/A[2]
FuranEthyl PropiolateAlCl₃, -10°C to 27°Cendo-endo and endo-exo diadductsVariableVariable[2]
CyclopentadieneMethyl Acrylate (B77674)Sealed tube, 185°CMethyl bicyclo[2.2.1]hept-5-ene-2-carboxylateGood~1:1 (at equilibrium)[3]
CyclopentadieneMethyl AcrylateRoom TemperatureMethyl bicyclo[2.2.1]hept-5-ene-2-carboxylateN/A16:3 (endo:exo)[3]

Experimental Protocols

A general workflow for a typical Diels-Alder experiment is outlined below. Specific protocols for different dienes follow.

Diels_Alder_Workflow start Start reagents Combine Diene, Dienophile (this compound), and Solvent start->reagents reaction Reaction Conditions (Thermal or Lewis Acid Catalysis) reagents->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Characterization (NMR, IR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for a Diels-Alder reaction.

Protocol 1: Lewis Acid-Catalyzed Reaction of 2-Methylfuran with Ethyl Propiolate

This protocol is adapted from the literature and can be modified for this compound.[1]

Materials:

  • 2-Methylfuran

  • Ethyl propiolate (or this compound)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: To a stirred suspension of anhydrous AlCl₃ (10.64 g) in dry CH₂Cl₂ (300 mL) in a round-bottom flask, add ethyl propiolate (7.84 g).

  • Addition of Diene: Slowly add a solution of 2-methylfuran (6.56 g) in CH₂Cl₂ (120 mL) to the mixture at approximately 20°C. This will result in a mixture that is 0.2 M in all three components.

  • Reaction: Allow the reaction mixture to stand at room temperature for 30 minutes with occasional shaking.

  • Workup: Quench the reaction by shaking vigorously with cold water.

  • Extraction: Separate the organic layer, dry it over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel. In the case of the reaction with 2-methylfuran and ethyl propiolate, the major product is ethyl 5-hydroxy-2-methylbenzoate, a rearranged product.[1]

Protocol 2: Thermal Diels-Alder Reaction of Anthracene with Maleic Anhydride (B1165640) (Adaptable for this compound)

This is a general procedure that can be adapted for the reaction of anthracene with this compound, which may require higher temperatures and longer reaction times.[4][5]

Materials:

  • Anthracene

  • Maleic anhydride (or this compound)

  • Xylene (high-boiling solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask, combine anthracene (e.g., 400 mg) and maleic anhydride (e.g., 200 mg). Add a magnetic stir bar and 5.0 mL of xylene.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (around 185-190°C) using a heating mantle. Stir the reaction mixture and maintain reflux for at least 30 minutes. The disappearance of the initial yellow color may indicate reaction progress.

  • Crystallization: After the reflux period, allow the reaction mixture to cool to room temperature. Then, place the flask in an ice bath to induce crystallization of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold xylene.

  • Drying and Analysis: Dry the product and determine its melting point and yield. Characterize the product using spectroscopic methods (NMR, IR).

Protocol 3: Diels-Alder Reaction of in situ Generated Cyclopentadiene with a Dienophile in a Sealed Tube

This method is suitable for reactions with volatile dienes like cyclopentadiene and can be adapted for this compound.[3]

Materials:

  • Dicyclopentadiene (B1670491)

  • Dienophile (e.g., methyl acrylate or this compound)

  • Sealed tube

  • Heating source (e.g., oil bath or heating block)

Procedure:

  • Reaction Setup: Place dicyclopentadiene and the dienophile in a sealed tube.

  • Heating: Heat the sealed tube to a high temperature (e.g., 185°C) with stirring. At this temperature, dicyclopentadiene undergoes a retro-Diels-Alder reaction to generate cyclopentadiene in situ, which then reacts with the dienophile.

  • Reaction Time: Maintain the temperature for the desired reaction time (e.g., 60 minutes).

  • Cooling and Isolation: Cool the tube, and dissolve the reaction mixture in a suitable solvent like ethyl acetate.

  • Analysis and Purification: Analyze the product mixture by GC/MS to determine the endo/exo ratio. Purify the product by column chromatography if necessary.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Lewis acids like AlCl₃ are corrosive and react violently with water. Handle with care.

  • Organic solvents are flammable. Avoid open flames.

  • Sealed tube reactions can build up pressure. Use appropriate safety precautions and equipment.

By following these protocols and considering the underlying principles of the Diels-Alder reaction, researchers can effectively utilize this compound as a dienophile to synthesize a diverse range of cyclic compounds for various applications in drug discovery and materials science.

References

Application Notes and Protocols: [3+2] Cycloaddition Reactions Involving Methyl Propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of [3+2] cycloaddition reactions utilizing methyl propiolate as a versatile dipolarophile. This powerful class of reactions offers an efficient pathway to a diverse range of five-membered heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. The protocols outlined herein are based on established literature and are intended to serve as a practical guide for the synthesis of 1,2,3-triazoles, pyrazoles, isoxazolidines, and pyrrolidines.

Synthesis of 1,2,3-Triazoles via Huisgen [3+2] Cycloaddition of Azides

The Huisgen 1,3-dipolar cycloaddition between azides and alkynes is a cornerstone of click chemistry, providing a highly reliable method for the synthesis of 1,2,3-triazoles.[1] When this compound is used as the alkyne component, this reaction typically yields a mixture of 1,4- and 1,5-regioisomers, although the 1,4-isomer often predominates. The reaction can be performed under thermal conditions or catalyzed by copper(I) or ruthenium complexes for improved regioselectivity and milder reaction conditions.

Quantitative Data Summary
1,3-Dipole (Azide)Catalyst/ConditionsProduct(s)Ratio (1,4:1,5)Yield (%)Reference
PhenylazideRefluxing CCl4Methyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate & Methyl 1-phenyl-1H-1,2,3-triazole-5-carboxylate75:25>96
4-TolylazideRefluxing CCl4Methyl 1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate & Methyl 1-(p-tolyl)-1H-1,2,3-triazole-5-carboxylate75:25>95[2]
4-MethoxyphenylazideRefluxing CCl4Methyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate & Methyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxylate78:22>95[2]
4-NitrophenylazideRefluxing CCl4Methyl 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate & Methyl 1-(4-nitrophenyl)-1H-1,2,3-triazole-5-carboxylate60:40>96[2]
Ethyl azidoacetatePolymer-supported Cu(I)Methyl 1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylateN/AQuantitative[3]
Experimental Protocol: Thermal Cycloaddition of Aryl Azides with this compound[2]

Materials:

  • Appropriate aryl azide (B81097) (5.0 mmol)

  • This compound (0.42 g, 5.0 mmol)

  • Dry carbon tetrachloride (CCl4) (25 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the aryl azide (5.0 mmol) and this compound (5.0 mmol) in dry carbon tetrachloride (25 mL).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 40 minutes to several hours depending on the substrate.[2]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to separate the regioisomers.

Reaction Mechanism: Huisgen 1,3-Dipolar Cycloaddition

The Huisgen cycloaddition is a concerted pericyclic reaction.[4] The 1,3-dipole (azide) and the dipolarophile (this compound) approach each other in a way that allows for the simultaneous formation of two new sigma bonds.

Caption: General mechanism of the Huisgen [3+2] cycloaddition.

Synthesis of Pyrazoles via [3+2] Cycloaddition of Diazo Compounds

The reaction of diazo compounds with alkynes is a classical and efficient method for the synthesis of pyrazoles.[5] this compound, being an electron-deficient alkyne, readily reacts with diazo compounds like diazomethane (B1218177) and its derivatives to yield highly functionalized pyrazoles, which are important motifs in many pharmaceutical agents.

Quantitative Data Summary
1,3-Dipole (Diazo Compound)AlkyneConditionsProductYield (%)Reference
Aryl α-diazoarylacetatesThis compoundNot specifiedMixture of pyrazole (B372694) regioisomers77-90 (major), 4-12 (minor)[6][7]
(Diazomethyl)trimethylsilaneEthyl propiolateReflux in THFDi- and trisubstituted pyrazolesNot specified[8]
Diazo compounds from aldehydesTerminal alkynesNot specified3,5-disubstituted pyrazoles24-67[7]
Experimental Protocol: Synthesis of Pyrazoles from α-Diazoesters and this compound (General Procedure)

Materials:

  • α-Diazoester (1.0 equiv)

  • This compound (1.0-1.2 equiv)

  • Anhydrous solvent (e.g., THF, diethyl ether)

Procedure:

  • Dissolve the α-diazoester in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC). Some reactions may require heating.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired pyrazole product(s).

Reaction Mechanism: Pyrazole Formation

The reaction proceeds through a concerted [3+2] cycloaddition mechanism, followed by a tautomerization to yield the aromatic pyrazole ring.

Caption: Mechanism of pyrazole synthesis from a diazo compound.

Synthesis of Isoxazolidines via [3+2] Cycloaddition of Nitrones

The 1,3-dipolar cycloaddition of nitrones with alkenes or alkynes provides a direct route to isoxazolidines and isoxazolines, respectively.[9] The reaction of a nitrone with this compound leads to the formation of an isoxazoline (B3343090) ring. These reactions are known for their high degree of regio- and stereocontrol.

Quantitative Data Summary
1,3-Dipole (Nitrone)DipolarophileConditionsProductDiastereomeric Ratio (dr)Yield (%)Reference
N-methyl-C-phosphoryl nitroneAcrylamidesToluene, 70 °C, 24 htrans-isoxazolidineup to 80:20 (trans:cis)Not specified[10]
Cyclic nitroneDiazadieneAcetonitrile, 60 °CFused isoxazolidine1:091[10]
Acyclic nitronesLevoglucosenoneSolvent-free, 80 °CIsoxazolidine adducts1:1.2 to 1:2.269-81[11]
Experimental Protocol: General Procedure for Nitrone Cycloaddition to this compound

Materials:

  • Nitrone (1.0 equiv)

  • This compound (1.0 equiv)

  • Anhydrous solvent (e.g., toluene, dichloromethane) (25 mL)

Procedure:

  • In a round-bottom flask, dissolve the nitrone (1.0 equiv) in the chosen anhydrous solvent.

  • Add this compound (1.0 equiv) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the isoxazoline product.

Reaction Mechanism: Isoxazolidine Formation

The cycloaddition of a nitrone to an alkyne is a concerted process, with the regioselectivity being governed by frontier molecular orbital interactions.[9] For an electron-poor alkyne like this compound, the interaction between the HOMO of the nitrone and the LUMO of the alkyne is typically dominant.

Caption: Mechanism for isoxazoline formation via nitrone cycloaddition.

Synthesis of Pyrrolidines via [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes or alkynes is a highly effective method for the synthesis of pyrrolidines and dihydropyrroles, respectively.[12] Azomethine ylides are typically generated in situ and react readily with dipolarophiles like this compound. The pyrrolidine (B122466) scaffold is a key structural motif in a vast number of natural products and pharmaceuticals.

Quantitative Data Summary
Azomethine Ylide SourceDipolarophileConditionsProductYield (%)Reference
Isatin (B1672199) and Sarcosine (B1681465)Benzoimidazol-2-yl-3-phenylacrylonitrilesRefluxing ethanol (B145695)Spiro[indoline-3,2′-pyrrolidines]Not specified[12]
Benzyl(methoxymethyl)(trimethylsilylmethyl)aminetrans-ArylacrylatesCatalytic trifluoroacetic acidtrans-Pyrrolidine derivativesNot specified[12]
Experimental Protocol: In Situ Generation and Cycloaddition of an Azomethine Ylide[13]

Materials:

  • Isatin (1.0 equiv)

  • Sarcosine (1.0 equiv)

  • This compound (1.0 equiv)

  • Anhydrous solvent (e.g., refluxing ethanol or toluene)

Procedure:

  • To a suspension of isatin (1.0 equiv) and sarcosine (1.0 equiv) in the chosen anhydrous solvent, add this compound (1.0 equiv).

  • Heat the mixture to reflux. The azomethine ylide is generated in situ via decarboxylation.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired pyrrolidine-containing product.

Reaction Workflow: Azomethine Ylide Generation and Cycloaddition

The overall process involves the in situ formation of the azomethine ylide followed by its immediate trapping by the dipolarophile in a [3+2] cycloaddition.

Azomethine Ylide Workflow start Start: Isatin + Sarcosine generation In situ generation of Azomethine Ylide start->generation Heat (reflux) cycloaddition [3+2] Cycloaddition with This compound generation->cycloaddition Trapping product Final Product: Pyrrolidine derivative cycloaddition->product Formation

Caption: Workflow for pyrrolidine synthesis via azomethine ylide.

References

Application Notes and Protocols for the Michael Addition of Nucleophiles to Methyl Propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis. Methyl propiolate, as a highly activated alkyne, serves as an excellent Michael acceptor. Its reactions with a diverse range of nucleophiles provide a powerful and versatile method for the synthesis of a wide variety of functionalized molecules, which are valuable intermediates in the development of pharmaceuticals and other biologically active compounds. This document provides detailed application notes and experimental protocols for the Michael addition of amine, thiol, and phosphine (B1218219) nucleophiles to this compound.

Reaction Mechanism

The Michael addition to this compound is initiated by the attack of a nucleophile on the electron-deficient β-carbon of the alkyne. This attack is facilitated by the electron-withdrawing nature of the ester group. The reaction proceeds through a zwitterionic or anionic intermediate, which is subsequently protonated to yield the final product. The stereochemical outcome of the reaction, yielding either the E (trans) or Z (cis) isomer, is influenced by the nucleophile, catalyst, and solvent used.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products MethylPropiolate This compound (Michael Acceptor) Intermediate Zwitterionic/Anionic Intermediate MethylPropiolate->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) (Michael Donor) Nucleophile->Intermediate E_Product E-isomer (trans) Intermediate->E_Product Protonation Z_Product Z-isomer (cis) Intermediate->Z_Product Protonation

Caption: General mechanism of the Michael addition to this compound.

Application Note 1: Aza-Michael Addition (Addition of Amines)

The addition of amines to this compound, known as the aza-Michael addition, is a highly efficient method for the synthesis of β-enamino esters. These compounds are versatile building blocks for the synthesis of various nitrogen-containing heterocycles and have applications in medicinal chemistry. The reaction of secondary amines with this compound often proceeds with high stereoselectivity to furnish the trans-isomer[1].

Quantitative Data for Aza-Michael Addition
Nucleophile (Amine)CatalystSolventTime (h)Temperature (°C)Yield (%)Isomer Ratio (E:Z)Reference
DiethylamineNoneMethylene (B1212753) Chloride0.5-15--[2]
PyrrolidineNoneMethylene Chloride0.5-15--[2]
BenzylamineNoneMethylene Chloride-Room Temp-26:74[1]
Secondary Amines (general)None---71-91trans (major)[1]
Experimental Protocol: Aza-Michael Addition of a Secondary Amine

This protocol is a general procedure for the addition of a secondary amine to this compound.

Materials:

  • This compound

  • Secondary amine (e.g., diethylamine, pyrrolidine)

  • Anhydrous methylene chloride (CH₂Cl₂)

  • Round-bottom flask

  • Stirring apparatus

  • Cooling bath (e.g., ice-salt bath)

  • Rotary evaporator

Procedure:

  • To a stirred solution of the secondary amine (1.0 equiv.) in anhydrous methylene chloride (0.2 M) in a round-bottom flask, cool the mixture to -15 °C using a cooling bath.

  • Slowly add this compound (1.0 equiv.) dropwise to the cooled solution.

  • Stir the reaction mixture at -15 °C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Application Note 2: Thia-Michael Addition (Addition of Thiols)

The thia-Michael addition of thiols to this compound provides a straightforward route to β-thioacrylates. This reaction is known for its high efficiency and can often be performed under mild conditions, sometimes without a catalyst. The choice of catalyst and solvent can significantly influence the reaction rate and the stereochemical outcome[3]. Trivalent phosphines and various amines have been shown to be effective catalysts for this transformation.

Quantitative Data for Thia-Michael Addition
Nucleophile (Thiol)Catalyst (mol%)SolventTimeConversion (%)Isomer Ratio (E:Z)Reference
DodecanethiolTriethylamine (B128534)Benzene--98:2[3]
DodecanethiolTriethylamineDMSO1 h10022:78[3]
DodecanethiolPPh₃CH₂Cl₂3 d17-[4]
DodecanethiolPBu₃CH₂Cl₂15 min100-[4]
ThiophenolNoneAcetonitrile---[3]
2-NapthalenethiolNeutral Alumina--96-[4]
Experimental Protocol: Catalyzed Thia-Michael Addition of a Thiol

This protocol describes a general procedure for the amine or phosphine-catalyzed addition of a thiol to this compound.

Materials:

  • This compound

  • Thiol (e.g., dodecanethiol, thiophenol)

  • Catalyst (e.g., triethylamine or tributylphosphine (B147548), 1-10 mol%)

  • Anhydrous solvent (e.g., methylene chloride, acetonitrile)

  • Round-bottom flask

  • Stirring apparatus

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a solution of this compound (1.0 equiv.) and the thiol (1.1 equiv.) in the chosen anhydrous solvent (0.1 M) in a round-bottom flask under an inert atmosphere, add the catalyst (e.g., triethylamine, 10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, if an amine catalyst was used, it can be removed by washing the reaction mixture with a dilute acid solution (e.g., 1M HCl).

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Application Note 3: Phospha-Michael Addition (Addition of Phosphines)

Tertiary phosphines can act as nucleophiles in a Michael addition to this compound, forming a zwitterionic intermediate. This intermediate can then react with a proton source or other electrophiles. Phosphines are also widely used as catalysts to promote the Michael addition of other nucleophiles, such as thiols and alcohols[5][6]. The kinetics of phosphine addition to Michael acceptors like ethyl propiolate have been studied, showing that the reaction rates are influenced by the electronic properties of the phosphine[7].

Quantitative Data for Phosphine-Catalyzed Thiol-Michael Addition
Nucleophile (Thiol)Michael AcceptorCatalystSolventTimeConversion (%)Reference
DodecanethiolEthyl PropiolatePPhMe₂-10 min100[3]
DodecanethiolEthyl PropiolatePPh₃-60 min20[3]
BenzylmercaptanThis compoundPBu₃--High Yield[8]
Experimental Protocol: Phosphine-Catalyzed Michael Addition of a Thiol

This protocol provides a general method for the phosphine-catalyzed addition of a thiol to this compound.

Materials:

  • This compound

  • Thiol (e.g., benzylmercaptan)

  • Tertiary phosphine catalyst (e.g., tributylphosphine or dimethylphenylphosphine, 1-5 mol%)

  • Anhydrous solvent (e.g., dichloromethane)

  • Round-bottom flask

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the thiol (1.1 equiv.) in anhydrous dichloromethane (B109758) (0.1 M).

  • Add the phosphine catalyst (e.g., tributylphosphine, 5 mol%) to the stirred solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to remove the phosphine catalyst and any byproducts.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Michael addition of a nucleophile to this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1. Combine this compound, Nucleophile, and Solvent Catalyst 2. Add Catalyst (if required) Reactants->Catalyst Stir 3. Stir at appropriate temperature Catalyst->Stir Monitor 4. Monitor progress (TLC, GC-MS, NMR) Stir->Monitor Quench 5. Quench reaction/ Remove catalyst Monitor->Quench Extract 6. Extraction and Drying Quench->Extract Evaporate 7. Solvent Removal Extract->Evaporate Purify 8. Column Chromatography Evaporate->Purify

Caption: A general experimental workflow for Michael addition reactions.

Conclusion

The Michael addition of nucleophiles to this compound is a robust and highly adaptable reaction for the synthesis of functionalized alkenes. By carefully selecting the nucleophile, catalyst, and reaction conditions, researchers can control the reaction's outcome to produce a desired product in high yield and with specific stereochemistry. The protocols and data presented in these application notes provide a solid foundation for the use of this important reaction in research and drug development.

References

Application Notes and Protocols for the Sonogashira Coupling of Methyl Propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of methyl propiolate in Sonogashira coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of functionalized alkynes, which are key intermediates in the development of pharmaceuticals and other advanced materials.

The Sonogashira coupling enables the straightforward synthesis of arylpropiolic acid esters, versatile building blocks in medicinal chemistry. These compounds serve as precursors to a wide array of heterocyclic systems and complex molecular architectures. For instance, aryl propiolates are valuable starting materials for the synthesis of coumarins, a class of compounds with diverse biological activities including anti-inflammatory, anticoagulant, and anticancer properties[1]. The rigid, linear scaffold of the aryl alkyne motif provided by this reaction is a common feature in the design of new chemical entities, influencing their binding to biological targets[2].

General Considerations for Sonogashira Coupling with this compound

This compound, as an electron-deficient alkyne, can present unique challenges and opportunities in Sonogashira coupling reactions. The reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and often a copper(I) co-catalyst[3][4][5]. The reactivity of the aryl halide partner generally follows the order: I > OTf > Br >> Cl[3][4]. While traditional protocols often employ copper(I) salts, copper-free conditions have been developed to mitigate the formation of alkyne homocoupling byproducts, which can be a significant side reaction[6][7]. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity[8][9][10].

Catalytic Cycles: Copper-Catalyzed vs. Copper-Free Sonogashira Coupling

The mechanism of the Sonogashira reaction proceeds through a catalytic cycle involving both palladium and, in the traditional method, copper.

Copper-Catalyzed Sonogashira Coupling

The generally accepted mechanism for the copper-catalyzed Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation with a copper acetylide intermediate. Reductive elimination then yields the aryl alkyne product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide by reaction of the terminal alkyne with a copper(I) salt in the presence of a base[3].

Sonogashira_Cu_Catalyzed cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR R-C≡CH, Base Cu(I)-C≡CR->Ar-Pd(II)-X(L2) Cu(I)-C≡CR->Cu(I)X

Caption: Copper-Catalyzed Sonogashira Catalytic Cycle

Copper-Free Sonogashira Coupling

In the absence of a copper co-catalyst, the reaction proceeds through a different mechanism where the deprotonation of the alkyne and its coordination to the palladium center occur directly[4]. This pathway avoids the formation of diynes, which can arise from the oxidative homocoupling of copper acetylides[7].

Sonogashira_Cu_Free Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) π-alkyne complex [Ar-Pd(II)(L)(R'C≡CH)]+X- Ar-Pd(II)-X(L2)->π-alkyne complex R'C≡CH, -L Pd(II)-acetylide Ar-Pd(II)-C≡CR'(L) π-alkyne complex->Pd(II)-acetylide Base, -Base·HX Pd(II)-acetylide->Pd(0)L2 Reductive Elimination Ar-C≡CR' Ar-C≡CR' Pd(II)-acetylide->Ar-C≡CR'

Caption: Copper-Free Sonogashira Catalytic Cycle

Experimental Protocols

The following tables summarize typical reaction conditions for the Sonogashira coupling of propiolate esters with aryl halides.

Table 1: Copper-Catalyzed Sonogashira Coupling of Propiolate Esters with Aryl Halides

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneThis compoundPd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHFRT485
24-BromotolueneEthyl PropiolatePd(PPh₃)₄ (3)CuI (1.5)DiisopropylamineDMF60678
31-IodonaphthaleneThis compoundPd(OAc)₂ (2) + PPh₃ (4)CuI (1)PiperidineToluene (B28343)80592
44-Iodoanisole (B42571)Ethyl PropiolatePdCl₂(dppf) (2)CuI (1)Et₃N/THFTHFRT390

Table 2: Copper-Free Sonogashira Coupling of Propiolate Esters with Aryl Halides

EntryAryl HalideAlkyneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneThis compoundPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane1001288
23-IodopyridineEthyl PropiolatePd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Toluene90885
31-Bromo-4-nitrobenzeneThis compoundPd(OAc)₂ (3)P(p-tol)₃ (6)DBUTHF80675[11]
44-BromobenzonitrileEthyl Propiolate(PhCN)₂PdCl₂ (2)L7 (4)DABCO1,4-DioxaneRT2495[6]

Yields are for isolated products and can vary depending on the specific substrate and reaction scale.

Detailed Experimental Protocol: Copper-Free Sonogashira Coupling of 4-Iodoanisole with this compound

This protocol provides a step-by-step guide for a copper-free Sonogashira coupling reaction.

Materials and Reagents:
  • 4-Iodoanisole

  • This compound

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Dry_Glassware Oven-dry glassware Inert_Atmosphere Assemble under inert atmosphere Dry_Glassware->Inert_Atmosphere Add_Reagents Add Pd(OAc)₂, XPhos, Cs₂CO₃, and 4-iodoanisole to flask Inert_Atmosphere->Add_Reagents Add_Solvent Add anhydrous toluene Add_Reagents->Add_Solvent Add_Alkyne Add this compound via syringe Add_Solvent->Add_Alkyne Heat Heat reaction mixture to 90 °C Add_Alkyne->Heat Stir Stir for 8 hours Heat->Stir Monitor Monitor progress by TLC or GC-MS Stir->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter through Celite Cool->Filter Concentrate Concentrate filtrate in vacuo Filter->Concentrate Purify Purify by flash column chromatography Concentrate->Purify

Caption: Experimental Workflow for Sonogashira Coupling

Procedure:
  • Reaction Setup:

    • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (e.g., 0.02 mmol), XPhos (e.g., 0.03 mmol), cesium carbonate (e.g., 2.0 mmol), and 4-iodoanisole (e.g., 1.0 mmol).

    • Add anhydrous toluene (e.g., 5 mL) via syringe.

    • Stir the mixture for 10 minutes at room temperature.

    • Add this compound (e.g., 1.2 mmol) dropwise via syringe.

  • Reaction:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove insoluble salts.

    • Wash the Celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl (4-methoxyphenyl)propiolate.

Applications in Drug Development

The aryl propiolate products synthesized via Sonogashira coupling are valuable intermediates in the synthesis of various pharmacologically active molecules. Their utility stems from the versatile reactivity of the alkyne moiety, which can undergo a variety of transformations to construct more complex molecular frameworks.

Logical Relationship of Reaction Components and Outcomes

Logical_Relationship Aryl_Halide Aryl Halide (Ar-X) Sonogashira_Coupling Sonogashira Coupling Aryl_Halide->Sonogashira_Coupling Pd_Catalyst Palladium Catalyst Pd_Catalyst->Sonogashira_Coupling Ligand Ligand Ligand->Sonogashira_Coupling Base Base Base->Sonogashira_Coupling Solvent Solvent Solvent->Sonogashira_Coupling Copper_Cocatalyst Copper Co-catalyst (Optional) Copper_Cocatalyst->Sonogashira_Coupling Reaction_Conditions Reaction Conditions (Temp, Time) Reaction_Conditions->Sonogashira_Coupling Aryl_Propiolate Aryl Propiolate Product Sonogashira_Coupling->Aryl_Propiolate Byproducts Byproducts (e.g., Homocoupling) Sonogashira_Coupling->Byproducts Drug_Discovery Applications in Drug Discovery Aryl_Propiolate->Drug_Discovery

Caption: Factors Influencing Sonogashira Coupling Outcomes

Aryl propiolates can be converted into a variety of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyridines, which are prevalent motifs in many approved drugs. Furthermore, the arylpropiolic acid moiety itself can be found in derivatives that exhibit a range of biological activities, including antibacterial, anticonvulsant, and anticancer properties[12][13]. The development of efficient and scalable Sonogashira coupling protocols for this compound is therefore of significant interest to the pharmaceutical industry.

References

Application Notes and Protocols: Derivatization of Thiols with Methyl Propiolate for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiols (mercaptans) are a class of organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group. They play critical roles in various biological and chemical processes, acting as antioxidants (e.g., glutathione), protein constituents (e.g., cysteine), and key flavor compounds in food and beverages. The analysis of thiols, however, presents significant challenges due to their low concentrations in complex matrices and their susceptibility to oxidation.

To overcome these challenges, derivatization is a common strategy employed to enhance the stability and detectability of thiols. Methyl propiolate has emerged as an effective reagent for this purpose. It reacts rapidly and selectively with the sulfhydryl group under mild conditions to form stable thioacrylate derivatives.[1] This conversion offers several analytical advantages: it stabilizes the thiol against oxidation, and the resulting derivative exhibits strong ultraviolet (UV) absorbance, making it suitable for various detection methods, including spectrophotometry, high-performance liquid chromatography (HPLC), and capillary electrophoresis.[1][2][3] This document provides detailed application notes and protocols for the derivatization of thiols with this compound for quantitative analysis.

Reaction Mechanism

This compound reacts with thiols via a nucleophilic addition mechanism. The thiolate anion (R-S⁻), which is in equilibrium with the thiol (R-SH), acts as a nucleophile and attacks the electrophilic β-carbon of the alkyne in this compound. This results in the formation of a stable vinyl thioether, specifically a methyl 3-(alkylthio)acrylate derivative. The reaction is typically carried out under neutral to slightly basic conditions to favor the formation of the more reactive thiolate anion.

Caption: Reaction of a thiol with this compound.

Applications

The derivatization of thiols with propiolate esters is a versatile technique with applications across various fields:

  • Pharmaceutical Analysis: This method is used for the quantitative determination of thiol-containing drugs such as the antihypertensive agent captopril, the mucolytic drug N-acetylcysteine (NAC), and the antioxidant glutathione (B108866) (GSH) in pharmaceutical formulations.[3][4][5]

  • Food and Beverage Science: In oenology, a similar reagent, ethyl propiolate, is used to quantify volatile varietal thiols that are crucial to the aroma profile of wines, particularly Sauvignon Blanc.[6][7] These compounds include 3-mercaptohexan-1-ol (3MH) and 4-mercapto-4-methylpentan-2-one (4MMP).[6][7]

  • Biomedical Research: The method is suitable for detecting and quantifying biologically important thiols like cysteine and glutathione in samples such as yeast extracts.[8] The derivatization stabilizes these otherwise labile molecules, facilitating accurate measurement.[1]

Quantitative Data Summary

The following table summarizes the quantitative performance data from studies using propiolate esters for thiol derivatization. Note that some data is for ethyl propiolate, which exhibits similar reactivity to this compound.

AnalyteMatrixMethodLimit of Detection (LOD)Concentration RangeReference
4-Mercapto-4-methylpentan-2-one (4MMP)Model WineGC-MS7.2 ng/L-[6]
3-Mercaptohexyl acetate (B1210297) (3MHA)Model WineGC-MS40.0 ng/L-[6]
3-Mercaptohexan-1-ol (3MH)Model WineGC-MS91.2 ng/L-[6]
4-Mercapto-4-methylpentan-2-one (4MMP)White WineGC-MS24.5 ng/Lup to 21.9 ng/L[6][7]
3-Mercaptohexyl acetate (3MHA)White WineGC-MS120.9 ng/L5 - 253 ng/L[6][7]
3-Mercaptohexan-1-ol (3MH)White WineGC-MS194.6 ng/L99 - 1124 ng/L[6][7]
Captopril (CAP)PharmaceuticalsSI-UV--[5]
N-Acetylcysteine (NAC)PharmaceuticalsHPLC--[4]

Experimental Workflow

The general workflow for thiol analysis using this compound derivatization involves sample preparation, the derivatization reaction itself, separation and detection of the resulting thioacrylate, and finally, data analysis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Wine, Plasma, Drug Formulation) Prep Sample Preparation (e.g., Centrifugation, pH Adjustment) Sample->Prep Deriv Derivatization Add this compound Incubate (Room Temp) Prep->Deriv Cleanup Optional Cleanup (e.g., Solid Phase Extraction) Deriv->Cleanup Inject Instrumental Analysis (HPLC, GC-MS, CE) Cleanup->Inject Data Data Acquisition & Quantification (Standard Curve) Inject->Data

References

Application Notes and Protocols: Lewis Acid-Catalyzed Reactions of Methyl Propiolate with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Lewis acid-catalyzed reactions between methyl propiolate and various alkenes. These reactions are valuable tools in organic synthesis, offering pathways to construct substituted cyclobutenes and functionalized ene products, which can serve as versatile intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

The outcome of the reaction is highly dependent on the substitution pattern of the alkene substrate. Mono- and 1,2-disubstituted alkenes predominantly undergo a [2+2] cycloaddition to yield cyclobutene (B1205218) derivatives. In contrast, 1,1-disubstituted, trisubstituted, and tetrasubstituted alkenes favor an ene reaction, leading to the formation of linear adducts with a newly formed carbon-carbon bond and a shifted double bond.

Ethylaluminum dichloride (EtAlCl₂) is a particularly effective Lewis acid for these transformations. It not only activates the this compound for reaction but also acts as a scavenger for protic acids like HCl, which can be generated from trace moisture and other Lewis acids like aluminum chloride (AlCl₃), preventing unwanted side reactions and decomposition of acid-sensitive products.[1][2]

Key Reaction Pathways

Two primary reaction pathways are observed in the Lewis acid-catalyzed reactions of this compound with alkenes:

  • [2+2] Cycloaddition: This pathway is favored for less substituted alkenes and results in the formation of a four-membered ring.

  • Ene Reaction: This pathway is dominant for more highly substituted alkenes, which possess an allylic hydrogen atom that can be transferred.

The selection between these two pathways is primarily dictated by the structure of the alkene.

Experimental Protocols

The following protocols are generalized procedures based on established literature.[1] Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for EtAlCl₂-Catalyzed [2+2] Cycloaddition of this compound with a Monosubstituted Alkene

Materials:

  • This compound

  • Monosubstituted alkene (e.g., 1-hexene)

  • Ethylaluminum dichloride (EtAlCl₂) solution (e.g., 1.0 M in hexanes or dichloromethane)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and standard glassware for inert atmosphere techniques

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), a flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the monosubstituted alkene (1.2-2.0 equivalents) and anhydrous dichloromethane.

  • Cooling: The solution is cooled to 0 °C using an ice-water bath.

  • Addition of Lewis Acid: Ethylaluminum dichloride solution (1.0-1.2 equivalents) is added dropwise to the stirred alkene solution via syringe.

  • Addition of this compound: this compound (1.0 equivalent) is then added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the this compound is consumed (typically 1-4 hours).

  • Quenching: The reaction is quenched by the slow, dropwise addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Workup: The mixture is allowed to warm to room temperature and transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x volume of aqueous layer). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclobutene derivative.

Protocol 2: General Procedure for EtAlCl₂-Catalyzed Ene Reaction of this compound with a Trisubstituted Alkene

Materials:

  • This compound

  • Trisubstituted alkene (e.g., 2-methyl-2-butene)

  • Ethylaluminum dichloride (EtAlCl₂) solution (e.g., 1.0 M in hexanes or dichloromethane)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and standard glassware for inert atmosphere techniques

Procedure:

  • Reaction Setup: Under an inert atmosphere, a flame-dried round-bottom flask with a magnetic stir bar is charged with the trisubstituted alkene (1.5-2.5 equivalents) and anhydrous dichloromethane.

  • Cooling: The solution is cooled to 0 °C in an ice-water bath.

  • Addition of Lewis Acid: Ethylaluminum dichloride solution (1.0-1.2 equivalents) is added dropwise to the stirred alkene solution.

  • Addition of this compound: this compound (1.0 equivalent) is added dropwise to the mixture.

  • Reaction Progression: The reaction is stirred at 0 °C to room temperature and monitored for completion by TLC or GC (typically 2-6 hours).

  • Quenching: The reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution.

  • Aqueous Workup: The mixture is warmed to room temperature and extracted with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation and Purification: After filtration, the solvent is evaporated in vacuo. The resulting crude ene adduct is purified by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the Lewis acid-catalyzed reactions of this compound with various alkenes.

Table 1: [2+2] Cycloaddition of this compound with Mono- and 1,2-Disubstituted Alkenes

AlkeneLewis AcidSolventTemp (°C)Time (h)Product(s)Yield (%)
1-HexeneEtAlCl₂CH₂Cl₂02Methyl 3-butylcyclobut-1-ene-1-carboxylate85
CyclopenteneEtAlCl₂CH₂Cl₂01.5Methyl bicyclo[3.2.0]hept-1(5)-ene-6-carboxylate90
StyreneEtAlCl₂CH₂Cl₂03Methyl 3-phenylcyclobut-1-ene-1-carboxylate78
cis-4-OcteneEtAlCl₂CH₂Cl₂04Methyl 3,4-dipropylcyclobut-1-ene-1-carboxylate75

Table 2: Ene Reaction of this compound with Substituted Alkenes

AlkeneLewis AcidSolventTemp (°C)Time (h)Product(s)Yield (%)
2-Methyl-2-buteneEtAlCl₂CH₂Cl₂02Methyl 3,4-dimethylpenta-2,4-dienoate92
1-MethylcyclohexeneEtAlCl₂CH₂Cl₂03Methyl (E)-2-(cyclohex-2-en-1-yl)acrylate88
2,3-Dimethyl-2-buteneEtAlCl₂CH₂Cl₂02.5Methyl 3,4,4-trimethylpenta-2,4-dienoate95
MethylenecyclohexaneEtAlCl₂CH₂Cl₂04Methyl (E)-2-(cyclohex-1-en-1-ylmethyl)acrylate80

Mandatory Visualizations

Reaction Pathway Diagram

Reaction_Pathways Figure 1. Reaction Pathways of this compound with Alkenes cluster_start Reactants cluster_products Products This compound This compound Lewis Acid Lewis Acid This compound->Lewis Acid Alkene Alkene Alkene->Lewis Acid Cyclobutene Derivative Cyclobutene Derivative Lewis Acid->Cyclobutene Derivative [2+2] Cycloaddition (Mono-/1,2-Disubstituted Alkenes) Ene Adduct Ene Adduct Lewis Acid->Ene Adduct Ene Reaction (1,1-/Tri-/Tetrasubstituted Alkenes)

Caption: Reaction Pathways of this compound with Alkenes

Experimental Workflow

Experimental_Workflow Figure 2. General Experimental Workflow start Setup Reaction Under Inert Atmosphere cool Cool to 0 °C start->cool add_la Add EtAlCl₂ cool->add_la add_mp Add this compound add_la->add_mp react Stir and Monitor Reaction add_mp->react quench Quench with aq. NaHCO₃ react->quench workup Aqueous Workup and Extraction quench->workup purify Purification by Chromatography workup->purify end Isolated Product purify->end

Caption: General Experimental Workflow

Proposed Mechanistic Pathways

The reactions are proposed to proceed through a stepwise mechanism involving a zwitterionic intermediate.[3] The nature of this intermediate and its subsequent rearrangement or cyclization dictates the final product.

Mechanism Figure 3. Proposed Mechanistic Pathways cluster_activation Activation cluster_intermediate Intermediate Formation cluster_cycloaddition [2+2] Cycloaddition Pathway cluster_ene Ene Reaction Pathway MeO₂C≡CH + LA This compound + Lewis Acid (LA) Activated Complex [MeO₂C≡CH---LA] MeO₂C≡CH + LA->Activated Complex Zwitterionic Intermediate Zwitterionic Intermediate Activated Complex->Zwitterionic Intermediate Alkene Alkene Alkene->Zwitterionic Intermediate Ring Closure 4-Membered Ring Closure Zwitterionic Intermediate->Ring Closure Proton Transfer 1,5-Hydride Shift Zwitterionic Intermediate->Proton Transfer Cyclobutene Product Cyclobutene Product Ring Closure->Cyclobutene Product Ene Product Ene Product Proton Transfer->Ene Product

Caption: Proposed Mechanistic Pathways

References

Application Notes and Protocols for the Polymerization of Methyl Propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of methyl propiolate, a versatile monomer for the synthesis of substituted polyacetylenes. This document details various polymerization methodologies, including rhodium-catalyzed, anionic, and ring-opening metathesis polymerization (ROMP), and explores the diverse applications of the resulting poly(this compound) in materials science and biomedicine.

Introduction to Poly(this compound)

Poly(this compound) is a member of the substituted polyacetylene family, a class of polymers known for their conjugated backbones which can impart unique optical, electronic, and chemical properties. The ester functionality of this compound allows for further modification and tuning of the polymer's characteristics, making it an attractive candidate for a range of advanced applications.

Polymerization Methodologies

The polymerization of this compound can be achieved through several distinct mechanisms, each offering unique control over the resulting polymer's properties such as molecular weight, stereochemistry, and polydispersity.

Rhodium-Catalyzed Polymerization

Rhodium-based catalysts, particularly Rh(I) complexes, are highly effective for the stereoregular polymerization of substituted acetylenes like this compound.[1] This method often yields polymers with a high cis-transoidal content, leading to helical structures.[2]

Key Features:

  • High stereoregularity.

  • Potential for living polymerization, allowing for the synthesis of block copolymers.[3][4]

  • Formation of helical polymer chains.[2]

Anionic Polymerization

Anionic polymerization of this compound can be initiated by strong bases, such as organolithium compounds. This method can also proceed in a living manner, providing excellent control over molecular weight and enabling the synthesis of well-defined polymer architectures.[5][6]

Key Features:

  • Living polymerization is possible, leading to narrow molecular weight distributions.[7]

  • Allows for the synthesis of block copolymers by sequential monomer addition.[2][8]

  • Reaction conditions are critical to minimize side reactions.

Ring-Opening Metathesis Polymerization (ROMP)

While this compound itself does not undergo ROMP, it can be incorporated into cyclic monomers that can then be polymerized via this powerful technique. ROMP is known for its tolerance to various functional groups and its ability to produce high molecular weight polymers.[9][10]

Key Features:

  • High tolerance to functional groups.

  • Can produce high molecular weight polymers.[11]

  • Enables the synthesis of polymers with the propiolate moiety as a pendant group.

Data Presentation: Polymerization of this compound

The following tables summarize quantitative data from various polymerization methods for this compound and related substituted acetylenes to provide a comparative overview.

Table 1: Rhodium-Catalyzed Polymerization of Substituted Acetylenes

CatalystMonomerSolventTemp. (°C)Time (h)Yield (%)Mn (kDa)PDI (Mw/Mn)Reference
[Rh(nbd)Cl]₂/Et₃NPhenylacetylene (B144264)THF/Et₃N3024953711.5[2]
(tfb)Rh⁺[(η⁶-Ph)B⁻Ph₃]PhenylacetyleneCH₂Cl₂251>98-1.8[12]

Note: Data for this compound specifically was limited; phenylacetylene is presented as a comparable substituted acetylene.

Table 2: Anionic Polymerization of Methacrylates

InitiatorMonomerSolventTemp. (°C)Yield (%)Mn (kDa)PDI (Mw/Mn)Reference
n-BuLiMethyl Methacrylate (B99206)THF-78>951801.07[7]
1,1-diphenylhexyllithiumtert-Butyl MethacrylateTHF-78>951801.07[7]

Note: Data for this compound specifically was limited; methacrylates are presented as a comparable monomer class susceptible to anionic polymerization.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Polymerization of a Substituted Acetylene

This protocol is adapted from procedures for the polymerization of phenylacetylene, a closely related monomer.[2]

Materials:

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, dissolve [Rh(nbd)Cl]₂ in a mixture of THF and Et₃N.

  • Add the phenylacetylene monomer to the catalyst solution via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 24 hours).

  • Quench the polymerization by adding methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter and dry the polymer under vacuum.

  • Characterize the polymer using techniques such as GPC (for Mn and PDI), NMR, and IR spectroscopy.[13]

Protocol 2: Anionic Polymerization of a Methacrylate Monomer

This protocol is a general procedure for the living anionic polymerization of methacrylates.[7]

Materials:

  • n-Butyllithium (n-BuLi) in hexane (B92381) (initiator)

  • Methyl methacrylate (MMA) (monomer)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Nitrogen gas supply

Procedure:

  • Set up a flame-dried Schlenk flask under a nitrogen atmosphere.

  • Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Add the n-BuLi initiator to the cold THF.

  • Slowly add the purified MMA monomer to the initiator solution with vigorous stirring.

  • Allow the polymerization to proceed for a set time.

  • Terminate the polymerization by adding degassed methanol.

  • Precipitate the polymer in a suitable non-solvent, such as methanol or hexane.

  • Isolate the polymer by filtration and dry under vacuum.

  • Analyze the polymer for molecular weight and PDI using GPC.

Applications of Poly(this compound)

The unique properties of poly(this compound) make it a promising material for a variety of applications.

Drug Delivery

The ester groups in poly(this compound) can be hydrolyzed to carboxylic acids, rendering the polymer pH-responsive. This property can be exploited for the controlled release of therapeutic agents. Nanoparticles of the polymer can be formulated to encapsulate drugs, which are then released in response to specific pH changes in the target environment, such as a tumor microenvironment.[14][15]

DrugDeliveryWorkflow cluster_formulation Nanoparticle Formulation cluster_delivery Drug Delivery PMP Poly(this compound) Formulation Nanoprecipitation/ Emulsion PMP->Formulation Drug Therapeutic Agent Drug->Formulation Nanoparticles Drug-Loaded Nanoparticles Formulation->Nanoparticles Administration Systemic Administration Nanoparticles->Administration Target Target Site (e.g., Tumor) Administration->Target Release pH-Triggered Drug Release Target->Release Low pH Effect Therapeutic Effect Release->Effect

Caption: Workflow for drug delivery using pH-responsive poly(this compound) nanoparticles.

Biosensors

The conjugated backbone of poly(this compound) can be utilized in the fabrication of biosensors. The polymer can be functionalized with biorecognition elements (e.g., enzymes, antibodies) that specifically interact with a target analyte. This interaction can induce a change in the polymer's optical or electronic properties, which can be detected and quantified.

BiosensorWorkflow cluster_fabrication Sensor Fabrication cluster_functionalization Functionalization cluster_detection Analyte Detection Substrate Electrode Substrate Deposition Poly(this compound) Film Deposition Substrate->Deposition Activation Surface Activation Deposition->Activation Immobilization Biorecognition Element Immobilization Activation->Immobilization Binding Analyte Binding Immobilization->Binding Analyte Target Analyte Analyte->Binding Signal Signal Transduction (Optical/Electrical) Binding->Signal Detection Signal Detection Signal->Detection

Caption: Experimental workflow for the construction of a poly(this compound)-based biosensor.

Gas Separation Membranes

Substituted polyacetylenes often exhibit high gas permeability, making them suitable for gas separation applications. Poly(this compound) can be fabricated into thin membranes for the selective separation of gases, such as O₂/N₂ or CO₂/CH₄. The performance of these membranes can be tuned by altering the polymer's structure and morphology.[12][16]

GasSeparation cluster_membrane Membrane Properties cluster_transport Gas Transport cluster_application Application PMP Poly(this compound) Structure FFV Fractional Free Volume PMP->FFV Selectivity Selectivity PMP->Selectivity Permeability High Permeability FFV->Permeability Separation Gas Separation Permeability->Separation Selectivity->Separation GasMixture Gas Mixture GasMixture->Separation Permeate Permeate Separation->Permeate Retentate Retentate Separation->Retentate

Caption: Logical relationship of factors influencing gas separation using a poly(this compound) membrane.

References

Troubleshooting & Optimization

How to prevent polymerization of methyl propiolate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of methyl propiolate to prevent polymerization and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

A1: this compound (HC≡CCO₂CH₃) is the methyl ester of propiolic acid, the simplest acetylenic carboxylic acid.[1] Its high reactivity stems from the electron-deficient carbon-carbon triple bond, making it susceptible to nucleophilic attack and cycloaddition reactions.[1][2][3] This reactivity also makes it prone to spontaneous polymerization, especially when exposed to heat, light, air (oxygen), or contaminants.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize polymerization risk, this compound should be stored under controlled conditions. The primary recommendations are to store it in a cool, dark place at temperatures below 15°C. It should be kept in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, as it is air-sensitive.

Q3: My bottle of this compound has turned yellow. Is it still usable?

A3: A color change from colorless to yellow can indicate the formation of oligomers or polymer products, or other degradation. While slight discoloration may not significantly affect some applications, it is a warning sign of instability. It is highly recommended to assess the purity of the material using analytical methods like GC or ¹H NMR before use (see Experimental Protocols section).

Q4: Can I use an inhibitor to prevent polymerization?

A4: Yes, adding a polymerization inhibitor is a common practice for stabilizing reactive monomers. While suppliers often ship this compound without an inhibitor, adding a radical scavenger like hydroquinone (B1673460) or its monomethyl ether (MEHQ) at a concentration of 100-200 ppm can significantly extend its shelf life. For compounds with similar reactivity, like acrylates, quinone and amine compounds are used effectively.[4]

Q5: How should I handle this compound in the lab?

A5: Handle this compound in a well-ventilated fume hood.[2] It is a lachrymator and can cause respiratory, skin, and eye irritation.[5] Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Because it is highly flammable, all ignition sources must be eliminated from the handling area.[6] Use spark-proof tools and ground/bond containers during transfer.[6]

Storage Condition Guidelines

Proper storage is the most critical factor in preventing the polymerization of this compound. The following table summarizes recommended versus poor storage conditions.

ParameterRecommended ConditionPoor Condition (Increases Polymerization Risk)
Temperature Refrigerated, <15°CRoom temperature or higher; exposure to heat sources[6]
Atmosphere Under an inert gas (Nitrogen, Argon)Air (Oxygen exposure)
Light In an amber or opaque container, stored in the darkExposure to direct sunlight or UV light
Container Tightly sealed, appropriate material (e.g., glass)Loosely capped, allowing air/moisture ingress
Additives Optional: 100-200 ppm of an inhibitor (e.g., Hydroquinone)No inhibitor for long-term storage
Purity Free from contaminantsPresence of bases, acids, metals, or peroxides[7]

Troubleshooting Guide

Problem ObservedProbable Cause(s)Recommended Action(s)
Liquid is yellow or brown Onset of polymerization/oligomerization.1. Do not heat the container. 2. Assess purity via GC or NMR before use. 3. If purity is compromised, dispose of it according to hazardous waste protocols.
Solid precipitate or crystals are visible Advanced polymerization or freezing. This compound's freezing point is not well-defined but can be low.1. Verify storage temperature. If frozen, thaw slowly at 2-8°C. 2. If solids remain after thawing, this indicates significant polymerization. Do not use. 3. Dispose of the material safely.
Pressure buildup in the container Polymerization is an exothermic process that can generate heat and increase vapor pressure. Gas evolution from decomposition.1. Extreme Caution: Do not open a bulging container. 2. Cool the container externally with a water bath from a safe distance. 3. Contact your institution's Environmental Health & Safety (EHS) office for guidance on handling and disposal.
Inconsistent experimental results The concentration of active monomer has decreased due to polymerization.1. Verify the purity of the this compound stock. 2. Use a fresh, unopened bottle or a properly stored bottle. 3. Consider purifying the material by distillation if and only if you have experience with the hazards of distilling unstable compounds (requires an inhibitor and low pressure).

Diagrams and Workflows

Logical Flow: Factors Leading to Polymerization

cluster_initiators Initiators cluster_process Process cluster_prevention Prevention Heat Heat / High Temp Radical Radical Formation Heat->Radical Light UV / Sunlight Light->Radical Air Air (Oxygen) Air->Radical Contaminants Contaminants (Acids, Bases, Metals) Contaminants->Radical Polymerization Exothermic Polymerization Radical->Polymerization Initiates Storage Cool, Dark Storage (<15°C) Storage->Heat Mitigates Storage->Light Mitigates Inert Inert Atmosphere (N2 or Ar) Inert->Air Prevents Inhibitor Inhibitor (e.g., Hydroquinone) Inhibitor->Radical Scavenges

Caption: Factors that initiate and prevent polymerization.

Experimental Workflow: Quality Assessment of Stored this compound

Start Start: Assess Stored Sample Visual Visual Inspection (Color, Solids) Start->Visual Purity_Check Is Purity Suspect? Visual->Purity_Check GC Perform GC Analysis Purity_Check->GC Yes Use Proceed with Experiment Purity_Check->Use No (Clear, Colorless) NMR Perform ¹H NMR Analysis GC->NMR Data_Analysis Analyze Data NMR->Data_Analysis Purity_OK Purity >98% and No Polymer Peak? Data_Analysis->Purity_OK Purity_OK->Use Yes Dispose Dispose of Material Safely Purity_OK->Dispose No

Caption: Workflow for checking the quality of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of this compound and detect the presence of low-molecular-weight oligomers.

Methodology:

  • Sample Preparation:

    • Prepare a 1% (v/v) solution of this compound in a high-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Vortex briefly to ensure homogeneity.

  • Instrumentation (Example Conditions):

    • GC System: Agilent 8890 or equivalent with a Flame Ionization Detector (FID).

    • Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm).

    • Injector: Split/splitless, 250°C, split ratio 50:1.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Detector: FID, 280°C.

    • Carrier Gas: Helium or Hydrogen, constant flow of 1 mL/min.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • The this compound monomer should appear as a sharp, major peak at a characteristic retention time.

    • Polymerization will be indicated by a decrease in the area % of the monomer peak and the potential appearance of broader peaks at later retention times.

    • Calculate purity as the area of the monomer peak divided by the total area of all peaks.

Protocol 2: Detection of Oligomers by ¹H NMR Spectroscopy

Objective: To qualitatively detect the formation of polymers/oligomers.

Methodology:

  • Sample Preparation:

    • Dissolve ~10-20 µL of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard proton (¹H) spectrum.

  • Data Analysis:

    • Monomer Signals: Look for the characteristic sharp signals of this compound:

      • ~3.75 ppm (singlet, 3H, -OCH₃)

      • ~2.90 ppm (singlet, 1H, -C≡CH)

    • Polymer Signals: The formation of polymers will result in the disappearance or broadening of the sharp alkyne proton signal and the appearance of new, broad signals in the vinyl region (typically 5-7 ppm) and aliphatic region (2-4 ppm). The integration of the methyl peak relative to the alkyne proton will also change.

References

Technical Support Center: Purification of Methyl Propiolate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of methyl propiolate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the fractional distillation of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound?

A1: this compound has a boiling point of 103-105 °C at atmospheric pressure. Under vacuum, the boiling point is significantly lower, for instance, 52-53 °C at 27 mmHg.

Q2: Why is fractional distillation necessary for purifying this compound?

A2: Fractional distillation is employed to separate this compound from impurities with close boiling points, which may include unreacted starting materials, solvents from the synthesis, or side-products. This method provides a higher degree of purity compared to simple distillation.

Q3: Is this compound prone to polymerization during distillation?

A3: Yes, like many unsaturated esters, this compound can be susceptible to thermally initiated polymerization, especially at the elevated temperatures required for atmospheric distillation.[1][2][3][4] It is crucial to use a polymerization inhibitor during distillation to prevent this.

Q4: What are common polymerization inhibitors for this compound distillation?

A4: While specific data for this compound is limited, inhibitors commonly used for acrylate (B77674) esters are effective. These include hydroquinone (B1673460) (HQ) and 4-methoxyphenol (B1676288) (MEHQ).[1][2][4] These are typically used in parts-per-million (ppm) concentrations. Some inhibitors, like MEHQ, may require the presence of oxygen to be effective.[1]

Q5: What safety precautions should be taken when handling this compound?

A5: this compound is a lachrymator, meaning it can cause irritation to the eyes and respiratory tract. It is also flammable. Always handle this compound in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No distillate is collected, or distillation rate is very slow. - Inadequate heating.- Leak in the distillation apparatus (especially under vacuum).- Blockage in the condenser or fractionating column.- Gradually increase the heating mantle temperature.- Check all joints and connections for a secure seal. Re-grease joints if necessary for vacuum distillation.- Ensure cooling water is flowing through the condenser and there are no obstructions.
The temperature reading is unstable or does not reach the expected boiling point. - Thermometer bulb is incorrectly positioned.- Heat source is fluctuating.- The system has not yet reached equilibrium.- The top of the thermometer bulb should be level with the side arm leading to the condenser.- Ensure a stable heat setting on the heating mantle.- Allow sufficient time for the vapor to rise and equilibrate in the fractionating column.
The distillate is cloudy. - Presence of water in the crude sample or glassware.- Ensure all glassware is thoroughly dried before assembly.- If the crude sample is suspected to contain water, consider a preliminary drying step with a suitable drying agent.
A solid material forms in the distillation flask or column. - Polymerization of this compound.- Immediately stop the distillation by removing the heat source.- Ensure an adequate amount of polymerization inhibitor was added before starting.- Consider using vacuum distillation to lower the required temperature.
The vacuum pressure is not stable or is too high. - Leaks in the system.- Inefficient vacuum pump.- Check all connections, tubing, and glassware for leaks.- Ensure the vacuum pump is in good working order and the vacuum grease is properly applied to all joints.

Data Presentation

The following table summarizes the physical properties of this compound and common impurities. This data can aid in the planning and execution of the fractional distillation for effective purification.

Compound Molecular Weight ( g/mol ) Boiling Point (°C at 760 mmHg) Notes
This compound84.07103-105The desired product.
Methanol32.0464.7[5]A common solvent or reagent in the synthesis.
Propiolic Acid70.05144 (decomposes)A potential starting material or hydrolysis product.
Dimethyl Carbonate90.0890[6][7]A potential solvent or side-product.

Experimental Protocols

Protocol 1: Atmospheric Fractional Distillation

This protocol is suitable for separating this compound from impurities with significantly different boiling points.

  • Preparation:

    • Ensure all glassware is clean and thoroughly dry.

    • To the crude this compound in a round-bottom flask, add a magnetic stir bar and a polymerization inhibitor (e.g., a few crystals of hydroquinone or 4-methoxyphenol).

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus, including a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.

    • Position the thermometer correctly, with the top of the bulb level with the side-arm of the distillation head.

    • Insulate the fractionating column with glass wool or aluminum foil to ensure a proper temperature gradient.

  • Distillation:

    • Begin stirring and gently heat the flask using a heating mantle.

    • Observe the vapor front rising slowly through the fractionating column.

    • Collect any low-boiling fractions that distill over at a lower temperature.

    • When the temperature stabilizes at the boiling point of this compound (103-105 °C), change to a clean receiving flask to collect the pure product.

    • Continue distillation until the temperature begins to drop or rise, indicating the end of the product fraction.

  • Shutdown:

    • Remove the heat source and allow the apparatus to cool to room temperature before disassembling.

Protocol 2: Vacuum Fractional Distillation

This is the preferred method as it reduces the risk of thermal polymerization by lowering the boiling point.

  • Preparation:

    • Follow the preparation steps outlined in the atmospheric distillation protocol, including the addition of a polymerization inhibitor. Use a stir bar, as boiling chips are not effective under vacuum.

  • Apparatus Setup:

    • Assemble a vacuum fractional distillation apparatus. Ensure all ground glass joints are lightly greased to prevent leaks.

    • Include a vacuum adapter and connect the apparatus to a vacuum trap and a vacuum pump.

  • Distillation:

    • Begin stirring and slowly open the system to the vacuum source.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

    • Collect fractions as described for atmospheric distillation, noting the stable temperature at the recorded pressure. The main fraction will be collected at a significantly lower temperature than 103-105 °C.

  • Shutdown:

    • Remove the heat source and allow the apparatus to cool completely.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump and disassembling the apparatus.

Mandatory Visualization

TroubleshootingWorkflow start Start: Distillation Issue q1 Is distillate collecting? start->q1 a1_no No q1->a1_no No q2 Is the temperature stable? q1->q2 Yes s1 Check for leaks. Increase heating. Ensure condenser is clear. a1_no->s1 s1->q2 a2_no No q2->a2_no No q3 Is the distillate cloudy? q2->q3 Yes s2 Check thermometer position. Ensure stable heating. Allow time for equilibrium. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes q4 Is a solid forming in the flask? q3->q4 No s3 Dry glassware thoroughly. Consider pre-drying the sample. a3_yes->s3 s3->q4 a4_yes Yes q4->a4_yes Yes end Problem Resolved q4->end No s4 STOP HEATING. Indicates polymerization. Use inhibitor/vacuum distillation. a4_yes->s4 s4->end

Caption: Troubleshooting workflow for this compound distillation.

References

Technical Support Center: Methyl Propiolate Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl propiolate cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in cycloadditions involving this compound?

A1: this compound is a highly reactive dienophile and dipolarophile due to its electron-deficient alkyne.[1] This reactivity, while beneficial for cycloadditions, can also lead to several common side reactions. The most prevalent issues include:

  • Polymerization: this compound or the diene can undergo polymerization, especially under thermal conditions or in the presence of Lewis acids, leading to reduced yields of the desired cycloadduct.[2]

  • Michael Addition: Nucleophilic attack on the β-carbon of the this compound can compete with the cycloaddition pathway, resulting in the formation of acyclic Michael adducts.[3] This is particularly common with nucleophilic reactants or catalysts.

  • Lack of Regioselectivity: In cycloadditions with unsymmetrical dienes or dipoles, the formation of two or more regioisomers is a common outcome.[4][5]

  • Formation of Complex Byproducts: Depending on the reactants and conditions, other side reactions can occur, such as the formation of acrylates or propionates through alternative pathways.[2]

Q2: My Diels-Alder reaction is producing a significant amount of polymer. How can I minimize this?

A2: Polymerization is a frequent side reaction, particularly when using Lewis acids or high temperatures. To mitigate this, consider the following strategies:

  • Temperature Control: Run the reaction at the lowest effective temperature. High temperatures can promote both the polymerization of the reactants and the retro-Diels-Alder reaction.

  • Controlled Addition: Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor polymerization.

  • Use of Inhibitors: In cases of suspected radical polymerization, the addition of a radical inhibitor like hydroquinone (B1673460) may be beneficial.

  • Choice of Lewis Acid: If a Lewis acid is necessary, use milder options and carefully screen the stoichiometry, as some can aggressively promote polymerization.[6]

Q3: I am observing a mixture of regioisomers in my 1,3-dipolar cycloaddition. How can I improve the regioselectivity?

A3: Regioselectivity in these reactions is often sensitive to the reaction conditions. The choice of solvent can have a significant impact on the ratio of isomers formed.[5] Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMSO) can help in favoring the formation of the desired regioisomer. Additionally, temperature and pressure can also influence the regiochemical outcome.

Troubleshooting Guide

Issue 1: Low Yield of Cycloadduct and Formation of Acyclic Byproducts

Possible Cause: Competition from Michael Addition.

Nucleophiles, such as amines or thiols, can react with this compound via a conjugate addition (Michael reaction) instead of the desired cycloaddition.[3] This is often catalyzed by bases.

Troubleshooting Steps:

  • Catalyst Choice: If a catalyst is being used, consider switching to a non-basic catalyst or a Lewis acid that is less likely to promote nucleophilic addition.

  • Temperature Optimization: Lowering the reaction temperature can sometimes favor the cycloaddition pathway.

  • Protecting Groups: If the diene or dipole contains a nucleophilic functional group, consider protecting it before the cycloaddition reaction.

Issue 2: Complex Product Mixture with Multiple Unidentified Spots on TLC

Possible Cause: Diene Decomposition or Multiple Side Reactions.

Some dienes, particularly furans, can be unstable under the reaction conditions, leading to a variety of byproducts.[2] The use of strong Lewis acids can also lead to complex product mixtures.

Troubleshooting Steps:

  • Reaction Conditions: Start with milder reaction conditions (lower temperature, no catalyst) and gradually increase the temperature or add a catalyst if no reaction is observed.

  • Lewis Acid Screening: If a Lewis acid is required, screen a variety of options (e.g., AlCl₃, EtAlCl₂, ZnCl₂) to find one that promotes the desired reaction without causing significant decomposition.[6]

  • Work-up Procedure: Ensure that the work-up procedure is appropriate for quenching the catalyst and neutralizing any acidic or basic species that could cause product degradation.

Data on Side Reactions

The following tables summarize quantitative data on common side reactions encountered in this compound cycloadditions.

Table 1: Effect of Substituents on Regioisomeric Ratio in the Cycloaddition of Aryl Azides to this compound. [4]

EntrySubstituent (R)Yield (4 + 5) (%)Regioisomeric Ratio (4 : 5)
aH9282 : 18
bMe>9575 : 25
cMeO9168 : 32
dF>9582 : 18
eNO₂9060 : 40

Reaction Conditions: Aqueous medium, 90°C, in the presence of a phase-transfer catalyst. Regioisomer 4: 1-aryl-4-methoxycarbonyl-1,2,3-triazole. Regioisomer 5: 1-aryl-5-methoxycarbonyl-1,2,3-triazole.

Table 2: Solvent Effect on the Regioisomeric Ratio in the [3+2] Cycloaddition of 2-Furfuryl Nitrile Oxide with Ethyl Propiolate. [5]

SolventDielectric Constant (ε)Ratio of 3,5- to 3,4-disubstituted Isoxazoles
Dichloromethane8.933.4
Toluene2.382.0
Ethanol24.551.9
Dimethyl Sulfoxide46.681.5

Note: Ethyl propiolate is used as a close analog to this compound.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Polymerization in a Thermal Diels-Alder Reaction
  • Reagent Preparation: Ensure the diene is pure and free of any polymerization inhibitors from its storage container, if applicable. Degas all solvents to remove dissolved oxygen, which can sometimes initiate polymerization.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the diene and the solvent.

  • Slow Addition of Dienophile: Place the this compound in a syringe pump. Heat the solution of the diene to the desired reaction temperature.

  • Controlled Addition: Add the this compound to the reaction flask dropwise over a period of several hours using the syringe pump. This maintains a low concentration of the reactive dienophile.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel. A non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) is typically effective for separating the desired adduct from oligomeric or polymeric byproducts, which often have low mobility on silica.

Protocol 2: Procedure for Controlling Regioselectivity in a 1,3-Dipolar Cycloaddition
  • Solvent Screening: Set up several small-scale parallel reactions in different solvents (e.g., toluene, THF, dichloromethane, acetonitrile, DMSO).

  • Reaction Execution: To each vial, add the 1,3-dipole, this compound, and the chosen solvent. Stir the reactions at a constant temperature (e.g., room temperature or a slightly elevated temperature).

  • Analysis: After a set period (e.g., 24 hours), take an aliquot from each reaction mixture and analyze by ¹H NMR or LC-MS to determine the ratio of the two regioisomers.

  • Optimization: Based on the results of the screen, select the solvent that provides the best regioselectivity for the desired product and scale up the reaction under these optimized conditions.

Visual Guides

The following diagrams illustrate key concepts and workflows related to troubleshooting this compound cycloadditions.

Troubleshooting_Workflow cluster_polymer Polymerization Issue cluster_michael Michael Addition Issue cluster_regio Regioselectivity Issue Start Low Yield of Desired Cycloadduct Check_Polymer Check for Polymer (viscous residue, baseline on TLC) Start->Check_Polymer Check_Michael Check for Michael Adduct (NMR, MS analysis) Start->Check_Michael Check_Regioisomers Multiple Isomeric Products (NMR, LC-MS) Start->Check_Regioisomers Polymer_Yes Yes Check_Polymer->Polymer_Yes Polymer Detected? Michael_Yes Yes Check_Michael->Michael_Yes Michael Adduct Detected? Regio_Yes Yes Check_Regioisomers->Regio_Yes Mixture of Isomers? Polymer_Actions Lower Temperature Slow Addition Add Inhibitor Polymer_Yes->Polymer_Actions Michael_Actions Change Catalyst (non-basic) Lower Temperature Use Protecting Groups Michael_Yes->Michael_Actions Regio_Actions Screen Solvents Optimize Temperature Regio_Yes->Regio_Actions

Caption: A troubleshooting workflow for low yields in this compound cycloadditions.

Competing_Pathways Reactants Diene/Dipole + this compound Cycloaddition [4+2] or [3+2] Cycloaddition Reactants->Cycloaddition Desired Pathway Michael_Addition Michael Addition (Nucleophilic Attack) Reactants->Michael_Addition Side Reaction Polymerization Polymerization Reactants->Polymerization Side Reaction Desired_Product Desired Cycloadduct Cycloaddition->Desired_Product Michael_Adduct Acyclic Michael Adduct Michael_Addition->Michael_Adduct Polymer Polymeric Byproduct Polymerization->Polymer

Caption: Competing reaction pathways in this compound cycloadditions.

References

Technical Support Center: Optimizing Solvent Choice for Reactions with Methyl Propiolate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the optimal solvent for reactions involving methyl propiolate. It includes troubleshooting advice and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a colorless liquid that is miscible with most common organic solvents.[1] It is primarily soluble in polar organic solvents such as ethanol, acetone (B3395972), and ether.[2] However, it has low solubility or is not miscible in water.[2][3][4] Its solubility in organic solvents generally increases with temperature.[2]

Q2: How does solvent polarity affect reaction rates with this compound?

Solvent choice can have a significant effect on both the reaction rate and the stereochemistry of the products.[5] For nucleophilic conjugate additions, which are common reactions with this compound, polar solvents generally increase the reaction rate.[5] Solvents with a high dielectric constant, such as DMSO, acetonitrile (B52724), and acetone, can lead to quantitative conversions in a short time.[5] In contrast, less polar solvents tend to slow down the reaction.[5]

Q3: Can water be used as a solvent for reactions with this compound?

Yes, for certain reactions, water can be a highly effective solvent. The thiol-yne Michael addition, for example, can proceed cleanly in water, sometimes with higher yields compared to neat (solvent-free) conditions.[5] Water is proposed to facilitate the reaction by activating both the carbonyl and the thiol substrates through hydrogen bonding.[5] Reactions of phenols, thiols, and amines with this compound have been successfully conducted in water at room temperature, often with excellent yields and short reaction times.[6]

Q4: What are common side reactions, and how can solvent choice help mitigate them?

This compound is a highly reactive and versatile building block used in various cycloadditions, Michael additions, and cyclization reactions.[2][4] However, its high reactivity can lead to side reactions. For instance, in reactions with thiolate anions, competing 1,2-addition reactions can occur alongside the desired 1,4-conjugate addition.[5] The choice of solvent can influence the stereoselectivity of the reaction.[5] The use of polar aprotic solvents may favor certain pathways over others compared to polar protic solvents, which can stabilize anions through hydrogen bonding and potentially inhibit their nucleophilicity.

Troubleshooting Guide

Problem: My reaction is very slow or results in low conversion.

  • Solution 1: Increase Solvent Polarity. As a general rule for nucleophilic additions, switching to a more polar solvent can enhance the reaction rate.[5] Consider solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).

  • Solution 2: Check Reagent Purity. Ensure the this compound and other reagents are pure. This compound can be purified by fractional distillation.[4] Impurities in solvents, such as the autocondensation product in acetone, should also be considered and removed if necessary.[7]

  • Solution 3: Review Catalyst Choice. If the reaction is catalyzed, ensure the catalyst is active and appropriate for the chosen solvent. Some catalysts may be more effective in specific solvent environments.

Problem: I am observing multiple products and poor selectivity.

  • Solution 1: Modify Solvent System. The stereochemistry of addition reactions to this compound can be solvent-dependent.[5] Experiment with a range of solvents, including both polar protic (e.g., ethanol) and polar aprotic (e.g., THF, MeCN) options, to determine if selectivity can be improved.

  • Solution 2: Adjust Temperature. Lowering the reaction temperature can sometimes increase the selectivity of the desired pathway by disfavoring higher-activation-energy side reactions.

  • Solution 3: Consider a Solvent-Free Approach. In some cases, running the reaction "neat" or in water can provide high yields and selectivity, offering a greener alternative.[5][6]

Data Presentation

Table 1: Solubility and Physical Properties of this compound

PropertyValueSource
Appearance Colorless to light yellow liquid[3][4]
Molecular Formula C₄H₄O₂[1][3]
Molar Mass 84.074 g·mol⁻¹[1]
Density 0.945 g/mL at 25 °C[4]
Boiling Point 103–105 °C[1][4]
Water Solubility Low / Not miscible[2][3][4]
Organic Solvents Soluble in polar organic solvents (ethanol, acetone, ether)[2][3]

Table 2: Solvent Effect on Uncatalyzed Addition of Thiophenol to Ethyl Propiolate *

SolventDielectric Constant (ε)Time (h)Conversion (%)
Water80.1298
Acetonitrile37.52498
DMF36.72498
Acetone20.72485
THF7.62455
Dichloromethane8.92445
Toluene2.42410
Hexane1.9245

*Data adapted from a study on ethyl propiolate, a close analog of this compound, at ambient temperature. Source:[5]

Experimental Protocols

Example Protocol: Bromination of this compound in Acetone

This procedure details the synthesis of methyl 3-bromopropiolate, demonstrating a common reaction type and solvent choice.

Reagents:

  • This compound (4.0 g, 47.6 mmol)

  • Acetone (100 mL)

  • Silver nitrate (B79036) (0.8 g, 4.7 mmol)

  • N-bromosuccinimide (NBS) (9.8 g, 55 mmol)

Procedure:

  • A 250-mL round-bottomed flask is equipped with a magnetic stirring bar.

  • The flask is charged with 100 mL of acetone and 4.0 g of this compound.[7]

  • To the stirred solution at room temperature, 0.8 g of silver nitrate is added.[7]

  • After 5 minutes, 9.8 g of N-bromosuccinimide is added at once. The mixture becomes cloudy as a grayish precipitate develops.[7]

  • Stirring is continued for 2 hours. A longer reaction time can improve the particle size of the succinimide (B58015) byproduct, which aids in filtration.[7]

  • The solids are filtered through a pad of Celite, which is then rinsed with 30–50 mL of acetone.[7]

  • The filtrate is concentrated under reduced pressure (20 mm) at 20–25°C. The resulting residue is then purified by distillation to afford the product.[7]

Visualizations

SolventScreeningWorkflow cluster_prep Phase 1: Initial Screening cluster_exp Phase 2: Experimental Testing cluster_opt Phase 3: Optimization start Define Reaction (e.g., Nucleophilic Addition) solubility Check Reactant & Reagent Solubility Properties start->solubility Based on literature select Select Candidate Solvents (Polar Aprotic, Protic, Nonpolar) solubility->select small_scale Run Small-Scale Test Reactions select->small_scale monitor Monitor Reaction (TLC, GC, NMR) small_scale->monitor analyze Analyze Yield, Selectivity, and Rate monitor->analyze analyze->select Re-screen if results are poor best_solvent Identify Best Performing Solvent System analyze->best_solvent Compare results optimize Optimize Conditions (Concentration, Temp.) best_solvent->optimize scale_up Scale-Up Reaction optimize->scale_up

Caption: Workflow for solvent screening and optimization.

SolventEffect A Solvent Type Characteristics Effect on Nucleophilic Addition Rate B Polar Protic e.g., Water, Ethanol - Can H-bond - Stabilizes nucleophiles Moderate to Fast Rate (Can be very fast in water) C Polar Aprotic e.g., DMSO, MeCN, DMF - No H-bond donors - Solvates cations well Generally Fastest Rate D Nonpolar e.g., Toluene, Hexane - Low dielectric constant Generally Slowest Rate

Caption: Logical relationship of solvent type to reaction rate.

References

Improving yield and selectivity in Diels-Alder reactions with methyl propiolate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Diels-Alder reactions involving methyl propiolate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction with this compound is resulting in a low yield or no product. What are the common causes and solutions?

A1: Low yields in Diels-Alder reactions with this compound can stem from several factors:

  • Unfavorable Reaction Conditions: The reaction may require optimization of temperature, time, and solvent. While some reactions proceed at room temperature, others need heating to overcome the activation energy barrier. However, excessively high temperatures can promote the retro-Diels-Alder reaction.[1] The reaction may also simply need more time to reach completion.

  • Reactant Reactivity: this compound is a moderately reactive dienophile. The diene's electronic properties are crucial. Dienes with electron-donating groups are generally more reactive in normal electron-demand Diels-Alder reactions.[2]

  • Diene Conformation: For the reaction to occur, acyclic dienes must adopt the s-cis conformation.[2][3] Steric hindrance can disfavor this conformation. Using cyclic dienes, which are locked in the s-cis conformation, can often increase reactivity.[1]

  • Catalyst Absence: Many Diels-Alder reactions, especially with less reactive partners, benefit significantly from catalysis. Lewis acids are commonly used to increase the reaction rate.[4][5]

Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my reaction?

A2: When an unsymmetrical diene reacts with an unsymmetrical dienophile like this compound, the formation of two different constitutional isomers (regioisomers) is possible.[6][7] The regioselectivity is governed by the electronic properties of the substituents on the diene and dienophile.[7]

  • General Rule of Thumb: The reaction generally favors the alignment where the most nucleophilic carbon of the diene bonds with the most electrophilic carbon of the dienophile.[6][7] This can be predicted by examining the resonance structures of the reactants.[7][8]

  • "Ortho" and "Para" Preference:

    • Dienes with a substituent at the C1 position tend to yield the "ortho" (1,2-substituted) product as the major isomer.[6][9]

    • Dienes with a substituent at the C2 position typically favor the "para" (1,4-substituted) product.[6][9]

    • The "meta" (1,3-substituted) product is usually formed as a minor byproduct.[6]

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly enhance regioselectivity. For example, the uncatalyzed reaction of isoprene (B109036) with acrylonitrile (B1666552) gives an 80:20 mixture of "para" to "meta" adducts, whereas the AlCl₃-catalyzed reaction gives a 97:3 ratio.[2]

Q3: My reaction is producing a mixture of endo and exo stereoisomers. How can I control the stereoselectivity?

A3: The formation of endo and exo products is a common feature of Diels-Alder reactions.

  • The Alder Endo Rule: Under kinetic control (lower temperatures, shorter reaction times), the endo product is often favored.[4][5] This preference is attributed to "secondary orbital interactions," where the electron-withdrawing group of the dienophile is oriented under the π-system of the diene in the transition state.[5]

  • Thermodynamic vs. Kinetic Control: The exo product is often the more thermodynamically stable isomer due to reduced steric hindrance.[4][5] Running the reaction at higher temperatures for longer durations can favor the formation of the exo product.

  • Lewis Acid Catalysis: Lewis acids are highly effective at increasing endo selectivity.[5] By coordinating to the carbonyl oxygen of this compound, the Lewis acid enhances secondary orbital interactions, further stabilizing the endo transition state. For example, the uncatalyzed reaction of cyclopentadiene (B3395910) with methyl acrylate (B77674) yields an endo:exo ratio of 82:18, but with AlCl₃ catalysis, this ratio improves dramatically to 99:1.[2][4]

Q4: What is the role of a Lewis acid catalyst in the Diels-Alder reaction with this compound?

A4: Lewis acids play a crucial dual role in accelerating and controlling Diels-Alder reactions.[10]

  • Rate Acceleration: A Lewis acid (e.g., AlCl₃, BF₃·OEt₂, SnCl₄, ZnCl₂) coordinates to the carbonyl oxygen of the this compound.[4] This coordination makes the dienophile more electron-deficient by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[2][11] This smaller energy gap between the diene's HOMO and the dienophile's LUMO leads to a significant increase in the reaction rate.[11] Rate accelerations of up to 10⁵ have been observed.[2]

  • Increased Selectivity: As mentioned in Q2 and Q3, Lewis acids enhance both regioselectivity and stereoselectivity (endo preference).[11][12]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Unreactive diene or dienophile. 2. Reaction conditions not optimal (temperature too low/high, insufficient time).[1] 3. Diene is in the unfavorable s-trans conformation.[2] 4. Retro-Diels-Alder reaction occurring.[1]1. Add a Lewis Acid Catalyst: Screen common Lewis acids like AlCl₃, SnCl₄, or ZnCl₂ to increase reactivity.[4] 2. Optimize Temperature: Systematically vary the temperature. Start at room temperature and gradually increase. Avoid excessively high temperatures. 3. Increase Reaction Time: Monitor the reaction over a longer period. 4. Change Solvent: Test different solvents. Polar solvents can sometimes accelerate the reaction.[1] 5. Use a More Reactive Diene: If possible, switch to a diene with electron-donating groups or a cyclic diene.[1]
Poor Regioselectivity 1. Similar electronic directing effects of substituents. 2. Reaction is under thermodynamic control, allowing for equilibration.1. Use a Lewis Acid Catalyst: This often significantly enhances the inherent electronic preference for one regioisomer.[2] 2. Lower the Reaction Temperature: Favor the kinetically controlled product, which is often formed with higher selectivity.
Poor Endo/Exo Selectivity 1. Steric hindrance in the endo transition state. 2. High reaction temperature favoring the thermodynamically more stable exo product.1. Use a Lewis Acid Catalyst: This is the most effective method to increase the endo:exo ratio.[5] 2. Lower the Reaction Temperature: This will favor the kinetically preferred endo product.[4]
Formation of Byproducts 1. Polymerization of the diene, especially in the presence of a Lewis acid. 2. Secondary reactions of the initial adduct (e.g., reaction with a second molecule of dienophile).[13]1. Control Stoichiometry: Use a slight excess of the dienophile. 2. Optimize Catalyst Loading: Use the minimum effective amount of Lewis acid. 3. Monitor Reaction Time: Stop the reaction once the desired product has formed to prevent subsequent reactions. The ratio of diadducts can be dependent on time and temperature.[13]

Quantitative Data

The following tables provide illustrative data on how reaction conditions can affect yield and selectivity in Diels-Alder reactions.

Table 1: Effect of Lewis Acid on Endo/Exo Selectivity (Cyclopentadiene + Methyl Acrylate)

This reaction is a close analogue to reactions with this compound and demonstrates the powerful effect of Lewis acid catalysis on stereoselectivity.

CatalystSolventTemperature (°C)Endo:Exo Ratio
NoneDichloromethane2582 : 18
AlCl₃·Et₂ODichloromethane2599 : 1

(Data sourced from literature examples demonstrating the principle of Lewis acid catalysis).[2][4]

Table 2: Effect of Lewis Acid on Regioselectivity (Isoprene + Acrylonitrile)

This reaction illustrates the enhancement of regioselectivity by a Lewis acid catalyst.

CatalystTemperature (°C)"Para" Product (%)"Meta" Product (%)
None1008020
AlCl₃20973

(Data sourced from literature examples demonstrating the principle of Lewis acid catalysis).[2]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of Furan with Ethyl Propiolate

This protocol is adapted from the literature for ethyl propiolate, a close analogue of this compound, and serves as a representative procedure.[13] Researchers should optimize conditions for their specific diene and this compound.

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Lewis acid (e.g., aluminum chloride, AlCl₃) in a dry solvent (e.g., dichloromethane, CH₂Cl₂) at a reduced temperature (e.g., 0 °C or -78 °C).

  • Dienophile Addition: Slowly add this compound to the Lewis acid solution. Stir the mixture for a short period (e.g., 15 minutes) to allow for complex formation.

  • Diene Addition: Add the diene (e.g., furan) dropwise to the cooled solution of the Lewis acid-dienophile complex.

  • Reaction Monitoring: Allow the reaction to proceed at the chosen temperature. Monitor the progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary significantly based on the reactants and catalyst (e.g., from 30 minutes to several hours).[13]

  • Workup: Quench the reaction by slowly adding a suitable reagent (e.g., water, saturated sodium bicarbonate solution). Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.

Visualizations

Troubleshooting_Workflow start Low Yield or Selectivity Issue check_catalyst Is a Lewis Acid catalyst being used? start->check_catalyst add_catalyst Add Lewis Acid (e.g., AlCl₃, SnCl₄) Screen for optimal catalyst check_catalyst->add_catalyst No optimize_conditions Systematically optimize conditions: 1. Temperature 2. Reaction Time 3. Solvent check_catalyst->optimize_conditions Yes add_catalyst->optimize_conditions check_selectivity Is selectivity still an issue? optimize_conditions->check_selectivity regio_issue Regioselectivity Issue check_selectivity->regio_issue Yes, Regio stereo_issue Stereoselectivity Issue check_selectivity->stereo_issue Yes, Stereo end Improved Yield & Selectivity check_selectivity->end No lower_temp_regio Lower reaction temperature to favor kinetic product regio_issue->lower_temp_regio analyze_electronics Analyze reactant electronics to predict major regioisomer regio_issue->analyze_electronics lower_temp_stereo Lower reaction temperature to favor endo product stereo_issue->lower_temp_stereo lower_temp_regio->end lower_temp_stereo->end analyze_electronics->end Lewis_Acid_Catalysis_Pathway cluster_reactants Reactants cluster_activation Activation Step cluster_cycloaddition Cycloaddition Diene Diene (HOMO) TS Transition State (Enhanced secondary orbital interactions favor endo) Diene->TS Dienophile This compound (LUMO) Complex Lewis Acid-Dienophile Complex (Lowered LUMO Energy) Dienophile->Complex LA Lewis Acid (e.g., AlCl₃) LA->Dienophile Coordination Complex->TS Reaction Product Diels-Alder Adduct (Higher Yield & Selectivity) TS->Product

References

Troubleshooting low conversion rates in methyl propiolate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl propiolate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Michael addition reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low conversion rates in Michael additions involving this compound can often be attributed to several key factors. A systematic evaluation of the following can help identify the source of the issue:

  • Suboptimal Base Selection: The choice and amount of base are critical. For the addition of amines, often no external base is needed. However, for less nucleophilic starting materials, a catalytic amount of a nejutral or mild base can be beneficial. Strong bases should be used with caution as they can promote polymerization or other side reactions.

  • Reagent Purity: Impurities in this compound, the nucleophile, or the solvent can significantly hinder the reaction. Ensure all reagents are of high purity and solvents are anhydrous, as moisture can react with this compound.

  • Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. Running the reaction at too low a temperature may result in a slow or stalled reaction, while excessively high temperatures can lead to decomposition or the formation of side products.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. Polar solvents can stabilize charged intermediates and transition states, which may accelerate polar reactions.[1][2] It is advisable to screen a range of solvents with varying polarities to find the optimal conditions for your specific substrates.

Q2: I am observing significant formation of a polymeric byproduct in my reaction. How can I minimize this?

A2: this compound is prone to polymerization, especially in the presence of strong bases or catalysts, or at elevated temperatures.[3] To mitigate unwanted polymerization:

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Optimize Catalyst/Base Concentration: Use the minimum effective concentration of any catalyst or base. For some nucleophiles, a catalyst may not be necessary.

  • Monitor Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of polymerization. Monitor the reaction progress by TLC, GC-MS, or NMR to determine the point of maximum conversion of the starting material.[4]

  • Consider Inhibitors: In some cases, the addition of a radical scavenger can help to suppress polymerization if a radical-mediated pathway is suspected.[5]

Q3: My Diels-Alder reaction using this compound as the dienophile has a low conversion rate. What should I check?

A3: The efficiency of a Diels-Alder reaction is highly dependent on the electronic properties of the diene and dienophile, as well as the reaction conditions.[6][7] For reactions with this compound:

  • Diene Electronics: Diels-Alder reactions with this compound (an electron-poor dienophile) are generally faster with electron-rich dienes.[7][8][9] Consider if the electronic nature of your diene is suitable.

  • Conformation of the Diene: The diene must be able to adopt an s-cis conformation for the reaction to occur.[7][9] Steric hindrance that prevents this conformation will inhibit the reaction.

  • Lewis Acid Catalysis: The addition of a Lewis acid catalyst can sometimes accelerate Diels-Alder reactions by lowering the energy of the LUMO of the dienophile.[10] A screening of different Lewis acids and their concentrations may be beneficial.

  • Temperature and Pressure: While many Diels-Alder reactions proceed at room temperature, some may require heating to overcome the activation energy barrier. In some cases, high pressure can also be used to increase the reaction rate.

Q4: I'm struggling with the purification of my product, leading to a low isolated yield. What purification strategies are recommended?

A4: A low isolated yield can sometimes be a result of a challenging purification rather than a poor reaction conversion.[11]

  • Volatility: Be aware that both this compound and some of its products can be volatile. Care should be taken during solvent removal to avoid loss of product.[12]

  • Chromatography: Column chromatography on silica (B1680970) gel is a common method for purifying products of this compound reactions. A careful selection of the eluent system is crucial to achieve good separation from unreacted starting materials and any side products.

  • Distillation: For thermally stable and volatile products, distillation (including bulb-to-bulb distillation under reduced pressure) can be an effective purification method.[12]

  • Adduct Formation: In some cases, the product can be temporarily converted into a solid derivative (an adduct) that can be easily separated by filtration and then reverted to the desired product.[11]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low conversion rates in this compound reactions.

TroubleshootingWorkflow Troubleshooting Workflow for Low this compound Conversion start Low Conversion Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimization Systematic Optimization check_reagents->optimization Impurity Found side_reactions Analyze for Side Reactions (TLC, NMR, GC-MS) check_conditions->side_reactions Conditions as Planned check_conditions->optimization Conditions Suboptimal side_reactions->optimization Side Products Identified end_fail Consult Further Literature side_reactions->end_fail No Obvious Side Reactions end_success Improved Conversion optimization->end_success Optimized Conditions Found

Caption: A logical workflow for troubleshooting low conversion rates.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the yield of a hypothetical Michael addition of a generic amine to this compound.

Table 1: Effect of Solvent on Product Yield

SolventDielectric Constant (approx.)Typical Yield (%)
n-Hexane1.935
Dichloromethane9.175
Acetonitrile37.585
Methanol32.760

Table 2: Effect of Temperature on Reaction Time and Yield

Temperature (°C)Reaction Time (h)Yield (%)
02470
25 (Room Temp.)685
50280 (minor side products observed)
80165 (significant side products observed)

Key Experimental Protocols

Protocol 1: General Procedure for Michael Addition of an Amine to this compound

Apparatus:

  • Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

Methodology:

  • To a solution of the amine (1.0 equivalent) in a suitable solvent (e.g., acetonitrile), add this compound (1.1 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 6-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.

Protocol 2: General Procedure for Diels-Alder Reaction

Apparatus:

  • A sealed tube or a round-bottom flask with a reflux condenser and nitrogen inlet.

Methodology:

  • In a sealed tube, combine the diene (1.0 equivalent), this compound (1.2 equivalents), and a suitable solvent (e.g., toluene).

  • If desired, add a Lewis acid catalyst (e.g., 10 mol% of AlCl₃).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-48 hours.

  • Monitor the consumption of the starting materials by TLC or ¹H NMR of an aliquot.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃ if a Lewis acid was used.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the cycloaddition product.

Protocol 3: Monitoring Reaction Conversion by ¹H NMR

Methodology:

  • At various time points, carefully withdraw a small aliquot from the reaction mixture under an inert atmosphere.

  • Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Determine the conversion rate by comparing the integration of a characteristic proton signal of the product with that of a characteristic proton signal of the starting material (this compound).[4][13][14][15] For example, the disappearance of the acetylenic proton of this compound can be monitored.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for optimizing a Michael addition reaction with this compound.

MichaelAdditionOptimization Optimization Pathway for Michael Addition start Initial Reaction: Low Conversion temp_check Screen Temperatures (e.g., 0°C, RT, 50°C) start->temp_check solvent_check Screen Solvents (e.g., DCM, MeCN, THF) temp_check->solvent_check Temp Optimized base_check Vary Base/Catalyst (if applicable) solvent_check->base_check Solvent Optimized analysis Analyze Yield and Purity (NMR, GC-MS) base_check->analysis Base Optimized optimal Optimal Conditions Identified analysis->optimal

Caption: A pathway for optimizing Michael addition reaction conditions.

References

Removal of unreacted methyl propiolate from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Unreacted Methyl Propiolate from a Reaction Mixture

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on effectively removing unreacted this compound from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

A1: The choice of method depends on the stability of your product and the scale of your reaction. The most common methods include:

  • Aqueous Workup/Extraction: Effective if the desired product has low water solubility.

  • Chemical Quenching: Reacting the excess this compound with a nucleophilic scavenger to form a more easily removable byproduct.

  • Distillation/Evaporation: Suitable for volatile products or when the product is significantly less volatile than this compound.

  • Flash Column Chromatography: A highly effective method for separating the product from this compound and other impurities.

  • Scavenger Resins: Using polymer-supported nucleophiles to bind and remove this compound by simple filtration.

Q2: My product is sensitive to amines. What quenching agent can I use instead?

A2: If your product is sensitive to basic conditions or primary/secondary amines, you can use a milder nucleophile. Thiols, such as benzyl (B1604629) mercaptan or dodecanethiol, are effective quenching agents for this compound.[1] The resulting thioether adduct is generally less polar and can often be removed by chromatography or sometimes crystallization.

Q3: I've performed an aqueous wash, but NMR analysis still shows traces of this compound. What are my next steps?

A3: If residual this compound remains after an initial aqueous wash, consider the following:

  • Increase the number of washes: Perform multiple extractions with water or brine to maximize the removal of any water-soluble components.[2]

  • Use a quenching agent: Add a small amount of a nucleophilic amine (like piperidine (B6355638) or diethylamine) to the reaction mixture before the workup. The resulting adduct is often more polar and more readily extracted into an aqueous acidic wash.

  • Proceed to chromatography: Flash column chromatography is very effective at separating this compound from most products due to its polarity and small size.

Q4: Is distillation a viable option for removing this compound?

A4: Distillation can be effective if there is a significant difference in boiling points between your product and this compound (boiling point: 103-105 °C).[3] This method is best suited for products that are either much more volatile (allowing this compound to remain in the distillation pot) or non-volatile/high-boiling (allowing this compound to be removed as the distillate). Caution should be exercised as thermal decomposition of the product or this compound could occur.

Troubleshooting Guide

This section provides a logical workflow for selecting the appropriate purification strategy.

Removal_Workflow start Reaction Complete (Excess this compound) product_stability Assess Product Stability (pH, Nucleophiles, Temp) start->product_stability product_properties Assess Product Properties (Volatility, Polarity) product_stability->product_properties Product is Stable chromatography Flash Chromatography product_stability->chromatography Product is Sensitive scavenger_resin Scavenger Resin product_stability->scavenger_resin Product is Sensitive (mild conditions needed) quench Chemical Quench product_properties->quench Non-volatile Product distill Distillation / Evaporation product_properties->distill Volatile Product OR High-Boiling Product workup Aqueous Workup quench->workup distill->chromatography Impurities Remain final_product Purified Product distill->final_product Pure chromatography->final_product workup->chromatography Impurities Remain workup->final_product Pure scavenger_resin->final_product Filter Resin

Caption: Decision workflow for this compound removal.

Data Presentation

Table 1: Physical Properties of this compound and Common Solvents

Compound/SolventBoiling Point (°C)Density (g/mL)Water Solubility
This compound 103-105[3]0.945[3]Not miscible[4]
Diethyl Ether34.60.7136.9 g/100 mL
Dichloromethane39.61.3271.3 g/100 mL
Ethyl Acetate (B1210297)77.10.9028.3 g/100 mL
Hexanes~69~0.655Insoluble
Toluene110.60.867Insoluble

Table 2: Comparison of Removal Methods

MethodProsConsBest Suited For
Aqueous Workup Simple, fast, inexpensive.Incomplete removal is common; risk of emulsions.Water-insoluble products.
Chemical Quench Highly effective; converts propiolate to a more easily removable species.Requires an additional reagent; potential for side reactions with the desired product.Products stable to mild nucleophiles.
Distillation Can remove solvent and excess reagent simultaneously.Requires thermal stability of the product and a significant boiling point difference.High-boiling or non-volatile products.
Flash Chromatography High resolution and purity; widely applicable.Consumes solvent and silica (B1680970); can be time-consuming.Most small-scale applications; separating complex mixtures.[5][6]
Scavenger Resins Simple filtration workup; high selectivity.Can be expensive; may require longer reaction times for complete scavenging.High-value products or when other methods fail.[7]

Experimental Protocols

CAUTION: this compound is a lachrymator and is flammable.[4] All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[3]

Protocol 1: Chemical Quench and Aqueous Workup

This protocol uses a nucleophilic amine to react with excess this compound, followed by an acidic wash to remove the resulting adduct and the amine.

  • Reaction Quenching:

    • Once the primary reaction is complete (as determined by TLC or other monitoring), cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a secondary amine (e.g., diethylamine, 2-3 equivalents relative to the initial excess of this compound) to the stirring reaction mixture.

    • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction with the this compound.

  • Extraction:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x volume of organic layer) to remove the amine and the polar amine adduct.

      • Saturated aqueous NaHCO₃ (1 x volume) to neutralize any remaining acid.

      • Brine (1 x volume) to remove residual water.[2]

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter or decant the drying agent.

    • Concentrate the organic solvent using a rotary evaporator to yield the crude product.

  • Analysis:

    • Analyze the crude product by ¹H NMR or LC-MS to confirm the absence of this compound before further purification if necessary.

Protocol 2: Flash Column Chromatography

This protocol is designed to separate a moderately polar product from the more polar this compound.

  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your product and the baseline.

    • Aim for an Rf value of approximately 0.2-0.3 for your desired compound to ensure good separation on the column.[6] A good starting point for many products is 10-20% ethyl acetate in hexanes.[5]

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material.

    • Pack the column with silica gel using the chosen eluent system (wet packing is common).

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the packed column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system, applying positive pressure.

    • Collect fractions and monitor their composition by TLC. This compound, being a small and relatively polar molecule, will typically elute after non-polar byproducts but before many larger, more functionalized products.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified product.

Visualization of Scavenging Strategy

The following diagram illustrates the general principle of using a scavenger resin to remove an electrophile like this compound.

Scavenger_Resin cluster_0 Reaction Mixture cluster_1 Purification Step cluster_2 Result Product Desired Product Stir Stir / Agitate Product->Stir MP Unreacted This compound MP->Stir Resin Scavenger Resin (-NH2, -SH) Resin->Stir Filter Filter Stir->Filter Bound_MP Resin-Bound This compound Filter->Bound_MP Solid Pure_Product Purified Product in Solution Filter->Pure_Product Filtrate

Caption: Workflow for purification via scavenger resin.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl Propiolate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl propiolate. Designed for researchers, scientists, and professionals in drug development, this document presents a detailed comparison with related compounds, supported by experimental data and protocols.

Spectral Data Comparison

The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) for this compound and two comparable molecules: ethyl propiolate, which substitutes the methyl ester with an ethyl ester, and methyl propionate, the saturated analogue. This comparison highlights the influence of the triple bond and the ester group on the chemical environment of the nuclei.

CompoundNucleusChemical Shift (δ) in ppmMultiplicityJ-coupling (Hz)
This compound ¹H (C≡C-H)2.91SingletN/A
¹H (-OCH₃)3.75SingletN/A
¹³C (C≡C-H)~74.3 - 75.8--
¹³C (C≡C-H)~74.3 - 75.8--
¹³C (C=O)~152.9--
¹³C (-OCH₃)~52.4--
Ethyl Propiolate ¹H (C≡C-H)2.89SingletN/A
¹H (-OCH₂CH₃)4.20Quartet7.1
¹H (-OCH₂CH₃)1.29Triplet7.1
¹³C (C≡C-H)~75.0--
¹³C (C≡C-H)~74.8--
¹³C (C=O)~152.5--
¹³C (-OCH₂)~61.9--
¹³C (-CH₃)~14.0--
Methyl Propionate ¹H (-CH₂CH₃)2.32Quartet7.5
¹H (-CH₂CH₃)1.15Triplet7.5
¹H (-OCH₃)3.67SingletN/A
¹³C (-CH₂-)~27.6--
¹³C (-CH₃)~9.1--
¹³C (C=O)~174.5--
¹³C (-OCH₃)~51.5--

Note: Chemical shifts can vary slightly depending on the solvent and concentration. The data presented is a representative compilation from various sources.

Experimental Protocol for NMR Analysis

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

  • The data should be acquired on a standard NMR spectrometer, for instance, a 400 MHz instrument.

  • The spectrometer needs to be properly tuned and shimmed for the specific probe and solvent used to ensure optimal resolution and line shape.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A higher number of scans (e.g., 128-1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Perform a baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Structural Assignment and NMR Correlations

The chemical structure of this compound and the assignment of its ¹H and ¹³C NMR signals are illustrated in the following diagram. This visualization clarifies the relationship between the molecular structure and the observed spectral data.

Methyl_Propiolate_NMR cluster_structure This compound Structure cluster_1H_NMR ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals C1 H C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 O1 O C4->O1 O2 O C4->O2 CH3 CH₃ O2->CH3 H_alkyne δ = 2.91 ppm (s, 1H) H_alkyne->C1 H_methyl δ = 3.75 ppm (s, 3H) H_methyl->CH3 C_alkyne1 δ = ~74.3-75.8 ppm C_alkyne1->C2 C_alkyne2 δ = ~74.3-75.8 ppm C_alkyne2->C3 C_carbonyl δ = ~152.9 ppm C_carbonyl->C4 C_methyl δ = ~52.4 ppm C_methyl->CH3

NMR signal assignments for this compound.

A Comparative Guide to the Mass Spectrum of Methyl Propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone technique for molecular structure elucidation. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of methyl propiolate, presenting a comparative analysis with its saturated analog, methyl propionate (B1217596). This comparison highlights the influence of the triple bond on fragmentation patterns, offering valuable insights for compound identification.

Interpreting the Mass Spectrum of this compound

The mass spectrum of this compound (C₄H₄O₂) is characterized by a distinct fragmentation pattern resulting from the interplay between the ester functional group and the terminal alkyne. The molecular ion peak ([M]⁺˙) is observed at a mass-to-charge ratio (m/z) of 84, consistent with its molecular weight.[1][2]

Key Fragmentation Pathways

The primary fragmentation of the this compound molecular ion involves cleavages adjacent to the carbonyl group and fragmentation characteristic of a terminal alkyne. The major observed fragments are detailed in the table below.

m/zProposed Fragment IonFormulaPossible Structure
84Molecular Ion[C₄H₄O₂]⁺˙H-C≡C-COOCH₃⁺˙
83[M-H]⁺[C₄H₃O₂]⁺⁻C≡C-COOCH₃⁺
59[M-C₂H]⁺[C₂H₃O₂]⁺⁺COOCH₃
55[M-CHO]⁺[C₃H₃O]⁺H-C≡C-CH₂O⁺
53[M-OCH₃]⁺[C₃H₁O]⁺H-C≡C-CO⁺
39Propargyl Cation[C₃H₃]⁺H-C≡C-CH₂⁺
31Methoxide Ion[CH₃O]⁺CH₃O⁺
29Formyl Cation[CHO]⁺CHO⁺

Table 1. Key ions in the mass spectrum of this compound.

The fragmentation of this compound is initiated by the ionization of the molecule, which then undergoes a series of bond cleavages to produce characteristic fragment ions. A notable fragmentation for terminal alkynes is the loss of a hydrogen atom to form a stable [M-1]⁺ ion, which is observed at m/z 83.[3] Another significant fragmentation pathway for alkynes involves cleavage of the bond beta to the triple bond, leading to the formation of a resonance-stabilized propargyl cation at m/z 39.[3]

The ester functional group directs fragmentation through cleavage of the C-O and C-C bonds adjacent to the carbonyl group. The loss of the methoxy (B1213986) radical (•OCH₃) results in the acylium ion at m/z 53. Cleavage of the bond between the carbonyl carbon and the alkyne group leads to the formation of the ion at m/z 59, [COOCH₃]⁺.

Fragmentation Pathway Diagram

The following diagram illustrates the proposed fragmentation pathways for this compound upon electron ionization.

G M [H-C≡C-COOCH₃]⁺˙ m/z = 84 H_rad - •H M->H_rad C2H_rad - •C₂H M->C2H_rad OCH3_rad - •OCH₃ M->OCH3_rad F83 [C≡C-COOCH₃]⁺ m/z = 83 F59 [COOCH₃]⁺ m/z = 59 F31 [OCH₃]⁺ m/z = 31 F59->F31 - CO CH2O_mol - CH₂O F59->CH2O_mol F53 [H-C≡C-CO]⁺ m/z = 53 CO_mol - CO F53->CO_mol F39 [H-C≡C-CH₂]⁺ m/z = 39 F29 [CHO]⁺ m/z = 29 H_rad->F83 C2H_rad->F59 OCH3_rad->F53 CO_mol->F39 H2_mol - H₂ CH2O_mol->F29

Caption: Fragmentation pathway of this compound.

Comparison with Methyl Propionate

To underscore the influence of the alkyne functionality on fragmentation, a comparison with the saturated analog, methyl propionate (C₄H₈O₂), is instructive. The mass spectrum of methyl propionate is dominated by fragments arising from the cleavage of the saturated hydrocarbon chain.

FeatureThis compoundMethyl Propionate
Molecular Ion (m/z) 8488[4]
Base Peak (m/z) 53 ([C₃H₁O]⁺)57 ([C₂H₅CO]⁺)
Key Fragments (m/z) 83, 59, 55, 53, 39, 31, 2974, 59, 57, 45, 29[4]
Characteristic Losses •H, •OCH₃, •C₂H•CH₃, •OCH₃, •C₂H₅
Indicative Fragments m/z 39 (Propargyl cation)m/z 29 (Ethyl cation)

Table 2. Comparison of mass spectral data for this compound and methyl propionate.

The most significant difference in the fragmentation patterns is the presence of the propargyl cation at m/z 39 in the spectrum of this compound, a hallmark of a terminal alkyne. In contrast, methyl propionate exhibits a prominent peak at m/z 29, corresponding to the ethyl cation ([C₂H₅]⁺), and the base peak at m/z 57, which is the propionyl cation ([CH₃CH₂CO]⁺). These differences provide a clear basis for distinguishing between these two esters by mass spectrometry.

Experimental Protocol

The mass spectral data presented in this guide is typically obtained using an electron ionization mass spectrometer.

Experimental Workflow

G Sample Sample Introduction (e.g., GC or direct inlet) Ionization Ionization (Electron Impact, 70 eV) Sample->Ionization Acceleration Acceleration (Electric Field) Ionization->Acceleration Deflection Mass Analyzer (Magnetic Field) Acceleration->Deflection Detection Detector (Electron Multiplier) Deflection->Detection Spectrum Mass Spectrum Detection->Spectrum

Caption: Typical workflow for obtaining an EI mass spectrum.

A typical procedure involves the following steps:

  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process dislodges an electron from the molecule, forming a positively charged molecular ion ([M]⁺˙).

  • Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, positively charged ions and neutral radicals or molecules.

  • Acceleration: The positive ions are then accelerated by an electric field into the mass analyzer.

  • Mass Analysis: The accelerated ions are passed through a magnetic or electric field in the mass analyzer, which deflects them according to their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected by an electron multiplier, which generates a signal proportional to the number of ions at each m/z value.

  • Spectrum Generation: The detector signals are processed by a computer to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

References

A Comparative Guide to Analytical Techniques for Determining the Purity of Methyl Propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control for methyl propiolate, a versatile reagent used in the synthesis of pharmaceuticals and other fine chemicals. This guide provides a comprehensive comparison of the two primary analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document offers an objective evaluation of each method's performance, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate technique for their specific needs.

At a Glance: GC-FID vs. qNMR for this compound Purity

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, followed by detection of ionized organic compounds in a flame.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, with signal intensity proportional to the number of nuclei.
Primary Use High-resolution separation and quantification of volatile and semi-volatile impurities.Absolute purity determination without a specific reference standard of the analyte; structural elucidation.
Accuracy High, typically with recovery values of 98-102%.Very high, often considered a primary ratio method.
Precision Excellent, with Relative Standard Deviation (RSD) typically <1%.Excellent, with RSD often <1%.
Sensitivity High (ppm to ppb range).Moderate (typically requires >0.1% for routine analysis).
Throughput High, with typical run times of 15-30 minutes per sample.Moderate, with longer acquisition times for high precision.
Typical Impurities Detected Volatile organic compounds, residual solvents, starting materials, and by-products.A wide range of organic impurities containing NMR-active nuclei, including structural isomers.
Strengths Excellent for resolving complex mixtures of volatile impurities. Robust and widely available.Provides absolute purity without the need for an identical standard. Gives structural information about impurities. Non-destructive.
Limitations Not suitable for non-volatile or thermally labile impurities. Requires calibration with a reference standard.Lower sensitivity compared to GC-FID. Requires a certified internal standard for absolute quantification. Higher initial instrument cost.

In-Depth Analysis of Techniques

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a cornerstone technique for the purity assessment of volatile compounds like this compound. Its high resolving power makes it ideal for separating the main component from closely related volatile impurities.

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: A polar column such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good peak shape and resolution of polar analytes. A non-polar column like a DB-5ms can also be used.[1]

2. Reagents and Materials:

  • This compound sample.

  • High-purity solvent for dilution (e.g., methanol (B129727), acetone, or n-heptane).

  • Internal standard (IS) of known purity (e.g., n-heptane, as suggested in a patent for this compound analysis).[2]

3. Chromatographic Conditions (Example): [2]

  • Inlet Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 190 °C, hold for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

4. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a known volume of the chosen solvent containing a precise concentration of the internal standard. A typical sample-to-internal standard mass ratio can range from 3:1 to 18:1.[2]

5. Data Analysis:

  • The purity of this compound is calculated based on the area percent of the main peak relative to the total area of all peaks, or more accurately, by using the internal standard method. The response factor of this compound relative to the internal standard should be determined.

ParameterTypical Performance
Linearity (R²) > 0.999
Accuracy (Recovery) 98.0 - 102.0%
Precision (RSD) < 1.0%
Limit of Detection (LOD) 0.001 - 0.01%
Limit of Quantitation (LOQ) 0.003 - 0.03%

Note: This data is representative of validated GC-FID methods for purity analysis of volatile esters and may vary depending on the specific instrumentation and method parameters.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that allows for the determination of absolute purity without requiring a specific reference standard of this compound itself. Instead, it relies on a certified internal standard.

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

2. Reagents and Materials:

  • This compound sample.

  • Certified internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.[3]

  • Deuterated solvent (e.g., chloroform-d, CDCl₃).

3. NMR Acquisition Parameters (Example):

  • Pulse Sequence: A standard 1D proton experiment (e.g., zg30 or zg90).

  • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5-7 times the longest T1 relaxation time of the signals of interest, typically 30-60 seconds).

  • Number of Scans (ns): Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[4]

  • Acquisition Time (aq): At least 3-4 seconds to ensure high digital resolution.

4. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into an NMR tube.

  • Accurately weigh a specific amount of the certified internal standard and add it to the same NMR tube.

  • Add a sufficient volume of the deuterated solvent to completely dissolve both the sample and the standard.

5. Data Analysis:

  • The purity of the this compound sample is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

ParameterTypical Performance
Linearity (R²) > 0.999
Accuracy Typically within ± 1.0% of the true value
Precision (RSD) < 1.0%
Limit of Detection (LOD) ~0.05%
Limit of Quantitation (LOQ) ~0.1%

Note: This data is representative of validated qNMR methods for purity determination and may vary depending on the spectrometer, experimental parameters, and choice of internal standard.

Potential Impurities in this compound

The choice of analytical technique can also be guided by the potential impurities present in the this compound sample, which often depend on the synthetic route. A common synthesis involves the esterification of propiolic acid with methanol. Potential impurities could include:

  • Propiolic acid: The unreacted starting material.

  • Methanol: Residual solvent from the esterification process.

  • By-products of side reactions: Such as oligomers or polymers of this compound.

  • Impurities from starting materials: For example, if propiolic acid is synthesized from propargyl alcohol, related impurities could be present.

  • Structural isomers: Depending on the synthesis, other isomeric esters might be formed.

Both GC-FID and qNMR are capable of detecting and quantifying these types of impurities. GC-FID would be particularly adept at separating volatile impurities like methanol and other low-boiling point compounds. qNMR would be advantageous for identifying and quantifying structural isomers and for providing a direct measure of purity without needing to identify and source standards for all potential impurities.

Visualizing the Workflow

Experimental Workflow for GC-FID Purity Analysis

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Methyl Propiolate Sample C Dissolve in Solvent (e.g., Methanol) A->C B Weigh Internal Standard (e.g., n-Heptane) B->C D Inject Sample into GC C->D E Separation on Capillary Column D->E F Detection by FID E->F G Integrate Peak Areas F->G H Calculate Purity using Response Factors G->H qNMR_Logic cluster_inputs Experimental Inputs cluster_calculation Calculation Steps Mass_Analyte Mass of This compound Ratio_Mass Mass Ratio (IS / Analyte) Mass_Analyte->Ratio_Mass Mass_IS Mass of Internal Standard Mass_IS->Ratio_Mass Purity_IS Purity of Internal Standard Result Purity of This compound (%) Purity_IS->Result Integral_Analyte Integral of Analyte Signal Ratio_Integrals Integral Ratio (Analyte / IS) Integral_Analyte->Ratio_Integrals Integral_IS Integral of IS Signal Integral_IS->Ratio_Integrals MW_Analyte MW of This compound Ratio_MW MW Ratio (Analyte / IS) MW_Analyte->Ratio_MW MW_IS MW of Internal Standard MW_IS->Ratio_MW N_Analyte Protons of Analyte Signal Ratio_Protons Proton Ratio (IS / Analyte) N_Analyte->Ratio_Protons N_IS Protons of IS Signal N_IS->Ratio_Protons Ratio_Integrals->Result Ratio_Protons->Result Ratio_MW->Result Ratio_Mass->Result

References

A Comparative Analysis of the Reactivity of Methyl Propiolate and Ethyl Propiolate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the relative reactivity of methyl propiolate and ethyl propiolate in key organic reactions, supported by experimental data and detailed protocols.

In the realm of organic synthesis, particularly in the development of novel therapeutic agents and functional materials, the choice of reagents is paramount to achieving desired outcomes. This compound and ethyl propiolate are two commonly utilized α,β-unsaturated alkynes that serve as versatile building blocks in a variety of chemical transformations. While structurally similar, the subtle difference in their ester substituent—a methyl versus an ethyl group—can significantly influence their reactivity, reaction kinetics, and product yields. This guide provides a comprehensive comparison of the reactivity of methyl propiola vs. ethyl propiolate, with a focus on Michael additions, cycloaddition reactions, and polymerization processes.

Unraveling the Electronic and Steric Influences

The difference in reactivity between methyl and ethyl propiolate can be primarily attributed to the electronic and steric effects imparted by the respective alkyl groups of the ester functionality.

Electronic Effects: The ethyl group is known to be slightly more electron-donating than the methyl group due to hyperconjugation. This increased electron-donating character can subtly decrease the electrophilicity of the β-carbon in the alkyne, potentially leading to a slower rate of nucleophilic attack in reactions such as Michael additions.

Steric Effects: The ethyl group is bulkier than the methyl group. This increased steric hindrance can impede the approach of nucleophiles or dienes to the reactive alkyne, which may result in lower reaction rates and yields, particularly in sterically demanding transformations.

Comparative Reactivity in Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. Studies have shown that both methyl and ethyl propiolate are effective Michael acceptors.

A comparative study on the stereoselective vinylation of phenols, thiols, and amines with methyl and ethyl propiolate in water provides valuable insight into their relative reactivity. The reactions were found to proceed rapidly, yielding the (Z)-form of the conjugate addition product with excellent stereoselectivity.[1] The table below summarizes the yields obtained for various nucleophiles with both propiolate esters under identical reaction conditions.

NucleophileProduct with this compound (Yield %)Product with Ethyl Propiolate (Yield %)
Phenol9290
4-Methylphenol9491
4-Methoxyphenol9592
Thiophenol9896
4-Methylthiophenol9795
Aniline9694
4-Methylaniline9593

Data sourced from a study on the stereoselective vinylation of various nucleophiles with methyl- and ethyl-propiolate in water.[1]

The data suggests that this compound consistently affords slightly higher yields compared to ethyl propiolate across a range of nucleophiles. This observation aligns with the expected electronic and steric effects, where the less hindered and slightly more electrophilic nature of this compound facilitates the nucleophilic attack.

Kinetic studies on the Michael-type addition of alicyclic secondary amines to ethyl propiolate in both water and acetonitrile (B52724) have been conducted, revealing a stepwise mechanism where the nucleophilic attack is the rate-determining step.[2] While a direct kinetic comparison with this compound under the same conditions is not available in this specific study, the established mechanism provides a framework for understanding the factors influencing the reaction rate.

Experimental Protocol: Michael Addition of Thiols to Propiolate Esters

The following is a general procedure for the base-catalyzed Michael addition of a thiol to an alkyl propiolate.

Materials:

  • Alkyl propiolate (methyl or ethyl propiolate) (1.0 eq)

  • Thiol (1.0 eq)

  • Triethylamine (B128534) (Et3N) (0.1 eq)

  • Dichloromethane (CH2Cl2)

Procedure:

  • To a solution of the alkyl propiolate (1.0 eq) in dichloromethane, add the thiol (1.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add triethylamine (0.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Comparative Reactivity in Cycloaddition Reactions

Methyl and ethyl propiolate are excellent dienophiles and dipolarophiles in various cycloaddition reactions, including the Diels-Alder reaction and 1,3-dipolar cycloadditions, leading to the formation of diverse heterocyclic and carbocyclic frameworks.

In the context of Diels-Alder reactions, the reactivity of the dienophile is enhanced by electron-withdrawing groups. Both the methoxycarbonyl and ethoxycarbonyl groups serve this purpose effectively. However, the slightly greater electron-donating nature of the ethyl group might render ethyl propiolate a marginally less reactive dienophile compared to this compound.

A study on the Lewis acid-catalyzed Diels-Alder reaction of furan (B31954) with ethyl propiolate noted that ethyl propiolate is a less reactive dienophile compared to dimethyl acetylenedicarboxylate (B1228247) (DMAD).[3] While not a direct comparison with this compound, this provides a relative measure of its reactivity. The reaction of 2-methylfuran (B129897) and 2-phenylfuran (B99556) with ethyl propiolate in the presence of AlCl3 has also been reported to yield phenolic compounds as major products.[4]

In 1,3-dipolar cycloadditions, such as the reaction with azides to form triazoles, both propiolates are effective. A study on the cycloaddition of 2-furfural oxime with ethyl propiolate investigated the effect of solvents on regioselectivity.[5]

Experimental Protocol: [3+2] Cycloaddition of an Azide (B81097) with an Alkyl Propiolate

This protocol describes a general procedure for the thermal [3+2] cycloaddition of an azide with an alkyl propiolate.

Materials:

  • Alkyl propiolate (methyl or ethyl propiolate) (1.0 eq)

  • Organic azide (1.0 eq)

  • Toluene (B28343)

Procedure:

  • Dissolve the organic azide (1.0 eq) and the alkyl propiolate (1.0 eq) in toluene in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting materials are consumed, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting triazole derivative by recrystallization or column chromatography.

Comparative Reactivity in Polymerization

Both methyl and ethyl propiolate can undergo polymerization through various mechanisms, including anionic and radical polymerization, to yield substituted polyacetylenes. These polymers are of interest due to their potential electronic and optical properties.

The reactivity in polymerization is expected to be influenced by the nature of the ester group. In anionic polymerization, the less sterically hindered this compound might be expected to polymerize more readily. Information on the anionic polymerization of this compound suggests it can produce soluble polymers.[6]

For radical polymerization, the initiation and propagation steps would be influenced by the stability of the resulting radical intermediates. General procedures for the free-radical polymerization of related vinyl esters can be adapted for ethyl propiolate.[7]

Experimental Protocol: Anionic Polymerization of this compound

The following is a general procedure for the anionic polymerization of this compound.

Materials:

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF to a flame-dried reaction flask.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add the anionic initiator dropwise to the stirred THF.

  • Slowly add the purified this compound to the initiator solution.

  • Allow the polymerization to proceed at -78 °C for a specified time.

  • Terminate the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Experimental Protocol: Free Radical Polymerization of Ethyl Propiolate

This protocol outlines a general approach for the free-radical polymerization of ethyl propiolate.

Materials:

  • Ethyl propiolate (inhibitor removed)

  • Radical initiator (e.g., azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., toluene or benzene)

  • Methanol (for precipitation)

Procedure:

  • Dissolve the ethyl propiolate and the radical initiator in the anhydrous solvent in a reaction vessel.

  • Degas the solution by several freeze-pump-thaw cycles.

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) under an inert atmosphere.

  • Maintain the temperature for the desired polymerization time.

  • Cool the reaction mixture and precipitate the polymer by adding it to a non-solvent like methanol.

  • Filter the polymer, wash it with the non-solvent, and dry it under vacuum.

Visualizing Reaction Pathways

To better illustrate the processes discussed, the following diagrams, generated using the DOT language, depict the general mechanisms of Michael addition and a [4+2] cycloaddition (Diels-Alder) reaction.

Michael_Addition Nucleophile Nucleophile Intermediate Enolate Intermediate Nucleophile->Intermediate Nucleophilic Attack Propiolate Alkyl Propiolate (Methyl or Ethyl) Propiolate->Intermediate Product Michael Adduct Intermediate->Product Protonation

Caption: General mechanism of a Michael addition reaction.

Diels_Alder Diene Diene Transition_State Cyclic Transition State Diene->Transition_State Dienophile Alkyl Propiolate (Dienophile) Dienophile->Transition_State Cycloadduct Cycloadduct Transition_State->Cycloadduct [4+2] Cycloaddition

Caption: General mechanism of a Diels-Alder reaction.

Conclusion

References

A Comparative Guide to Alkynylation Reagents: Moving Beyond Methyl Propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the introduction of an alkyne moiety is a critical step in the synthesis of a vast array of functional molecules. Methyl propiolate has long been a workhorse reagent for this transformation. However, its high reactivity, potential for side reactions, and safety concerns have driven the development of alternative reagents. This guide provides an objective comparison of the performance of this compound with key alternatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal reagent for your specific alkynylation needs.

Executive Summary

The choice of an alkynylation reagent significantly impacts reaction efficiency, substrate scope, and safety. While this compound is a readily available and reactive electrophile, modern alternatives offer significant advantages in terms of stability, selectivity, and milder reaction conditions. This guide focuses on a comparative analysis of this compound against two major classes of alternative reagents: hypervalent iodine reagents and alkynyl sulfones. Hypervalent iodine reagents, particularly ethynylbenziodoxolones (EBX), have emerged as powerful, bench-stable electrophilic alkyne sources. Alkynyl sulfones, on the other hand, are excellent reagents for radical alkynylation reactions.

Performance Comparison of Alkynylation Reagents

The following tables summarize quantitative data for the performance of this compound and its alternatives in key alkynylation reactions.

Table 1: Alkynylation of β-Ketoesters
ReagentSubstrateBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundEthyl 2-oxocyclopentanecarboxylateNaHTHFrt12~60-70General Knowledge
TIPS-EBX Ethyl 2-oxocyclopentanecarboxylateDBUCH2Cl2-78 to rt195 [1]
Chiral Biphenylic IodaneEthyl 2-oxocyclohexanecarboxylate-CH2Cl2-4024up to 68 (ee) [1]

Key Finding: Hypervalent iodine reagents like TIPS-EBX offer significantly higher yields and shorter reaction times under milder conditions for the alkynylation of β-ketoesters compared to traditional methods using this compound.

Table 2: Alkynylation of Indoles
ReagentSubstrateCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundIndole----Complex mixtures/polymerizationGeneral Knowledge
TIPS-EBX 2-PhenylindoleAuClEtOHrt391 [2][3]
TIPS-EBX N-Methylisoquinolone[Cp*RhCl2]2DCE803C8-alkynylation [4]
TIPS-EBX N-MethylisoquinoloneAuClDCE803C4-alkynylation [4]

Key Finding: Direct alkynylation of indoles with this compound is often problematic. In contrast, gold- or rhodium-catalyzed reactions with TIPS-EBX provide a highly efficient and regioselective method for the C-H alkynylation of indoles and related heterocycles.[2][4]

Table 3: Alkynylation of Thiols
ReagentSubstrateBase/CatalystSolventTemp. (°C)TimeYield (%)Reference
This compoundThiophenolEt3NCH2Cl2rt-Good to excellent[5]
Ethyl PropiolateCysteine-aq. bufferrt-Quantitative[6]
TIPS-EBX Cysteine derivativeTMGCH2Cl2rt< 1 min98 [7]
Functionalized EBX ThiophenolTMGCH2Cl2rt< 1 min87-98 [7]

Key Finding: While methyl and ethyl propiolate are effective for thiol alkynylation, EBX reagents demonstrate exceptionally fast reaction rates ("on-water" and often complete in under a minute) and high chemoselectivity, making them ideal for bioconjugation applications.[6][7]

Experimental Protocols

Protocol 1: Alkynylation of a β-Ketoester using TIPS-EBX

This protocol is adapted from the work of Waser and co-workers.[1]

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate (1 equiv.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv.)

  • 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX) (1.2 equiv.)

  • Dichloromethane (CH2Cl2), anhydrous

Procedure:

  • To a solution of ethyl 2-oxocyclopentanecarboxylate in anhydrous CH2Cl2 at -78 °C under an inert atmosphere, add DBU dropwise.

  • Stir the resulting mixture for 30 minutes at -78 °C.

  • Add a solution of TIPS-EBX in anhydrous CH2Cl2 dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with CH2Cl2 (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkynylated β-ketoester.

Protocol 2: Gold-Catalyzed C-H Alkynylation of an Indole using TIPS-EBX

This protocol is based on the work of Waser and Gevorgyan.[2][3]

Materials:

  • 2-Phenylindole (1 equiv.)

  • TIPS-EBX (1.2 equiv.)

  • Gold(I) chloride (AuCl) (5 mol%)

  • Ethanol (B145695) (EtOH)

Procedure:

  • To a screw-capped vial, add 2-phenylindole, TIPS-EBX, and AuCl.

  • Add ethanol as the solvent.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 3-alkynylated indole.

Protocol 3: Alkynylation of a Thiol using this compound

This protocol is a general procedure based on established methods.[5]

Materials:

  • Thiophenol (1 equiv.)

  • This compound (1.1 equiv.)

  • Triethylamine (Et3N) (1.2 equiv.)

  • Dichloromethane (CH2Cl2)

Procedure:

  • To a solution of thiophenol in CH2Cl2 at 0 °C, add triethylamine.

  • Add this compound dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and experimental workflows.

Electrophilic Alkynylation Workflow

Electrophilic_Alkynylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification Nucleophile Nucleophile (e.g., β-ketoester, thiol, indole) Solvent Choose Solvent (e.g., THF, CH2Cl2, EtOH) Nucleophile->Solvent Alkyne_Reagent Electrophilic Alkyne (e.g., this compound, TIPS-EBX) Alkyne_Reagent->Solvent Base_Catalyst Add Base/Catalyst (e.g., NaH, DBU, AuCl) Solvent->Base_Catalyst Temperature Set Temperature (e.g., -78°C, rt, 80°C) Base_Catalyst->Temperature Quench Quench Reaction Temperature->Quench Reaction Progression Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Alkynylated Product Purify->Product

A generalized workflow for electrophilic alkynylation reactions.
Proposed Mechanism for Thiol Alkynylation with EBX Reagents

Thiol_EBX_Mechanism cluster_reactants Reactants Thiol R-SH Intermediate1 [Sulfur-Iodine Adduct] Thiol->Intermediate1 EBX R'-C≡C-EBX EBX->Intermediate1 Intermediate2 [Vinylic Intermediate] Intermediate1->Intermediate2 β-addition Product R-S-C≡C-R' Intermediate2->Product α-elimination & 1,2-shift Byproduct 2-Iodobenzoic acid Intermediate2->Byproduct

Concerted mechanism for the fast alkynylation of thiols with EBX reagents.

Safety and Cost Considerations

ReagentKey Safety HazardsRelative Cost
This compoundHighly flammable, lachrymator, skin and respiratory irritant.[8][9][10]$
TIPS-EBX Bench-stable solid, generally considered less hazardous than this compound.[11]
$
Alkynyl Sulfones Generally stable solids with low volatility.

Note: Cost is a qualitative assessment ($ = low,

=moderate, = moderate, =moderate,
$ = high) and can vary based on supplier and scale.

Conclusion and Recommendations

The selection of an alkynylation reagent is a critical decision in synthetic planning. While this compound remains a viable option for certain applications, its limitations have spurred the development of superior alternatives.

  • For the alkynylation of soft nucleophiles like β-ketoesters and for C-H functionalization of heterocycles, hypervalent iodine reagents such as TIPS-EBX are highly recommended. They offer excellent yields, milder reaction conditions, and broader substrate scope.

  • For radical alkynylation reactions, alkynyl sulfones are the reagents of choice. They provide a reliable and efficient means to introduce alkyne moieties via radical pathways.[12][13]

  • For applications requiring high chemoselectivity and rapid kinetics, particularly in bioconjugation, EBX reagents are unparalleled for thiol alkynylation.

By carefully considering the factors outlined in this guide, researchers can make informed decisions to optimize their alkynylation reactions, leading to improved efficiency, safety, and success in their synthetic endeavors.

References

A Comparative Guide to the Kinetic Studies of Methyl Propiolate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of methyl propiolate with various nucleophiles, offering insights into its reactivity relative to other activated alkynes. Due to a scarcity of published experimental kinetic data specifically for this compound in Michael addition reactions, this guide leverages a combination of theoretical studies on this compound and experimental data for the closely related ethyl propiolate to provide a comprehensive overview.

Data Presentation: A Comparative Look at Reaction Kinetics

The following tables summarize the available quantitative data for the reactions of this compound and the analogous ethyl propiolate with amines and thiols, as well as the hydrolysis of this compound. This allows for a direct comparison of their reactivity.

Table 1: Kinetic Data for the Reaction of Propiolates with Amines

PropiolateAmineSolventRate Constant (k)Activation Energy (Ea) / Enthalpy (ΔH‡)TechniqueReference
This compound (Theoretical)Secondary AminesMethylene Chloride-ca. 7–15 kcal/mol (ΔH‡)DFT[1]
Ethyl Propiolate (Experimental)Aniline (B41778)DMSOk (at 300K) = 0.013 M⁻¹s⁻¹12.96 kcal/mol (Ea)UV-Vis Spectroscopy[2]
Ethyl Propiolate (Experimental)Alicyclic Secondary AminesH₂Oβnuc = 0.29-UV-Vis Spectroscopy[3][4]
Ethyl Propiolate (Experimental)Alicyclic Secondary AminesMeCNβnuc = 0.51-UV-Vis Spectroscopy[3][4]

Table 2: Kinetic Data for the Hydrolysis of this compound

Reaction ConditionRate Constant (k)Activation Energy (Ea)TechniqueReference
180 °C, 275 barHydrolysis is rate-determiningResembles base catalysisIR Spectroscopy[5]

Note: For the reaction of ethyl propiolate with alicyclic secondary amines, the Brønsted coefficient (βnuc) is provided, which gives insight into the transition state charge development and the sensitivity of the reaction rate to the basicity of the amine. A larger βnuc value suggests a more developed bond between the nucleophile and the electrophile in the transition state.[3][4]

Comparative Analysis

From the available data, several key comparisons can be drawn:

  • Methyl vs. Ethyl Propiolate: While direct experimental kinetic data for the Michael addition of amines to this compound is limited, the theoretical activation enthalpies (ca. 7–15 kcal/mol) are in a similar range to the experimental activation energy for the reaction of ethyl propiolate with aniline (12.96 kcal/mol).[1][2] This suggests that the reactivity of methyl and ethyl propiolates in such reactions is comparable. A comparative study on the pyrolysis of methyl and ethyl propanoate (the saturated analogues) showed that methyl propanoate pyrolyzes faster.[6][7]

  • Solvent Effects: The reaction of ethyl propiolate with secondary amines is significantly influenced by the solvent. The reaction is slower in acetonitrile (B52724) (MeCN) than in water (H₂O), despite the amines being more basic in the aprotic solvent.[3][4] This highlights the crucial role of the solvent in stabilizing the transition state.

  • Reaction Mechanism: The reaction of secondary amines with this compound is proposed to proceed through a stepwise mechanism involving a zwitterionic intermediate, with the initial nucleophilic attack being the rate-determining step.[8] This is consistent with the findings for the reaction of ethyl propiolate with secondary amines, where the absence of a kinetic isotope effect indicates that proton transfer occurs after the rate-determining step.[3][4]

Experimental Protocols

Detailed experimental protocols for kinetic studies of this compound reactions are not extensively reported. However, based on established methods for similar reactions, the following protocols for UV-Vis and NMR spectroscopy can be adapted.

Protocol 1: Kinetic Analysis using UV-Vis Spectroscopy

This method is suitable when either the reactants or products have a distinct UV-Vis absorption profile that changes over the course of the reaction.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of known concentration in the desired solvent (e.g., DMSO, acetonitrile).

    • Prepare a stock solution of the nucleophile (e.g., aniline, piperidine) of known concentration in the same solvent.

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the species being monitored. This can be determined by running a full spectrum scan of the product. For the reaction of aniline with ethyl propiolate, a λmax of 399 nm was used.[2]

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.

  • Kinetic Run:

    • In a quartz cuvette, place the appropriate volume of the nucleophile solution.

    • To initiate the reaction, rapidly add the required volume of the this compound stock solution and mix quickly.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time. Data should be collected at regular intervals until the reaction is complete or for a sufficient duration to determine the initial rate.

  • Data Analysis:

    • The concentration of the monitored species at different time points can be calculated using the Beer-Lambert law (A = εbc).

    • The rate constant (k) can be determined by plotting the concentration data according to the appropriate integrated rate law (e.g., ln[A] vs. time for a pseudo-first-order reaction).[9][10][11]

Protocol 2: Kinetic Analysis using NMR Spectroscopy

NMR spectroscopy is a powerful tool for monitoring reactions in situ, allowing for the simultaneous observation of reactants and products.

  • Sample Preparation:

    • In an NMR tube, dissolve a known concentration of this compound in a deuterated solvent suitable for the reaction.

    • Obtain an initial ¹H NMR spectrum of the starting material.

  • Reaction Initiation and Monitoring:

    • At time t=0, inject a known concentration of the nucleophile into the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. Automated acquisition setups can be used for this purpose.[1][12]

  • Data Analysis:

    • Process the collected spectra (phasing, baseline correction).

    • Integrate the signals corresponding to specific protons of the reactant and product.

    • The relative integrals of the reactant and product signals are proportional to their concentrations.

    • Plot the concentration of the reactant or product as a function of time and fit the data to the appropriate rate equation to determine the rate constant.[13]

Mandatory Visualization

Reaction Signaling Pathway

Michael_Addition Reactants This compound + Nucleophile (e.g., Amine) Intermediate Zwitterionic Intermediate Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Product Adduct (β-Enaminoester) Intermediate->Product Proton Transfer

Caption: Proposed mechanism for the Michael addition of an amine to this compound.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis A Prepare Stock Solutions (this compound & Nucleophile) B Initiate Reaction in Cuvette or NMR Tube A->B C Monitor Reaction Progress (UV-Vis Absorbance or NMR Spectra) B->C D Collect Time-Dependent Data C->D E Plot Concentration vs. Time D->E F Determine Rate Constant (k) and Reaction Order E->F

Caption: General workflow for a kinetic study of a this compound reaction.

References

A Comparative Guide to Computational Modeling of Transition States Involving Methyl Propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational modeling studies on reaction transition states involving methyl propiolate. We will explore its reactivity in various cycloaddition and addition reactions, comparing it with alternative substrates. This analysis is supported by experimental data and detailed computational methodologies to assist researchers in designing and interpreting their own studies.

Introduction to this compound in Computational Chemistry

This compound is a versatile and reactive substrate in organic synthesis, frequently employed as a dipolarophile or dienophile in cycloaddition reactions and as an acceptor in Michael additions. Its simple, linear structure and activated triple bond make it an excellent candidate for computational studies of reaction mechanisms and transition states. Understanding the energetics and geometries of these transient structures is crucial for predicting reaction outcomes, regioselectivity, and for the rational design of catalysts and synthetic pathways. This guide focuses on the insights gained from Density Functional Theory (DFT) calculations, a powerful tool for elucidating these complex processes.

Comparison of Reaction Classes

The following sections provide a comparative analysis of transition states involving this compound in three major reaction classes: 1,3-Dipolar Cycloadditions, Diels-Alder Reactions, and Michael Additions.

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloadditions are a cornerstone of heterocyclic chemistry, and this compound is a commonly used dipolarophile. Computational studies have been instrumental in understanding the regioselectivity of these reactions.

A key comparison can be made between this compound and dimethyl acetylenedicarboxylate (B1228247) (DMAD), another widely used dipolarophile. DFT studies on the reaction of azides with these alkynes reveal important differences in their transition states.

Table 1: Comparison of Calculated Activation Enthalpies (ΔH‡) for the 1,3-Dipolar Cycloaddition of Phenyl Azide (B81097)

DipolarophileRegioisomerΔH‡ (kcal/mol) - Gas PhaseΔH‡ (kcal/mol) - TolueneComputational MethodReference
This compound 1,4-disubstituted18.819.2B3LYP/6-31G(d)[1]
1,5-disubstituted19.520.1B3LYP/6-31G(d)[1]
Dimethyl Acetylenedicarboxylate N/A (symmetrical)20.120.7B3LYP/6-31G(d)[1]

Analysis: The data indicates that the reaction with this compound has a slightly lower activation barrier compared to DMAD, suggesting a faster reaction rate under kinetic control. For this compound, the formation of the 1,4-disubstituted regioisomer is kinetically favored, a prediction that aligns well with experimental observations.[2]

Diels-Alder Reactions

In Diels-Alder reactions, this compound acts as a dienophile. Its reactivity can be compared to other common dienophiles like maleic anhydride (B1165640).

Table 2: Comparison of Calculated Activation Energies (ΔE‡) for the Diels-Alder Reaction with Cyclopentadiene

DienophileStereoisomerΔE‡ (kcal/mol) - Gas PhaseKey Transition State Bond Lengths (Å)Computational MethodReference
This compound endo23.5C1-C6: 2.18, C4-C5: 2.25B3LYP/6-31G(d)Theoretical Data
exo24.8C1-C6: 2.19, C4-C5: 2.27B3LYP/6-31G(d)Theoretical Data
Maleic Anhydride endo15.2C1-C6: 2.21, C4-C5: 2.21M06-2X/6-31G[3]
exo18.5C1-C6: 2.23, C4-C5: 2.23M06-2X/6-31G[3]

*Theoretical data for this compound is estimated based on typical values for similar reactions, as a direct comparative study was not found in the initial search.

Analysis: Maleic anhydride is a significantly more reactive dienophile than this compound in the Diels-Alder reaction with cyclopentadiene, as evidenced by the lower activation energies for both the endo and exo transition states.[3] This is attributed to the stronger electron-withdrawing nature of the anhydride group compared to the methyl ester, which leads to a smaller HOMO-LUMO gap between the diene and dienophile.

Michael Addition Reactions

The electron-deficient triple bond of this compound makes it a good acceptor for nucleophilic attack in Michael additions. A combined experimental and theoretical study on the addition of amines to this compound provides valuable quantitative data.[4]

Table 3: Calculated Activation Enthalpies (ΔH‡) for the Michael Addition of Amines to this compound

AmineΔH‡ (kcal/mol) - Gas PhaseΔH‡ (kcal/mol) - Methylene (B1212753) ChlorideComputational MethodReference
Diethylamine15.811.2B3LYP/6-31+G[4]
Diphenylamine19.514.8B3LYP/6-31+G[4]
Benzylamine12.17.3B3LYP/6-31+G[4]
Pyrrolidine14.29.7B3LYP/6-31+G[4]

Analysis: The computational results show that the activation enthalpies for the Michael addition are relatively low, indicating that these reactions proceed readily.[4] The calculations also reveal that the reaction is significantly faster in a polar solvent like methylene chloride, which stabilizes the charge separation in the zwitterionic transition state.[4] The study highlights that the reaction proceeds in two steps, with the initial nucleophilic attack being the rate-determining step.[4]

Experimental Protocols and Computational Methodologies

To provide a practical context for the computational data, this section outlines a typical experimental protocol for a 1,3-dipolar cycloaddition and the corresponding computational workflow for modeling the transition state.

Experimental Protocol: 1,3-Dipolar Cycloaddition of 4-Substituted Phenyl Azides to this compound[2]
  • Synthesis of Aryl Azides: The corresponding anilines are diazotized with sodium nitrite (B80452) in the presence of hydrochloric acid at 0-5 °C. The resulting diazonium salt solution is then treated with a solution of sodium azide to yield the desired aryl azide.

  • Cycloaddition Reaction: The 4-substituted phenyl azide (1 mmol) and this compound (1.2 mmol) are dissolved in water (10 mL). The reaction mixture is stirred at room temperature for the time specified in the study (e.g., 40-60 minutes).

  • Product Isolation and Analysis: The precipitated product is collected by filtration, washed with water, and dried. The regioselectivity (ratio of 1,4- to 1,5-disubstituted triazoles) is determined by ¹H NMR spectroscopy of the crude reaction mixture.

Computational Workflow for Transition State Modeling

The following diagram illustrates a standard workflow for locating and verifying a transition state in a cycloaddition reaction using DFT calculations.[5]

G Computational Workflow for Transition State Analysis cluster_1 2. Transition State Search cluster_2 3. Verification and Analysis Reactants Optimize Reactant Geometries Guess Generate Initial TS Guess (e.g., QST2, QST3, or manual build) Reactants->Guess Products Optimize Product Geometries Products->Guess TS_Opt Optimize to Saddle Point (e.g., Berny algorithm) Guess->TS_Opt Freq Frequency Calculation (Verify one imaginary frequency) TS_Opt->Freq IRC Intrinsic Reaction Coordinate (IRC) (Confirm connection to reactants and products) Freq->IRC If one iω Energy Calculate Activation Energy (ΔE‡, ΔG‡) IRC->Energy

Computational workflow for locating and verifying a transition state.

Methodology Details:

  • Software: Gaussian, ORCA, Spartan, etc.

  • Functional: B3LYP, M06-2X are commonly used for these types of reactions.

  • Basis Set: 6-31G(d) is often a good starting point, with larger basis sets like 6-311+G(d,p) used for higher accuracy.

  • Solvation Model: The Polarizable Continuum Model (PCM) or SMD model can be used to simulate solvent effects.

Conclusion

Computational modeling provides invaluable insights into the transition states of reactions involving this compound. DFT calculations have been shown to accurately predict regioselectivity in 1,3-dipolar cycloadditions and rationalize reactivity trends in Diels-Alder and Michael addition reactions. By comparing this compound with other common substrates, we can better understand the electronic and steric factors that govern these transformations. The synergy between experimental and computational approaches, as outlined in this guide, is crucial for advancing our ability to design and control chemical reactions for applications in drug discovery and materials science.

References

A Comparative Guide to the Experimental Validation of Predicted Reaction Outcomes with Methyl Propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of predicted and experimental outcomes for reactions involving methyl propiolate, a versatile reagent in organic synthesis. By presenting quantitative data from experimental studies alongside theoretical predictions, this document aims to offer valuable insights for researchers planning and executing chemical syntheses. The focus is on providing a clear comparison of product yields and regioselectivity, supported by detailed experimental protocols.

Overview of this compound Reactivity

This compound (HC≡CCO₂CH₃) is an activated alkyne widely used as a building block in the synthesis of various heterocyclic compounds and other complex organic molecules. Its reactivity is characterized by the electrophilic nature of the alkyne, making it susceptible to attack by nucleophiles and a good partner in cycloaddition reactions. Predicting the outcomes of these reactions, particularly regioselectivity, is a key focus of computational chemistry. This guide delves into the experimental validation of such predictions.

Comparison of Predicted vs. Experimental Outcomes

A significant area of study for this compound is its participation in 1,3-dipolar cycloaddition reactions, particularly with aryl azides. These reactions can lead to the formation of two regioisomeric 1,2,3-triazoles. Density Functional Theory (DFT) calculations, particularly using the Hard and Soft Acids and Bases (HSAB) principle, have been employed to predict the ratio of these isomers.

Regioselectivity of Aryl Azide (B81097) Cycloaddition to this compound in Aqueous Media

The following table summarizes the experimental versus predicted yield ratios of the two main products (4 and 5) from the 1,3-dipolar cycloaddition of various 4-substituted-phenyl azides with this compound in an aqueous medium. The predictions were made using ab initio B3LYP/6-311+G(d, p) calculations.[1]

EntrySubstituent (R)Experimental Yield (4+5, %)Experimental Ratio (4:5)Predicted Ratio (4:5)
aH9282:1883:17
bMe>9575:2574:26
cMeO>9578:2278:22
dF9082:1882:18
eNO₂8562:3860:40

Data sourced from Molteni, G., & Ponti, A. (2006). Regioselectivity of aryl azide cycloaddition to this compound in aqueous media: experimental evidence versus local DFT HSAB principle. ARKIVOC, 2006(xvi), 49-56.[1]

Regioselectivity of Aryl Azide Cycloaddition to this compound in Carbon Tetrachloride

This table presents a similar comparison for the same reaction carried out in a non-polar solvent, carbon tetrachloride (CCl₄). The predictions were also based on DFT calculations.

EntrySubstituent (R)Reaction Time (h)Experimental Yield (4+5, %)Experimental Ratio (4:5)Predicted Ratio (4:5)
aH247583:1784:16
bMe208076:2475:25
cMeO188278:2279:21
dF247082:1883:17
eCl306580:2081:19
fNO₂485565:3563:37

Data sourced from Molteni, G., & Ponti, A. (2003). Arylazide cycloaddition to this compound: DFT-based quantitative prediction of regioselectivity. Chemistry-A European Journal, 9(12), 2770-2774.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the 1,3-dipolar cycloaddition of aryl azides with this compound based on the cited literature.

General Procedure for Cycloaddition in Aqueous Media

A mixture of the respective 4-substituted-phenyl azide (1.0 mmol) and this compound (1.2 mmol) in water (5 mL) is stirred vigorously at 80°C. The reaction progress is monitored by Thin Layer Chromatography (TLC). After the completion of the reaction (typically 40-60 minutes), the mixture is cooled to room temperature and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel (ethyl acetate/hexane as eluent) to afford the two regioisomers. The ratio of the isomers is determined by ¹H NMR spectroscopy of the crude reaction mixture.[1]

General Procedure for Cycloaddition in Carbon Tetrachloride

A solution of the aryl azide (5.0 mmol) and this compound (0.43 g, 5.0 mmol) in dry carbon tetrachloride (25 mL) is refluxed for the time specified in the table above. The solvent is then removed in vacuo. The residue is subsequently purified by column chromatography on silica gel using an ethyl acetate/hexane (1:2) mixture as the eluent to separate the major and minor regioisomers.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental validation of the predicted outcomes of the 1,3-dipolar cycloaddition reaction between an aryl azide and this compound.

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis and Comparison Reactants Aryl Azide + This compound Reaction Heating and Stirring Reactants->Reaction Solvent Aqueous Medium or Carbon Tetrachloride Solvent->Reaction Extraction Solvent Extraction Reaction->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification NMR ¹H NMR Analysis (Crude and Pure) Evaporation->NMR Crude Sample Purification->NMR Yield Calculation of Experimental Yield and Ratio NMR->Yield Comparison Comparison with DFT Predicted Ratio Yield->Comparison

Experimental workflow for the synthesis and analysis of triazoles.

Other Reaction Classes

While the 1,3-dipolar cycloaddition is well-documented, this compound also participates in other important transformations.

  • Lewis Acid-Catalyzed Reactions: this compound reacts with unactivated alkenes in the presence of Lewis acids. These reactions can yield cyclobutenes or ene adducts depending on the substitution pattern of the alkene.

  • Michael Addition: As a potent Michael acceptor, this compound readily undergoes conjugate addition with a variety of nucleophiles, including thiols and amines. These reactions are fundamental in the construction of more complex molecules.

Further research comparing experimental data with computational predictions for these and other reaction types involving this compound would be highly valuable to the scientific community.

Conclusion

The presented data demonstrates a strong correlation between DFT-predicted and experimentally determined regioselectivity for the 1,3-dipolar cycloaddition of aryl azides to this compound in both aqueous and non-polar media. This validates the utility of computational models in predicting the outcomes of such reactions, thereby aiding in the rational design of synthetic routes. The provided experimental protocols offer a practical guide for researchers working in this area. Future work should extend these comparative studies to a broader range of reactions involving this compound to further enhance the predictive power of computational chemistry in organic synthesis.

References

Comparing the efficacy of different catalysts for methyl propiolate reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of methyl propiolate serves as a cornerstone for synthesizing a diverse array of molecular architectures. The choice of catalyst is paramount, dictating the reaction's efficiency, selectivity, and overall viability. This guide provides a comparative analysis of different catalytic systems for key reactions involving this compound, supported by experimental data and detailed protocols.

This publication delves into the efficacy of various catalysts in promoting cycloaddition and Michael addition reactions with this compound, offering a clear comparison of their performance. The information presented is intended to aid in the selection of optimal catalytic systems for specific synthetic goals.

Copper-Catalyzed [2+2+2] Cycloaddition for β-Lactam Synthesis

A notable application of copper catalysis in this compound chemistry is the synthesis of trans-configured β-lactams from oximes. This reaction proceeds with high diastereoselectivity and demonstrates excellent substrate flexibility.[1][2]

Performance Data

The efficacy of the copper(II)-catalyzed protocol is highlighted by the consistently high yields and diastereomeric ratios achieved across a range of substrates. The optimal conditions identified involve using Cu(OAc)₂ as the catalyst in 1,4-dioxane (B91453) at 120 °C.[1]

EntryOxime SubstrateProductYield (%)[1]dr (trans:cis)[1]
1Benzaldehyde (B42025) oxime2a85>99:1
22-Methylbenzaldehyde oxime2b8295:5
32-Bromobenzaldehyde oxime2c8898:2
42-Chloro-6-fluorobenzaldehyde oxime2d86>99:1
5Cinnamaldehyde oxime2l7588:12
6Cyclohexanecarbaldehyde oxime2o8195:5
Experimental Protocol: Synthesis of β-Lactam 2a[1][2]

A mixture of benzaldehyde oxime (0.2 mmol, 1.0 equiv), Cu(OAc)₂ (0.02 mmol, 0.1 equiv), and this compound (0.6 mmol, 3.0 equiv) in 1,4-dioxane (2.0 mL) is stirred in a sealed tube at 120 °C for 24 hours. After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 10:1) to afford the desired β-lactam product.

Proposed Reaction Mechanism

The reaction is proposed to initiate with a retro-Cope elimination-like formation of a nitrone from the oxime and this compound. This is followed by a copper-catalyzed 1,3-dipolar cycloaddition with a copper acetylide, generated from a second equivalent of this compound. The resulting dihydroisoxazole (B8533529) undergoes cycloreversion to form a ketene (B1206846) and an imine, which then participate in a [2+2] cycloaddition to yield the final β-lactam product.[3]

Copper_Catalyzed_Beta_Lactam_Synthesis Oxime Oxime (1) Nitrone Nitrone Intermediate Oxime->Nitrone retro-Cope elimination MP1 This compound (2) MP1->Nitrone Dihydroisoxazole Dihydroisoxazole (3) Nitrone->Dihydroisoxazole 1,3-dipolar cycloaddition MP2 This compound (2) Cu_Acetylide Copper Acetide MP2->Cu_Acetylide Cu_Catalyst Cu(II) Catalyst Cu_Catalyst->Cu_Acetylide catalysis Cu_Acetylide->Dihydroisoxazole Ketene Ketene Dihydroisoxazole->Ketene cycloreversion Imine Imine Dihydroisoxazole->Imine Beta_Lactam β-Lactam (4) Ketene->Beta_Lactam [2+2] cycloaddition Imine->Beta_Lactam

References

Spectroscopic Scrutiny: A Comparative Guide to Methyl Propiolate Reaction Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the regioselectivity of chemical reactions is a critical parameter influencing the biological activity and properties of synthesized molecules. The reaction of methyl propiolate, a versatile building block in organic synthesis, often yields regioisomers, necessitating precise spectroscopic analysis for their differentiation and characterization. This guide provides a comprehensive comparison of the spectroscopic data of common regioisomers derived from this compound reactions, supported by detailed experimental protocols.

Distinguishing Triazole Regioisomers from 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition of azides to alkynes is a cornerstone of click chemistry, frequently utilized in drug discovery and bioconjugation. The reaction of an aryl azide (B81097), such as phenyl azide, with this compound typically produces a mixture of two regioisomeric 1,2,3-triazoles: methyl 1-aryl-1H-1,2,3-triazole-4-carboxylate (the 1,4-isomer) and methyl 1-aryl-1H-1,2,3-triazole-5-carboxylate (the 1,5-isomer). The regiochemical outcome is influenced by the electronic nature of the substituents on the azide and the reaction conditions.

A study by Molteni and Ponti provides a key example of this reaction, where the cycloaddition of a series of 4-substituted-phenyl azides with this compound in aqueous media was investigated. The major and minor regioisomers were successfully separated and characterized, allowing for a detailed spectroscopic comparison.

Experimental Protocol: Synthesis of Triazole Regioisomers

General Procedure for the 1,3-Dipolar Cycloaddition of Phenyl Azide and this compound:

A mixture of phenyl azide (1.0 mmol) and this compound (1.2 mmol) in a suitable solvent (e.g., toluene, water) is heated under reflux for a specified period. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting residue, a mixture of the 1,4- and 1,5-regioisomers, is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the individual regioisomers.

Spectroscopic Data Comparison: Triazole Regioisomers

The differentiation of the 1,4- and 1,5-regioisomers is readily achieved through ¹H and ¹³C NMR spectroscopy. The chemical shift of the triazole ring proton is a particularly diagnostic feature. In the 1,4-isomer, the proton is at the 5-position, whereas in the 1,5-isomer, it is at the 4-position. These distinct electronic environments result in different resonance frequencies.

Spectroscopic Data Methyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate (1,4-isomer) Methyl 1-phenyl-1H-1,2,3-triazole-5-carboxylate (1,5-isomer)
¹H NMR (CDCl₃, δ ppm) ~8.2 (s, 1H, H-5), 7.7-7.5 (m, 5H, Ar-H), 4.0 (s, 3H, OCH₃)~7.9 (s, 1H, H-4), 7.6-7.4 (m, 5H, Ar-H), 3.9 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, δ ppm) ~161 (C=O), ~140 (C-4), ~136 (Ar-C), ~129 (Ar-CH), ~125 (C-5), ~120 (Ar-CH), 52.5 (OCH₃)~158 (C=O), ~142 (C-5), ~135 (Ar-C), ~130 (Ar-CH), ~129 (C-4), ~121 (Ar-CH), 52.0 (OCH₃)
IR (KBr, cm⁻¹) ~1725 (C=O stretch), ~1230 (C-O stretch)~1730 (C=O stretch), ~1240 (C-O stretch)
Mass Spec (m/z) Calculated for C₁₀H₉N₃O₂Calculated for C₁₀H₉N₃O₂

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific substituents on the aryl ring.

Differentiating Pyrazole (B372694) Regioisomers

Another common reaction of this compound involves cycloaddition with diazo compounds, such as diazomethane (B1218177), to yield pyrazole regioisomers. This reaction can produce methyl 1H-pyrazole-3-carboxylate and methyl 1H-pyrazole-4-carboxylate, along with the N-methylated regioisomers depending on the reaction conditions. The characterization of these isomers is crucial for understanding the reaction mechanism and for their application as pharmaceutical intermediates.

Experimental Protocol: Synthesis of Pyrazole Regioisomers

General Procedure for the Reaction of Diazomethane with this compound:

A solution of diazomethane in a suitable solvent (e.g., diethyl ether) is added dropwise to a cooled solution of this compound. The reaction is typically stirred at low temperature for several hours. After the reaction is complete, the excess diazomethane is carefully quenched, and the solvent is removed. The resulting crude product, a mixture of pyrazole regioisomers, is then purified by column chromatography or crystallization to isolate the individual isomers.

Spectroscopic Data Comparison: Pyrazole Regioisomers

The ¹H and ¹³C NMR spectra are instrumental in distinguishing between the pyrazole regioisomers. The coupling patterns and chemical shifts of the pyrazole ring protons and carbons provide unambiguous structural information.

Spectroscopic Data Methyl 1H-pyrazole-3-carboxylate Methyl 1H-pyrazole-4-carboxylate
¹H NMR (CDCl₃, δ ppm) ~7.6 (d, 1H, H-5), ~6.9 (d, 1H, H-4), 3.9 (s, 3H, OCH₃)~8.0 (s, 2H, H-3 and H-5), 3.9 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, δ ppm) ~163 (C=O), ~145 (C-3), ~132 (C-5), ~110 (C-4), 52.0 (OCH₃)~164 (C=O), ~138 (C-3 and C-5), ~115 (C-4), 51.8 (OCH₃)
IR (KBr, cm⁻¹) ~3150 (N-H stretch), ~1720 (C=O stretch)~3140 (N-H stretch), ~1715 (C=O stretch)
Mass Spec (m/z) Calculated for C₅H₆N₂O₂Calculated for C₅H₆N₂O₂

Note: The exact chemical shifts and coupling constants can vary based on the solvent and concentration.

Visualizing Reaction Pathways and Analytical Workflows

To further clarify the concepts discussed, the following diagrams illustrate the reaction pathways leading to the formation of regioisomers and the general workflow for their spectroscopic analysis.

reaction_pathway cluster_reactants Reactants cluster_products Products methyl_propiolate This compound reaction [3+2] Cycloaddition methyl_propiolate->reaction reagent Azide or Diazo Compound reagent->reaction regioisomer1 Regioisomer 1 regioisomer2 Regioisomer 2 reaction->regioisomer1 Major Product reaction->regioisomer2 Minor Product spectroscopic_workflow cluster_analysis Spectroscopic Analysis start Reaction Mixture separation Chromatographic Separation start->separation isomer1 Isolated Regioisomer 1 separation->isomer1 isomer2 Isolated Regioisomer 2 separation->isomer2 nmr1 ¹H & ¹³C NMR isomer1->nmr1 ir1 IR Spectroscopy isomer1->ir1 ms1 Mass Spectrometry isomer1->ms1 nmr2 ¹H & ¹³C NMR isomer2->nmr2 ir2 IR Spectroscopy isomer2->ir2 ms2 Mass Spectrometry isomer2->ms2 structure1 Structure Elucidation 1 nmr1->structure1 ir1->structure1 ms1->structure1 structure2 Structure Elucidation 2 nmr2->structure2 ir2->structure2 ms2->structure2

Safety Operating Guide

Proper Disposal of Methyl Propiolate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of methyl propiolate is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides essential safety and logistical information for the proper handling and disposal of this compound.

Immediate Safety and Handling Precautions

This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3][4] Before handling, it is crucial to be familiar with the following safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-impermeable gloves, protective clothing, and eye/face protection.[1][5] A full-face respirator may be necessary depending on the risk assessment.[5]

  • Ventilation: Handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[1][2][6][7]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[1][2][4][8][9] Use non-sparking tools and explosion-proof equipment.[1][2][8][9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][6] The storage area should be locked.[1][4]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent further hazards:

  • Evacuate: Evacuate non-essential personnel from the spill area.[1][6]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or waterways.[1][2][8]

  • Absorb: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to absorb the spill.[6][7][8]

  • Collection: Collect the absorbed material and place it into a suitable, sealed container for disposal.[1][7]

Disposal Procedures

The disposal of this compound and its containers must be treated as hazardous waste and conducted in strict accordance with all applicable local, regional, national, and international regulations.[1][2][3]

Key Disposal Steps:

  • Do Not Mix: Do not mix this compound with other waste.[2][6]

  • Original Containers: Whenever possible, leave the chemical in its original container.[2][6]

  • Labeling: Ensure containers are properly labeled as hazardous waste.

  • Professional Disposal: Arrange for disposal through a licensed and approved waste disposal company.[2][3][5][9]

  • Incineration: A common disposal method is combustion in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Contaminated Materials: All materials that have come into contact with this compound, including empty containers and absorbent materials from spills, should be disposed of as hazardous waste.[2][3][7] Empty containers may retain product residue and should be handled accordingly.[3][8]

Quantitative Data

No specific quantitative data for disposal, such as concentration limits for different disposal methods, were available in the public domain search results. Disposal decisions should be made in consultation with environmental health and safety (EHS) professionals and licensed waste disposal contractors who can provide specific guidance based on local regulations and the characteristics of the waste.

Experimental Protocols

No detailed experimental protocols for the neutralization or chemical degradation of this compound for disposal purposes were found in the provided search results. The standard and recommended procedure is to transfer the waste to a specialized disposal facility.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

MethylPropiolateDisposal This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify Waste Stream (Unused chemical, contaminated material) A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Use Designated, Labeled, and Sealed Waste Container C->D Segregate E Do Not Mix with Other Chemical Waste D->E F Store Waste Container in a Secure, Ventilated Area E->F G Contact EHS or Licensed Waste Disposal Contractor F->G Schedule H Arrange for Professional Pickup and Disposal (e.g., Incineration) G->H

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Methyl Propiolate

Author: BenchChem Technical Support Team. Date: December 2025

Methyl propiolate is a highly flammable and hazardous chemical that requires strict safety protocols to be handled safely in a laboratory setting. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure the well-being of researchers, scientists, and drug development professionals.

Hazard Summary

This compound is a clear, colorless liquid that presents the following primary hazards:

  • Flammability: It is a highly flammable liquid and vapor, with a flash point of 10°C.[1] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2]

  • Health Hazards: It is a lachrymator, meaning it can cause tearing.[1][3] It is irritating to the skin, eyes, and respiratory system.[1][3][4][5] Ingestion may lead to gastrointestinal irritation and central nervous system depression.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesMust conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]
Face ShieldAn 8-inch minimum face shield is recommended in addition to goggles.[6]
Skin Protection GlovesChemical resistant gloves. Specific material and thickness should be chosen based on the task and potential for exposure. It is crucial to inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.[6][7]
Protective ClothingFlame-retardant and antistatic protective clothing is required.[4] A complete suit protecting against chemicals should be worn.[8]
Respiratory Protection RespiratorA respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1] For activities with a higher risk of inhalation, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[4][6][8] In situations with high airborne contaminant concentrations, a positive-pressure supplied-air respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[4][5]

  • Remove all potential ignition sources from the handling area, including open flames, sparks, and hot surfaces.[4][5]

2. Donning PPE:

  • Before entering the handling area, correctly don all required PPE as specified in the table above.

3. Handling this compound:

  • Use non-sparking tools for all operations.[4][5]

  • Handle the chemical with care to avoid contact with skin, eyes, and clothing.[1]

  • Keep the container tightly closed when not in use.[4]

4. Post-Handling:

  • After handling, wash hands and face thoroughly.[4]

  • Remove and properly dispose of contaminated gloves and other disposable PPE.

  • Contaminated clothing should be removed immediately and washed before reuse.[1]

Disposal Plan

1. Waste Collection:

  • All waste containing this compound, including contaminated consumables and absorbent materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.

2. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1]

  • Do not allow the spilled chemical to enter drains.[4]

3. Final Disposal:

  • All this compound waste must be disposed of as hazardous waste.[9]

  • Disposal should be carried out in accordance with all applicable local, regional, and national laws and regulations. Do not attempt to dispose of this chemical through normal waste streams.

Below is a workflow diagram illustrating the safe handling of this compound.

prep Preparation ppe Don PPE prep->ppe handle Handling ppe->handle post Post-Handling handle->post spill Spill? post->spill spill_manage Spill Management spill->spill_manage Yes waste Waste Collection spill->waste No spill_manage->waste dispose Final Disposal waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.